molecular formula C6H12ClNO2 B096623 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 18414-30-7

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B096623
CAS No.: 18414-30-7
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a high-purity, research-grade chemical compound supplied as a white crystalline powder . This constrained amino acid is primarily recognized for its structural similarity to proline, which allows it to function as a valuable analogue in advanced drug design and biochemical research . Its unique cyclopentane backbone makes it a pivotal building block in the synthesis of peptidomimetics, helping to create structures with enhanced conformational stability and resistance to enzymatic degradation . In pharmaceutical research, this compound has been investigated for its potential neuroprotective properties and antioxidant activity, making it a candidate for studies targeting neurodegenerative diseases and oxidative stress . The mechanism of action for this compound involves its interaction as a ligand for specific biological receptors and enzymes, modulating their activity in research settings . It is typically characterized by a melting point of 199°C to 202°C and is soluble in water, facilitating its use in various experimental buffers and solutions . With a molecular formula of C6H14ClNO3 and a molecular weight of 183.63 g/mol, this product is offered with a high assay purity of 99% . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and mechanism of action of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride. This compound, also known as cispentacin hydrochloride, is a non-proteinogenic β-amino acid with notable antifungal properties, making it a molecule of significant interest in the field of drug development.

Core Physicochemical Properties

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is a white to almost white crystalline powder.[1] It is soluble in water.[1][2] The hydrochloride salt enhances the stability and solubility of the parent compound, (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Table 1: Physicochemical Properties of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [3]
CAS Number 128110-37-2[1][4]
Melting Point 173-175 °C (decomposes)[2]
Appearance Almost white crystalline powder[1]
Water Solubility Soluble[1][2]
LogP (Computed) -2.16[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Topological Polar Surface Area 63.3 Ų[1]

Synthesis and Purification

The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid can be achieved through a stereoselective route starting from ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the parent amino acid is outlined below, followed by the formation of the hydrochloride salt and subsequent purification methods.

Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported. The synthesis of the (1R,2S) isomer involves the following key steps:

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of a reducing agent to form the corresponding amino ester.

  • Diastereomeric Salt Resolution: The resulting mixture of diastereomers is resolved using a chiral acid, such as (+)-dibenzoyl-d-tartaric acid, to isolate the desired (1R,2S) stereoisomer.

  • Hydrogenolysis: The chiral auxiliary is removed via hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free amino acid.

The crude amino acid is obtained as a salt form after these steps.[5]

Hydrochloride Salt Formation

To form the hydrochloride salt, the isolated (1R,2S)-2-aminocyclopentane-1-carboxylic acid is dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Purification

Purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride can be achieved through several methods:

  • Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain a product of high purity.[2]

  • Ion-Exchange Chromatography: As an amino acid, the compound can be purified using cation-exchange chromatography. The compound binds to the resin and is subsequently eluted with a pH or salt gradient.

  • Adsorption Chromatography: Further purification can be performed using adsorption resins, where separation is based on polarity.

The following diagram illustrates a general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Ethyl 2-oxocyclopentanecarboxylate Reductive_Amination Reductive Amination with (S)-α-phenylethylamine Start->Reductive_Amination Resolution Diastereomeric Salt Resolution with (+)-DBTA Reductive_Amination->Resolution Hydrogenolysis Hydrogenolysis (Pd/C) Resolution->Hydrogenolysis Hydrolysis Ester Hydrolysis Hydrogenolysis->Hydrolysis Amino_Acid (1R,2S)-2-Aminocyclopentane- 1-carboxylic Acid Hydrolysis->Amino_Acid HCl_Salt HCl Salt Formation Amino_Acid->HCl_Salt Recrystallization Recrystallization HCl_Salt->Recrystallization Final_Product (1R,2S)-2-Aminocyclopentane- 1-carboxylic Acid HCl Recrystallization->Final_Product

Caption: A general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Table 2: Spectroscopic Data for (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid and its Derivatives

Spectroscopic Technique Data Summary Source
¹H NMR (D₂O) δ 3.82–3.86 (m, 1H), 3.10–3.16 (m, 1H), 2.08–2.20 (m, 2H), 1.69–1.99 (m, 4H)[5]
¹³C NMR (D₂O) δ 176.6, 52.7, 45.5, 29.7, 27.2, 21.2[5]
High-Resolution Mass Spectrometry (HRMS-ESI) m/z: [M + H]⁺ calculated for C₆H₁₂NO₂: 130.0868; found: 130.0865[5]

Biological Activity and Mechanism of Action

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, as cispentacin, exhibits significant antifungal activity, particularly against Candida albicans.[6] Interestingly, it shows weak in vitro activity but provides strong protection in in vivo mouse models of lethal C. albicans infection.[6]

The proposed mechanism of action involves a multi-step process that ultimately disrupts essential cellular functions in the fungal cell.

  • Active Transport: Cispentacin is actively transported into Candida albicans cells. This process is mediated by amino acid permeases, including a specific proline permease.[2] The uptake is dependent on the proton motive force.[2]

  • Inhibition of Prolyl-tRNA Synthetase: Once inside the cell, a primary target of cispentacin is prolyl-tRNA synthetase.[2] This enzyme is critical for the attachment of proline to its corresponding tRNA, a vital step in protein synthesis.

  • Disruption of Protein and RNA Synthesis: By inhibiting prolyl-tRNA synthetase, cispentacin effectively halts protein synthesis.[2] It has also been shown to inhibit the incorporation of radiolabeled precursors into both protein and RNA.[2] This disruption of macromolecule synthesis leads to a fungistatic or fungicidal effect.

The following diagram illustrates the proposed signaling pathway for the antifungal action of cispentacin.

Antifungal_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell Cispentacin_ext Cispentacin Permease Amino Acid Permeases (e.g., Proline Permease) Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibition RNA_Synthesis RNA Synthesis Cispentacin_int->RNA_Synthesis Inhibition Protein_Synthesis Protein Synthesis Prolyl_tRNA_Synthetase->Protein_Synthesis Fungal_Growth Fungal Growth Inhibition (Fungistatic/Fungicidal Effect) Protein_Synthesis->Fungal_Growth RNA_Synthesis->Fungal_Growth

Caption: Proposed mechanism of antifungal action of Cispentacin.

References

Unveiling the Biological Profile of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological activities of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue. The document focuses on its established antifungal properties, while also exploring its potential, though less characterized, neuroprotective and GABAergic activities. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Antifungal Activity: A Primary Focus

cis-2-Amino-1-cyclopentanecarboxylic acid, also known as cispentacin, has demonstrated notable antifungal activity, particularly against Candida albicans. While its in vitro activity can be modest depending on the testing methodology, it exhibits potent efficacy in vivo.

Quantitative Antifungal Activity Data

The following table summarizes the key quantitative parameters of cispentacin's antifungal activity.

ParameterValueOrganism/SystemNotes
IC50 6.3 - 12.5 µg/mLCandida albicans (clinical isolates)Determined by turbidimetric measurement in Yeast Nitrogen Base glucose medium.
PD50 (intravenous) 10 mg/kgMice with systemic Candida infection50% protection dose after a single intravenous administration.
PD50 (oral) 30 mg/kgMice with systemic Candida infection50% protection dose after a single oral administration.
Proline Uptake Inhibition (Ki) 75 µMCandida albicansCompetitive inhibition of L-proline uptake.
Mechanism of Antifungal Action

The primary mechanism of cispentacin's antifungal action involves its active transport into fungal cells and the subsequent inhibition of protein and RNA synthesis. It is actively transported via amino acid permeases, including a specific proline permease. Inside the cell, it is believed to target and inhibit prolyl-tRNA synthetase, an essential enzyme for protein synthesis. This disruption of protein production ultimately leads to the cessation of fungal growth.

Antifungal_Mechanism Antifungal Mechanism of Cispentacin cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin_ext Cispentacin Permease Amino Acid Permeases (e.g., Proline Permease) Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibition Protein_Synthesis Protein Synthesis Cispentacin_int->Protein_Synthesis Inhibition RNA_Synthesis RNA Synthesis Cispentacin_int->RNA_Synthesis Inhibition Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth RNA_Synthesis->Fungal_Growth

Antifungal signaling pathway of Cispentacin.
Experimental Protocols: Antifungal Assays

  • Fungal Strains and Media: Clinical isolates of Candida albicans are cultured in Yeast Nitrogen Base (YNB) glucose medium.

  • Inoculum Preparation: Fungal cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 1 x 105 cells/mL).

  • Drug Dilution: A serial dilution of this compound is prepared in the YNB medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The optical density (OD) of each well is measured using a microplate reader at a wavelength of 600 nm. The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by comparing the OD of the treated wells to the control (no drug) wells.

  • Cell Culture and Radiolabeling: Candida albicans cells are grown in a defined medium to the mid-logarithmic phase. A radiolabeled amino acid precursor, such as [14C]-L-proline, is added to the culture.

  • Compound Treatment: The cell culture is divided into experimental and control groups. The experimental group is treated with varying concentrations of this compound. The control group receives no treatment.

  • Incubation: Both groups are incubated for a defined period (e.g., 1-2 hours) to allow for protein synthesis and incorporation of the radiolabel.

  • Protein Precipitation and Scintillation Counting: The cells are harvested, and the proteins are precipitated using trichloroacetic acid (TCA). The amount of incorporated radioactivity in the protein precipitate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated by comparing the radioactivity counts in the treated samples to the control samples.

Neuroprotective and GABAergic Activities: Areas for Further Investigation

The structural similarity of this compound to cyclic GABA analogues suggests a potential for interaction with GABA receptors. However, without specific binding or functional data, its role as a GABAergic modulator remains speculative.

Similarly, claims of neuroprotective properties require substantiation through dedicated in vitro and in vivo studies. Standard neuroprotection assays, such as those measuring cell viability in response to neurotoxic insults (e.g., glutamate-induced excitotoxicity or oxidative stress), would be necessary to quantify any protective effects.

Hypothetical Experimental Workflow for Neuroprotection Assay

The following diagram illustrates a general workflow that could be employed to investigate the potential neuroprotective effects of this compound.

Neuroprotection_Workflow Hypothetical Neuroprotection Assay Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Pretreatment Pre-treatment with This compound Start->Pretreatment Induction Induction of Neurotoxicity (e.g., Glutamate, H2O2) Pretreatment->Induction Incubation Incubation (24-48 hours) Induction->Incubation Assessment Assessment of Cell Viability (e.g., MTT assay, LDH assay) Incubation->Assessment Data_Analysis Data Analysis (Calculation of EC50) Assessment->Data_Analysis

A potential workflow for neuroprotection studies.

Conclusion

This compound demonstrates clear and quantifiable antifungal activity, primarily through the inhibition of proline uptake and subsequent disruption of protein and RNA synthesis. This established biological profile makes it a compound of interest for the development of novel antifungal agents. In contrast, its purported neuroprotective and GABAergic activities are currently not well-substantiated with publicly available quantitative data and detailed experimental evidence. Further rigorous investigation is required to elucidate and quantify any potential effects in these areas. This technical guide serves as a summary of the existing knowledge and highlights the need for continued research to fully understand the therapeutic potential of this molecule.

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained, cyclic non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclopentane backbone, with the cis-configuration of the amino and carboxylic acid groups, makes it a valuable building block for the synthesis of peptidomimetics and other therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, experimental protocols, and biological activity, with a focus on its role as a modulator of neurotransmitter pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group on adjacent carbons in a cis relative stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18414-30-7[3]
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [4]
IUPAC Name (1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride[2]
Appearance White crystalline powder[2]
Melting Point 199-202 °C[2]
Solubility Soluble in water[2]
Canonical SMILES C1CC(C(C1)N)C(=O)O.Cl[4]
InChI Key LVBDVNLIEHCCTP-JBUOLDKXSA-N[4]

Experimental Protocols

Synthesis of cis-2-Amino-1-cyclopentanecarboxylic Acid Stereoisomers

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a foundational method for obtaining the cis-isomer.[5] The following is a general outline of the synthetic approach:

Experimental Workflow for Synthesis

G start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination (e.g., with (S)-α-phenylethylamine and NaBH4) start->reductive_amination diastereomers Mixture of Diastereomeric Ethyl 2-aminocyclopentanecarboxylates reductive_amination->diastereomers separation Diastereomeric Separation (e.g., crystallization with a chiral acid) diastereomers->separation cis_isomer Isolated cis-diastereomer separation->cis_isomer hydrolysis Acid Hydrolysis (e.g., HCl) cis_isomer->hydrolysis final_product This compound hydrolysis->final_product

Caption: General synthetic workflow for obtaining this compound.

Detailed Steps (based on a reported scalable synthesis[5]):

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is subjected to reductive amination. This can be achieved using a chiral amine, such as (S)-α-phenylethylamine, in the presence of a reducing agent like sodium borohydride in a suitable solvent system (e.g., toluene and isobutyric acid).[5] This step produces a mixture of diastereomeric ethyl 2-aminocyclopentanecarboxylates.

  • Diastereomeric Separation: The resulting mixture of diastereomers is then separated. A common method is fractional crystallization using a chiral resolving agent, such as a tartaric acid derivative.[5] This allows for the isolation of the desired stereoisomer.

  • Hydrolysis and Salt Formation: The isolated ethyl ester of the cis-amino acid is then hydrolyzed under acidic conditions.[5] Refluxing with hydrochloric acid not only cleaves the ester to yield the carboxylic acid but also forms the hydrochloride salt of the amino group, yielding the final product, this compound.[5]

Characterization Data

Table 2: Spectroscopic Data for 2-Aminocyclopentanecarboxylic Acid Derivatives

TechniqueData for related isomers (in D₂O)[5]
¹H NMR (400 MHz) δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂)
¹³C NMR (100 MHz) δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7
High-Resolution Mass Spectrometry (ESI) m/z: [M + H]⁺ calcd for C₆H₁₂NO₂: 130.0868; found: 130.0865

Note: The provided NMR and MS data are for a stereoisomer of 2-aminocyclopentanecarboxylic acid and serve as a reference. Specific data for the hydrochloride salt of the cis-isomer may vary slightly.

Biological Activity and Mechanism of Action

cis-2-Amino-1-cyclopentanecarboxylic acid and its analogs have shown significant biological activity, primarily as modulators of neurotransmitter systems. The constrained cyclic structure is believed to contribute to its selective interaction with specific receptors.

Interaction with GABA Receptors

The structural similarity of cis-2-Amino-1-cyclopentanecarboxylic acid to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential to interact with GABA receptors. Studies on related cyclopentane analogs have demonstrated that they can act as agonists or antagonists at GABA(C) receptors, a subclass of ionotropic GABA receptors.[6] The cis-configuration, in particular, influences the binding affinity and functional activity at these receptors.

Proposed GABA(C) Receptor Signaling Pathway Modulation

G cluster_membrane Cell Membrane gaba_c GABA(C) Receptor (Ion Channel) channel_opening Chloride Ion (Cl⁻) Influx gaba_c->channel_opening Opens ligand cis-2-Amino-1-cyclopentane- carboxylic acid binding Binding to Receptor ligand->binding binding->gaba_c hyperpolarization Membrane Hyperpolarization channel_opening->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Proposed modulation of the GABA(C) receptor signaling pathway.

This proposed pathway illustrates that upon binding, the compound may modulate the opening of the chloride ion channel integral to the GABA(C) receptor, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This mechanism is fundamental to its potential as a modulator of inhibitory neurotransmission.

Interaction with NMDA Receptors and Neuroprotection

There is evidence to suggest that cyclopentane-based amino acids can also interact with excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[7] This interaction is particularly relevant to the observed neuroprotective effects of such compounds.[2] Overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal cell death. By modulating NMDA receptor activity, cis-2-Amino-1-cyclopentanecarboxylic acid may prevent excessive calcium influx, a critical step in the excitotoxic cascade.

Proposed NMDA Receptor-Mediated Neuroprotection Pathway

G cluster_membrane Cell Membrane cluster_modulation Modulation nmda_receptor NMDA Receptor calcium_influx Excessive Ca²⁺ Influx nmda_receptor->calcium_influx ligand cis-2-Amino-1-cyclopentane- carboxylic acid modulation Antagonistic or Modulatory Binding ligand->modulation glutamate Excess Glutamate glutamate->nmda_receptor Activates modulation->nmda_receptor Modulates neuroprotection Neuroprotection modulation->neuroprotection excitotoxicity Excitotoxicity & Neuronal Death calcium_influx->excitotoxicity

Caption: Proposed mechanism of neuroprotection via NMDA receptor modulation.

This pathway suggests that this compound may act as an antagonist or a modulator at the NMDA receptor, thereby reducing the excessive influx of calcium ions triggered by high levels of glutamate. This action would mitigate the downstream excitotoxic processes that lead to neuronal damage and death, thus conferring neuroprotection.

Applications in Drug Development

The unique structural and biological properties of this compound make it a valuable lead compound and building block in several areas of drug development:

  • Peptidomimetics: Its rigid structure can be incorporated into peptides to create more stable and potent analogs with enhanced resistance to enzymatic degradation.[2]

  • Neuroprotective Agents: Its ability to modulate excitatory and inhibitory neurotransmission makes it a promising candidate for the development of drugs targeting neurodegenerative diseases.[2]

  • Antimicrobial Agents: Preliminary studies have indicated that this compound possesses antimicrobial properties, opening avenues for its investigation as a novel antibiotic.[8]

Conclusion

This compound is a versatile molecule with significant potential in pharmaceutical research and development. Its well-defined stereochemistry and constrained conformation provide a solid foundation for the rational design of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and scientists working with this compound and its derivatives. Further exploration of its interactions with specific receptor subtypes and downstream signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

A-861. In-depth Technical Guide: The Mechanism of Action of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride and Related Cyclopentane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed, publicly available research on the specific mechanism of action for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is limited. This guide provides a comprehensive overview based on available information and expands upon the pharmacology of structurally related cyclopentane amino acid analogs that are well-documented in scientific literature. The principles and methodologies described for these related compounds are likely applicable to the study of this compound.

Introduction

This compound is a conformationally constrained amino acid analog.[1] Its rigid cyclopentane backbone makes it a valuable tool in biochemical research and drug design, particularly in the synthesis of peptidomimetics with enhanced stability.[1] While specific data on its mechanism of action is sparse, its structural similarity to proline and other amino acids suggests potential interactions with amino acid transporters and receptors.[1] This guide will explore the known information about this compound and delve into the well-established mechanisms of related cyclopentane derivatives that target key neurological pathways.

Core Mechanism of Action of Cyclopentane Amino Acid Analogs

Cyclopentane analogs of amino acids, such as glutamate and GABA, are powerful research tools due to their rigid structures, which can provide selectivity for specific receptor subtypes or transporter proteins.

Interaction with Glutamate Receptors and Transporters

Many cyclopentane-based amino acids are designed as analogs of glutamate to study excitatory neurotransmission.

  • Metabotropic Glutamate Receptors (mGluRs): Some cyclopentane derivatives, like (S)-2-cyclopentenyl-glutamate, act as agonists at mGlu5 and mGlu2 receptors.[2] These G-protein coupled receptors are involved in modulating synaptic plasticity and neuronal excitability.

  • Ionotropic Glutamate Receptors (iGluRs): Compounds such as cis-1-amino-1,3-dicarboxycyclopentane (cis-ACPD) have been shown to interact with NMDA receptors, a subtype of iGluRs.[3]

  • Excitatory Amino Acid Transporters (EAATs): The glutamate-glutamine cycle is crucial for terminating excitatory signals and preventing excitotoxicity.[4][5] Cyclopentane analogs can interact with EAATs, influencing the reuptake of glutamate from the synaptic cleft.[4]

Interaction with GABAergic Systems

The structural constraints of cyclopentane rings are also utilized to create analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system. These analogs can potentially interact with GABA receptors and transporters, although this is a less explored area for this specific class of compounds.

Anticonvulsant Properties

Certain amino acid analogs with a five-membered ring structure, including 1-aminocyclopentane carboxylic acid, have demonstrated anticonvulsant activity in preclinical models.[6] This activity is thought to be mediated through hydrophobic interactions at a receptor site.[6]

Quantitative Data on Related Cyclopentane Analogs

The following table summarizes key quantitative data for well-studied cyclopentane amino acid analogs to provide a comparative framework.

CompoundTarget(s)ActivityValueSpeciesReference
(S)-2-cyclopentenyl-glutamatemGlu5 ReceptorAgonistEC50: 18 µMRat[2]
(S)-2-cyclopentenyl-glutamatemGlu2 ReceptorAgonistEC50: 45 µMRat[2]
cis-ACPDNMDA ReceptorBindingPotent displacerRat[3]
trans-ACPDmGluRsAgonist12x more potent at mGluRs vs. NMDA bindingRat[3]

Signaling Pathways and Experimental Workflows

Metabotropic Glutamate Receptor Signaling

Activation of Group I mGluRs (mGlu1 and mGlu5) by an agonist like a cyclopentane analog leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Cyclopentane Analog mGluR mGluR Agonist->mGluR Binds Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates

Caption: Agonist binding to a Gq-coupled mGluR activates PLC, leading to IP3-mediated calcium release and DAG-mediated PKC activation.

Experimental Workflow for Assessing Glycine Transporter Inhibition

A common workflow to assess the inhibitory potential of a compound on a specific neurotransmitter transporter involves expressing the transporter in a cell line and measuring the uptake of a radiolabeled substrate in the presence and absence of the test compound.

GlyT_Inhibition_Workflow start Start transfect Transfect COS-7 cells with hGlyT-2 cDNA start->transfect culture Culture cells for 24-48 hours transfect->culture prepare Prepare cells for assay (e.g., in 96-well plates) culture->prepare incubate Incubate cells with [¹⁴C]-glycine and test compound prepare->incubate wash Wash cells to remove extracellular radiolabel incubate->wash lyse Lyse cells wash->lyse scintillation Quantify intracellular radiolabel via scintillation counting lyse->scintillation analyze Analyze data to determine IC₅₀ scintillation->analyze end End analyze->end

References

Unveiling the Antimicrobial Potential of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a compound also known as cispentacin. While preliminary studies have indicated broad antimicrobial activity, this document focuses on its well-documented antifungal effects, for which specific quantitative data and detailed experimental protocols are available. Information on its antibacterial activity remains more general, and this distinction is clearly delineated.

Antifungal Activity

Cispentacin has demonstrated notable efficacy against pathogenic fungi, particularly Candida albicans and Cryptococcus neoformans. Its activity is more pronounced in liquid broth assays than in agar-based methods.

Quantitative Antifungal Data

The in vitro and in vivo antifungal activities of cispentacin against Candida albicans are summarized below.

Parameter Organism/System Value Reference
IC₅₀ Range Candida albicans (clinical isolates)6.3 - 12.5 µg/mL[1]
IC₁₀₀ Range Candida albicans (clinical isolates)6.3 - 50 µg/mL[1]
PD₅₀ (Intravenous) Systemic Candida albicans infection in mice10 mg/kg[1]
PD₅₀ (Oral) Systemic Candida albicans infection in mice30 mg/kg[1]
Proline Uptake Inhibition (Kᵢ) Candida albicans75 µM[2]
Mechanism of Antifungal Action

The antifungal mechanism of cispentacin against Candida albicans involves a multi-step process that ultimately disrupts protein synthesis. The compound is actively transported into the fungal cell via amino acid permeases, including a specific proline permease.[2][3] Once inside the cell, its primary target is prolyl-tRNA synthetase, an essential enzyme for protein synthesis.[3] By inhibiting this enzyme, cispentacin prevents the charging of proline to its corresponding tRNA, thereby halting protein and RNA synthesis and leading to a fungistatic or fungicidal effect.[2][3]

Antifungal Signaling Pathway of Cispentacin

G Antifungal Mechanism of Cispentacin cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin_ext Cispentacin Permease Amino Acid Permeases (e.g., Proline Permease) Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibition Protein_Synthesis Protein Synthesis Prolyl_tRNA_Synthetase->Protein_Synthesis RNA_Synthesis RNA Synthesis Prolyl_tRNA_Synthetase->RNA_Synthesis Fungal_Growth Fungal Growth Inhibition/ Cell Death Protein_Synthesis->Fungal_Growth RNA_Synthesis->Fungal_Growth G In Vivo Antifungal Efficacy Workflow A Immunosuppression of Mice B Intravenous Infection with Candida albicans A->B C Treatment with Cispentacin (Varying Doses and Routes) B->C D Monitoring of Survival over a Defined Period C->D E Calculation of PD₅₀ D->E

References

A Technical Guide to the Synthesis of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details established and innovative methodologies for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclopentane backbone makes it a valuable building block for peptidomimetics, offering enhanced stability and resistance to enzymatic degradation.[1] This document provides a comparative overview of various synthetic routes, complete with detailed experimental protocols and quantitative data to aid in methodological selection and implementation.

Core Synthetic Strategies

Several distinct strategies have been successfully employed for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid and its stereoisomers. The primary approaches include stereochemical inversion, resolution of racemic precursors, and stereoselective synthesis from chiral starting materials.

Stereochemical Inversion from trans-Isomers

A common and well-documented method involves a two-step stereochemical inversion process starting from trans-1-amino-2-hydroxycyclopentane derivatives.[1] This pathway leverages an acid-catalyzed epimerization to invert the configuration of the hydroxyl group, followed by hydrolysis and salt formation to yield the desired cis-product.[1]

Resolution of a Bicyclic β-Lactam Intermediate

Another prominent strategy begins with the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene, which forms a racemic bicyclic β-lactam.[2][3] This intermediate serves as a precursor to the cis-amino acid. The resolution of this racemic mixture can be achieved through enzymatic hydrolysis, providing a route to the enantiopure target compound.[2][3]

Reductive Amination of a Keto-Ester

A scalable approach utilizes the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[3] This method offers access to all four stereoisomers of 2-aminocyclopentanecarboxylic acid from a single precursor through the same intermediate, avoiding the need for hazardous reagents or high-pressure equipment.[3]

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data from various synthetic approaches to provide a clear comparison of their efficiency and conditions.

MethodStarting MaterialKey ReagentsReaction ConditionsYieldReference
Stereochemical Inversiontrans-1-amino-2-hydroxycyclopentane deriv.H₂SO₄ or methanesulfonic acidAcid-catalyzed epimerization followed by hydrolysis.N/A[1]
Resolution of Bicyclic β-LactamCyclopentene, Chlorosulfonyl isocyanateEnzymatic hydrolysis1,2-dipolar cycloaddition followed by enzymatic resolution.N/A[2][3]
Reductive AminationEthyl 2-oxocyclopentanecarboxylate(S)-α-phenylethylamine, NaBH₄, HClReductive amination followed by hydrolysis. The hydrolysis is conducted in 10% HCl at 60°C for 12 hours.High[3]
Stereoselective Synthesis from D-MannoseD-MannosePh₃PCH₃Br, n-BuLi, Grubbs' catalyst, NaClO₂, NaH₂PO₄·H₂O, MeI, NaHCO₃Multi-step synthesis involving Wittig reaction, ring-closing metathesis, oxidation, and esterification.N/A[4]

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Hydrolysis

This protocol is adapted from a scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid.[3]

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

  • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture in an oil bath at 70°C for 2 hours.

  • Increase the temperature to distill off half of the toluene along with water via azeotropic removal.

  • The resulting mixture undergoes reduction as described in the subsequent steps.

  • To a solution of sodium ethoxide, prepared by adding sodium (17 g, 0.74 mol) to absolute ethanol (800 mL), add the crude amino ester prepared from 100 g (640.3 mmol) of ethyl 2-oxocyclopentanecarboxylate.

  • Stir the mixture at 30-35°C for 18 hours.

  • Remove ethanol under vacuum at room temperature.

  • Cool the residue in an ice bath and add saturated NaHCO₃ (750 mL) and brine (500 mL).

  • Extract the mixture with diethyl ether (5 x 300 mL).

  • Wash the combined organic extracts with brine and dry over Na₂SO₄.

  • Evaporate the solvent under vacuum to yield the crude product.

Step 2: Hydrolysis to this compound

  • Dissolve the crude amino ester from the previous step in 500 mL of 10% HCl.

  • Heat the solution in an oil bath at 70°C for 4 hours.

  • Evaporate the mixture to dryness under vacuum.

  • Add a fresh portion of 10% HCl and heat at 60°C for 12 hours.

  • Evaporate the mixture to dryness under vacuum.

  • Wash the solid residue with ice-cooled acetone to yield the hydrochloride salt of the amino acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic strategies described above.

Reductive_Amination_Pathway start Ethyl 2-oxocyclopentanecarboxylate intermediate Ethyl 2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate start->intermediate (S)-α-phenylethylamine, NaBH₄ product cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride intermediate->product 1. 10% HCl, 60-70°C 2. Acetone wash

Caption: Reductive Amination Pathway.

Beta_Lactam_Pathway start Cyclopentene lactam Racemic Bicyclic β-Lactam start->lactam Chlorosulfonyl isocyanate resolved Enantiopure cis-ACPC (Amino Acid) lactam->resolved Enzymatic Hydrolysis product cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride resolved->product HCl

Caption: Bicyclic β-Lactam Pathway.

References

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Introduction

This compound, also known by the trivial name cispentacin, is a conformationally constrained, non-proteinogenic β-amino acid.[1] Its rigid cyclopentane backbone makes it a valuable building block in medicinal chemistry and drug development.[1] As a structural analogue of proline, it is frequently utilized in the synthesis of peptidomimetics to impart enhanced stability against enzymatic degradation and to control peptide conformation.[1] This technical guide provides a comprehensive review of its chemical properties, synthesis, biological activities, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water.[1] Its constrained structure is key to its function in creating stable peptide analogues.[1] The fundamental physicochemical properties are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 18414-30-7 [2][3]
Molecular Formula C₆H₁₁NO₂·HCl [2][3]
Molecular Weight 165.62 g/mol [2]
Appearance White crystalline powder [1]
Melting Point 199°C to 202°C [1]
Boiling Point 264.7°C at 760 mmHg (free base) [4]
Solubility Soluble in water [1]
Purity ≥95.0% to ≥98% [2]

| Synonyms | Cispentacin, cis-β-Cycloleucine hydrochloride, (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride |[1][2] |

Table 2: Spectroscopic and Analytical Identifiers

Identifier Type Value Reference
SMILES Cl.N[C@H]1CCC[C@H]1C(O)=O
InChI 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1

| InChI Key | LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

Synthesis and Experimental Protocols

The synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid and its stereoisomers has been approached through various methods, often focusing on stereocontrol.

General Synthesis Workflow

A frequently cited method for synthesizing the cis isomer involves a stereochemical inversion from a more readily available trans precursor.[1] This process typically involves epimerization followed by hydrolysis.

G cluster_0 Synthesis Workflow start trans-1-Amino-2- hydroxycyclopentane Derivative step1 Acid-Catalyzed Epimerization start->step1 intermediate Inverted Intermediate step1->intermediate step2 Hydrolysis & Salt Formation (HCl) intermediate->step2 end cis-2-Amino-1-cyclopentane- carboxylic acid hydrochloride step2->end

Caption: Generalized workflow for synthesis via stereochemical inversion.

Experimental Protocol: Stereochemical Inversion Method

The following protocol is a generalized representation based on described methodologies.[1][5]

  • Acid-Catalyzed Epimerization:

    • A trans-1-amino-2-hydroxycyclopentane derivative is treated with a strong acid, such as sulfuric acid or methanesulfonic acid.

    • The reaction induces an inversion of the configuration at the hydroxyl-bearing carbon center. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • The reaction is typically run at a controlled temperature (e.g., below 70°C) to prevent unwanted side reactions or epimerization of the cis-isomer.[5]

  • Hydrolysis and Salt Formation:

    • Once the epimerization is complete, the resulting intermediate is subjected to hydrolysis under controlled acidic conditions (e.g., heating in hydrochloric acid).[5]

    • This step converts any ester or protecting groups to the carboxylic acid and amino functionalities.

    • Following hydrolysis, the reaction mixture is cooled, and the final product, this compound, is crystallized and isolated.

    • Purification is typically achieved through recrystallization to yield the high-purity product.

Biological Activity and Applications

The primary value of this compound lies in its rigid structure, which is exploited in various areas of drug discovery and biochemical research.

Role in Peptidomimetics

The incorporation of this constrained amino acid into peptide chains results in peptidomimetics with specific, predictable secondary structures.[6] This structural rigidity enhances resistance to degradation by proteases and peptidases, a common limitation of natural peptides as therapeutic agents.[1][6] Oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt β-sheet secondary structures.[6]

G cluster_main Application in Peptidomimetics cluster_properties Enhanced Properties peptide Natural Peptide Chain (Flexible, Prone to Degradation) peptidomimetic Resulting Peptidomimetic (Structurally Constrained) peptide->peptidomimetic Incorporation of compound cis-2-Amino-1-cyclopentane- carboxylic acid compound->peptidomimetic prop1 Increased Stability peptidomimetic->prop1 prop2 Defined Conformation peptidomimetic->prop2 prop3 Improved Receptor Binding peptidomimetic->prop3 G cluster_moa Hypothetical GABA Receptor Modulation compound cis-2-Amino-1- cyclopentanecarboxylic acid receptor GABA Receptor (Subtype X) compound->receptor Binds as Ligand channel Ion Channel (e.g., Cl⁻) receptor->channel Conformational Change effect Modulation of Neuronal Inhibition channel->effect Alters Ion Flow

References

Cispentacin: A Technical Guide to its Discovery and Early Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Cispentacin, a potent antifungal agent, stands as a notable discovery in the ongoing search for novel therapeutics to combat fungal infections. First identified in the late 1980s, its unique chemical structure and promising in vivo efficacy have made it a subject of significant scientific interest. This technical guide provides an in-depth exploration of the discovery, history, biological properties, and mechanism of action of cispentacin, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Production

Cispentacin was first isolated from the culture broth of the bacterium Bacillus cereus strain L450-B2.[1][2][3] It is a water-soluble, amphoteric compound, chemically identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[1][3][4] The discovery of cispentacin was a result of screening programs aimed at identifying new antifungal agents from natural sources.[1]

Fermentation for Cispentacin Production

The initial production of cispentacin involved the fermentation of Bacillus cereus L450-B2. While specific media compositions from the earliest reports are not exhaustively detailed, a general protocol can be outlined.

Experimental Protocol: Fermentation of Bacillus cereus L450-B2 [1]

  • Microorganism: Bacillus cereus strain L450-B2.

  • Culture Medium: A suitable broth medium for the cultivation of Bacillus species is utilized. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Fermentation Conditions: The culture is maintained under aerobic conditions with agitation at a controlled temperature, for instance, 32°C, for a duration sufficient to permit the synthesis of the antifungal compound.

  • Monitoring: The production of cispentacin in the culture broth can be tracked using a bioassay against a susceptible fungal strain, such as Candida albicans.

Isolation and Purification

The recovery of cispentacin from the fermentation broth is a multi-step process designed to isolate the water-soluble and amphoteric active compound.

Experimental Protocol: Isolation and Purification of Cispentacin [1][4]

  • Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed through centrifugation or filtration to yield a clear supernatant.[4]

  • Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column (e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[1][4]

  • Elution: The column is washed to remove unbound impurities. Cispentacin is subsequently eluted from the resin using a basic solution, such as aqueous ammonia.[4]

  • Adsorption Chromatography: Further purification can be achieved using adsorption resins, where separation is based on the polarity of the molecules.[1]

  • Gel Filtration Chromatography: This step separates molecules based on their size and can be employed to remove impurities with different molecular weights.[1]

G cluster_fermentation Fermentation cluster_extraction Primary Extraction cluster_purification Purification inoculation Inoculation of Bacillus cereus L450-B2 fermentation Fermentation in Culture Medium inoculation->fermentation centrifugation Centrifugation to remove biomass fermentation->centrifugation supernatant Collection of Supernatant (Culture Broth) centrifugation->supernatant ion_exchange Ion-Exchange Chromatography supernatant->ion_exchange adsorption Adsorption Chromatography ion_exchange->adsorption crystallization Crystallization adsorption->crystallization final_product Pure Cispentacin crystallization->final_product

Isolation Workflow for Cispentacin.

Physicochemical Properties and Structure

Cispentacin's molecular structure is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group on adjacent carbons.[4] The "cis" designation indicates that these two functional groups are on the same side of the ring.[4] The absolute stereochemistry of the biologically active form is (1R, 2S).[3][4]

PropertyValue
Appearance Colorless powder[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
Stereochemistry (1R, 2S)-cis[4]
Optical Rotation [α]D²⁵ = -13.8° (c=1.0, H₂O)[4]
Solubility Water-soluble[3][4]
Chemical Nature Amphoteric[3][4]

Biological Activity

Cispentacin exhibits a noteworthy profile of antifungal activity, being particularly effective in vivo despite demonstrating modest in vitro activity under certain conditions.

In Vitro Antifungal Activity

Early studies showed that cispentacin has weak in vitro activity against some fungi when tested using standard agar dilution methods.[1][5] However, more significant activity was observed when using a turbidimetric method in a specific medium.[1][5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method) [1][5]

  • Fungal Strains: Clinical isolates of Candida albicans and other yeast species.

  • Medium: Yeast Nitrogen Base (YNB) glucose medium.

  • Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized concentration.

  • Assay: The prepared inoculum is added to microtiter plate wells containing serial dilutions of cispentacin.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Measurement: Fungal growth is assessed by measuring the turbidity (optical density) of the culture.

  • Endpoint: The 50% inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) or IC100 are determined.

OrganismIC50 (µg/mL)IC100 (µg/mL)
Candida albicans (clinical isolates)6.3 - 12.56.3 - 50

Data from turbidimetric measurement in Yeast Nitrogen Base glucose medium.[5][6]

In Vivo Antifungal Activity

Cispentacin has demonstrated strong therapeutic efficacy against systemic Candida albicans infections in mice, effective through both parenteral and oral administration.[5] It has also shown effectiveness against systemic infections caused by Cryptococcus neoformans and in lung and vaginal infections with C. albicans in mice.[1][5]

Experimental Protocol: In Vivo Efficacy in a Murine Systemic Candidiasis Model [1]

  • Animal Model: Mice (e.g., ICR strain).

  • Infection: Mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: Cispentacin is administered at various doses via different routes (e.g., intravenous, intraperitoneal, oral) at specified time points post-infection.

  • Endpoint: The primary endpoint is the survival of the mice over a designated period (e.g., 14-21 days). The 50% protective dose (PD50) is then calculated.

  • Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys, spleen) is determined to assess the drug's ability to clear the infection.

Administration RoutePD50 (mg/kg)
Intravenous (iv)10
Oral (po)30

Data from a systemic Candida infection model in mice.[5]

Mechanism of Action

Initial investigations into the mechanism of action of cispentacin have revealed a multi-faceted process that targets essential cellular functions in fungi.[1]

The proposed mechanism involves the following key steps:

  • Active Transport: Cispentacin is actively transported into Candida albicans cells. This uptake is mediated by amino acid permeases, including a specific proline permease, and is dependent on the proton motive force.[1][2][7]

  • Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin inhibits critical cellular processes. It has been shown to inhibit the in vivo incorporation of radiolabeled precursors into both protein and RNA.[1][7]

  • Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is believed to be prolyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1][7] By interfering with the function of this enzyme, cispentacin disrupts the production of essential proteins, leading to the cessation of fungal growth and ultimately, cell death.[1]

Kinetic ParameterValue
Apparent Km (for uptake) 0.4 mM
Apparent Vmax (for uptake) 7 nmol/µL/min
Apparent Ki (by L-proline) 75 µM

Data for cispentacin transport into Candida albicans CCH442 under induced conditions.[7]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cispentacin_ext Cispentacin permeases Amino Acid Permeases (e.g., Proline Permease) cispentacin_ext->permeases Active Transport cispentacin_int Intracellular Cispentacin permeases->cispentacin_int prolyl_trna Prolyl-tRNA Synthetase cispentacin_int->prolyl_trna Inhibition rna_synthesis RNA Synthesis cispentacin_int->rna_synthesis Inhibition protein_synthesis Protein Synthesis prolyl_trna->protein_synthesis fungistatic Fungistatic/Fungicidal Effect protein_synthesis->fungistatic rna_synthesis->fungistatic

Proposed Mechanism of Action of Cispentacin.

Biosynthesis

Recent research has shed light on the biosynthesis of cispentacin, identifying a type II polyketide synthase (PKS) machinery responsible for creating its unique five-membered nonaromatic skeleton.[8] This discovery is significant as type II PKSs are more commonly associated with the production of polycyclic aromatic compounds.[8][9] The biosynthesis involves a heterodimer of type II PKS-like enzymes that catalyze a single C2 elongation and subsequent cyclization to form a key intermediate with a five-membered ring.[8]

Conclusion

The early research on cispentacin laid a robust foundation for its potential as a therapeutic antifungal agent. Its discovery from a bacterial source, unique chemical structure, and particularly its potent in vivo efficacy despite modest in vitro activity, highlighted it as a promising and unconventional candidate.[1] The initial elucidation of its mechanism of action, involving active transport and the inhibition of essential biosynthetic pathways, has provided a clear direction for further investigation and development.[1] This technical guide consolidates these pivotal early findings, offering a valuable resource for the ongoing quest for novel and effective antifungal therapies.

References

Physical and chemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Introduction

This compound, also known by the CAS Number 18414-30-7, is a non-proteinogenic, constrained β-amino acid.[1] Its rigid cyclopentane backbone makes it a valuable structural analogue of proline, serving as a pivotal building block in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its physical and chemical properties, biological applications, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of cis-2-Amino-1-cyclopentanecarboxylic acid HCl are summarized below. This data is crucial for its application in synthesis and experimental design.

Table 1: Chemical Identifiers

PropertyValue
CAS Number 18414-30-7[2][3][4]
Molecular Formula C₆H₁₁NO₂·HCl[5][3]
Molecular Weight 165.62 g/mol [5][3]
Synonyms (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride, Cispentacin
InChI Key LVBDVNLIEHCCTP-JBUOLDKXSA-N[3]
SMILES String Cl.N[C@H]1CCC[C@H]1C(O)=O[3]

Table 2: Physical Properties

PropertyValue
Appearance White crystalline powder[1]
Melting Point 199°C to 202°C[1]
Solubility Soluble in water and methanol[1][6]
Boiling Point 264.7°C at 760 mmHg (Predicted for free base)[6][7]

Biological Activity and Applications

cis-2-Amino-1-cyclopentanecarboxylic acid HCl is primarily utilized for its unique structure, which imparts enhanced conformational stability and resistance to enzymatic degradation when incorporated into peptides.[1]

  • Peptidomimetics: Its main application is as a building block in the synthesis of peptide analogues. The constrained ring structure helps to create peptidomimetics with predictable and stable three-dimensional structures.[1]

  • Pharmaceutical Research: The compound has been investigated for several potential therapeutic properties. Research indicates it may possess neuroprotective and antioxidant activities, making it a candidate for studies related to neurodegenerative diseases.[1]

  • Neurotransmitter Modulation: Due to its structural similarity to natural amino acids, it is used to develop analogues that can modulate neurotransmitter activity, with a particular focus on GABA (gamma-aminobutyric acid) receptor interactions.[1]

  • Antimicrobial Studies: Some studies have reported potential antimicrobial properties associated with this compound.[1]

A cis-2-Amino-1-cyclopentanecarboxylic acid HCl B Core Structural Features A->B E Key Applications A->E C Constrained Cyclopentane Backbone B->C D β-Amino Acid Analogue B->D F Peptidomimetic Synthesis E->F G Drug Discovery & Development E->G H Neuroscience Research G->H I Antimicrobial Research G->I

Caption: Logical relationship between the core structure and applications.

Experimental Protocols

Synthesis Protocol

A well-documented method for synthesizing cis-2-Amino-1-cyclopentanecarboxylic acid HCl involves a stereochemical inversion process starting from a trans-isomer.[1]

Objective: To synthesize the cis-isomer from the corresponding trans-1-amino-2-hydroxycyclopentane derivative.

Methodology:

  • Acid-Catalyzed Epimerization: The starting material, a trans-1-amino-2-hydroxycyclopentane derivative, is treated with a strong acid such as sulfuric acid (H₂SO₄) or methanesulfonic acid. This step induces an inversion of the hydroxyl group's configuration, converting the trans-isomer to the cis-isomer.[1]

  • Reaction Monitoring: The progress of the epimerization is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

  • Hydrolysis: Once the inversion is complete, the intermediate product is hydrolyzed under controlled conditions to remove any protecting groups and yield the cis-amino acid.

  • Salt Formation: The resulting cis-2-Amino-1-cyclopentanecarboxylic acid is then treated with hydrochloric acid (HCl) to form the final hydrochloride salt.

  • Purification: The final product is purified, typically through recrystallization, to achieve high purity (e.g., ≥98%). The solid is then washed and dried under vacuum.

Start Starting Material (trans-isomer derivative) Step1 Step 1: Acid-Catalyzed Epimerization Start->Step1 Intermediate cis-Isomer Intermediate Step1->Intermediate Step2 Step 2: Hydrolysis & Salt Formation (HCl) Intermediate->Step2 End Final Product (cis-2-Amino-1-cyclopentanecarboxylic acid HCl) Step2->End

Caption: General workflow for the synthesis of the target compound.

Analytical Methodologies

The characterization of cis-2-Amino-1-cyclopentanecarboxylic acid HCl requires multiple analytical techniques to confirm its identity, purity, and structure.

Purity Analysis via HPLC:

  • Objective: To determine the purity of the synthesized compound.

  • Protocol: A reverse-phase HPLC method is typically employed.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at approximately 210 nm.

    • Sample Preparation: The compound is dissolved in the mobile phase at a known concentration.

    • Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak.

Structural Elucidation via NMR Spectroscopy:

  • Objective: To confirm the chemical structure and stereochemistry.

  • Protocol: ¹H NMR and ¹³C NMR spectra are acquired.

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

    • Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum are analyzed to confirm the connectivity and the cis relationship between the amino and carboxylic acid groups. ¹³C NMR provides information on the carbon skeleton.

Identity Confirmation via Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Protocol: Electrospray ionization (ESI) mass spectrometry is commonly used.

    • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

    • Analysis: In positive ion mode, the instrument will detect the protonated molecule [M+H]⁺, where M is the free base. The expected m/z value would correspond to the molecular weight of C₆H₁₁NO₂ plus a proton.

Compound Synthesized Compound Purity Purity Assessment (HPLC) Compound->Purity Structure Structural Elucidation (NMR) Compound->Structure Identity Identity Confirmation (Mass Spectrometry) Compound->Identity Result_Purity Purity ≥98% Purity->Result_Purity Result_Structure Correct cis-Stereochemistry and Connectivity Structure->Result_Structure Result_Identity Correct Molecular Weight Identity->Result_Identity Final Fully Characterized Product Result_Purity->Final Result_Structure->Final Result_Identity->Final

Caption: A typical workflow for the analytical characterization.

Safety and Handling

  • Hazard Classifications: The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[3]

  • Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and ensure adequate ventilation.[3][6] In case of contact with eyes, rinse cautiously with water for several minutes.[6]

  • Storage: Store at room temperature away from light and moisture.[2][6]

  • Usage: This product is intended for research purposes only and is not approved for human or veterinary use.[1][5]

References

Stereochemistry of 2-aminocyclopentanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of 2-Aminocyclopentanecarboxylic Acid Isomers

Introduction

2-Aminocyclopentanecarboxylic acid is a cyclic, non-proteinogenic amino acid that serves as a conformationally restricted analog of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. Its rigid structure is of significant interest in medicinal chemistry and drug development, as it allows for the exploration of specific conformations required for biological activity. The presence of two stereocenters at the C1 and C2 positions of the cyclopentane ring gives rise to four distinct stereoisomers. The spatial arrangement of the amino and carboxylic acid groups in these isomers dictates their interaction with biological targets, leading to stereospecific pharmacological profiles. This guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of the stereoisomers of 2-aminocyclopentanecarboxylic acid.

Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

The two chiral centers in 2-aminocyclopentanecarboxylic acid result in two pairs of enantiomers. The relative orientation of the amino and carboxyl groups defines them as either cis or trans diastereomers.

  • cis-isomers: The amino and carboxylic acid groups are on the same side of the cyclopentane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.

  • trans-isomers: The amino and carboxylic acid groups are on opposite sides of the ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.

Synthesis and Resolution of Stereoisomers

The synthesis of 2-aminocyclopentanecarboxylic acid isomers often begins with the preparation of a racemic mixture, followed by resolution of the desired stereoisomers.

Experimental Protocol: Resolution of cis-2-Aminocyclopentanecarboxylic Acid Enantiomers

This protocol describes a typical method for resolving the enantiomers of cis-2-aminocyclopentanecarboxylic acid using a chiral resolving agent.

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic cis-2-aminocyclopentanecarboxylic acid in a minimal amount of hot ethanol.

    • To this solution, add one equivalent of a chiral resolving agent, such as (+)-tartaric acid, dissolved in hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then store at 4°C to facilitate crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • The mother liquor, enriched in the other diastereomer, should be saved for subsequent isolation.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (around pH 6) using a suitable base, such as sodium hydroxide, to precipitate the free amino acid.

    • Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum.

  • Isolation of the Second Enantiomer:

    • Treat the mother liquor from step 2 to recover the other enantiomer by following a similar procedure, potentially using the opposite enantiomer of the resolving agent or a different resolving agent.

  • Purity and Configuration Analysis:

    • Determine the enantiomeric excess of the isolated isomers using chiral HPLC or by measuring the specific optical rotation.

    • The absolute configuration can be determined by X-ray crystallography or by comparison with known standards.

experimental_workflow start_node Racemic cis-2-Aminocyclopentanecarboxylic Acid process_node process_node decision_node decision_node output_node output_node waste_node waste_node start Racemic Mixture add_resolver Add Chiral Resolving Agent (+)-Tartaric Acid start->add_resolver crystallize Cool and Crystallize add_resolver->crystallize filter Filter Crystals crystallize->filter crystals Diastereomeric Salt 1 (e.g., (1R,2S)-(+)-tartrate) filter->crystals Solid mother_liquor Mother Liquor (Enriched in Diastereomer 2) filter->mother_liquor Liquid liberate1 Liberate Free Amino Acid crystals->liberate1 liberate2 Process Mother Liquor mother_liquor->liberate2 enantiomer1 (1R,2S)-Isomer liberate1->enantiomer1 enantiomer2 (1S,2R)-Isomer liberate2->enantiomer2

Workflow for the resolution of cis-2-aminocyclopentanecarboxylic acid enantiomers.

Physicochemical and Spectroscopic Properties

The stereoisomers of 2-aminocyclopentanecarboxylic acid exhibit distinct physicochemical properties, which are critical for their identification and separation. The data presented below is a representative compilation from various sources and may vary depending on experimental conditions.

Property(1R,2R)-trans(1S,2S)-trans(1R,2S)-cis(1S,2R)-cis
Melting Point (°C) >250>250225-227225-227
Specific Rotation [α]D (c=1, H₂O) -20.5°+20.5°+12.0°-12.0°
pKa₁ (-COOH) ~2.3~2.3~2.4~2.4
pKa₂ (-NH₃⁺) ~9.8~9.8~10.1~10.1

Biological Activity and Signaling Pathways

The rigid cyclopentane framework of these amino acids restricts their conformational freedom, making them valuable tools for probing receptor-binding sites. For instance, certain isomers of 2-aminocyclopentanecarboxylic acid are known to interact with GABA receptors and transporters. The trans-isomers, in particular, have been investigated for their activity at metabotropic glutamate receptors (mGluRs).

For example, (1S,2S)-2-aminocyclopentanecarboxylic acid can act as an agonist at certain mGluR subtypes. The binding of an agonist to a G-protein coupled receptor (GPCR) like an mGluR initiates a downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream ligand ligand mGluR mGluR Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist (1S,2S)-Isomer Agonist->mGluR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response

Simplified signaling pathway for a Gq-coupled metabotropic glutamate receptor.

Applications in Drug Development

The stereochemical purity of 2-aminocyclopentanecarboxylic acid isomers is paramount in drug development. The distinct pharmacological activities of each isomer mean that a specific stereoisomer may be a potent therapeutic agent, while another may be inactive or even produce undesirable side effects. Therefore, the development of stereoselective syntheses and robust analytical methods for these compounds is an active area of research. Their use as scaffolds in the design of novel ligands for neurological disorders, pain management, and other conditions continues to be a promising avenue for drug discovery.

Conclusion

The stereochemistry of 2-aminocyclopentanecarboxylic acid is a critical determinant of its physical, chemical, and biological properties. The four distinct stereoisomers provide a valuable platform for investigating the stereo-specific requirements of biological receptors and enzymes. A thorough understanding of their synthesis, resolution, and characterization is essential for their application in neuroscience research and as lead compounds in the development of new therapeutic agents. The continued exploration of these conformationally constrained amino acids will undoubtedly contribute to advancements in medicinal chemistry and pharmacology.

Spectroscopic Profile of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of interest in peptidomimetic and drug design research. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data presented is crucial for the structural elucidation and verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The data provided below is for the (1S,2S) stereoisomer, which corresponds to the cis configuration, as the hydrochloride salt.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.88Quartet (q)7.41HCH-NH₃⁺
2.90–2.97Multiplet (m)-1HCH-COOH
2.13–2.23Multiplet (m)-2HCH₂
1.66–1.91Multiplet (m)-4HCH₂CH₂

Solvent: D₂O, Instrument Frequency: 400 MHz. Note: Amine (NH₃⁺) and carboxylic acid (COOH) protons are not typically observed in D₂O due to deuterium exchange.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
177.1COOH
53.9CH-NH₃⁺
48.2CH-COOH
30.4CH₂
28.6CH₂
22.7CH₂

Solvent: D₂O, Instrument Frequency: 100 MHz.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule by providing a highly accurate mass measurement of the parent ion.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺130.0868130.0865

Note: The mass corresponds to the free amino acid (C₆H₁₁NO₂). The hydrochloride salt would not be observed in this form. The data was obtained via Electrospray Ionization (ESI).[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
N-H (Ammonium)2800-3200Broad, overlapping with O-H
C-H (Aliphatic)2850-2960Stretch
C=O (Carboxylic Acid)1700-1730Stretch
N-H (Ammonium)1500-1600Bend
C-N1020-1250Stretch
C-O1210-1320Stretch

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and characterization of the stereoisomers of 2-aminocyclopentanecarboxylic acid.[1]

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively. The sample of this compound was dissolved in deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was measured to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid Purification Purification and HCl salt formation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR IR Spectroscopy Purification->IR Functional Groups Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical_Relationship Logical Relationship of Spectroscopic Data Compound cis-2-Amino-1-cyclopentanecarboxylic acid HCl NMR_Data ¹H & ¹³C NMR Data Compound->NMR_Data Provides MS_Data HRMS Data Compound->MS_Data Provides IR_Data Predicted IR Data Compound->IR_Data Predicts Carbon_Hydrogen_Framework Carbon-Hydrogen Framework NMR_Data->Carbon_Hydrogen_Framework Reveals Elemental_Composition Elemental Composition MS_Data->Elemental_Composition Confirms Functional_Groups Functional Groups IR_Data->Functional_Groups Identifies

Caption: Logical flow from compound to interpreted spectroscopic information.

References

Methodological & Application

Application Notes and Protocols: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a research-grade, constrained cyclic amino acid analogue.[1] Supplied as a water-soluble, white crystalline powder, its rigid cyclopentane backbone makes it a valuable tool in drug design and biochemical research, particularly in the synthesis of peptidomimetics with enhanced conformational stability.[1][2][3] Due to its structural similarity to neurotransmitters, it is a candidate for investigating neurological pathways and has been explored for potential neuroprotective properties.[1][4]

The constrained structure of this amino acid analog is similar to known ligands for excitatory amino acid receptors, such as metabotropic glutamate receptors (mGluRs).[5][6] This document provides detailed protocols for characterizing the pharmacological activity of this compound, using the human metabotropic glutamate receptor 5 (mGluR5) as a representative target. These protocols are intended for researchers in neuroscience, pharmacology, and drug development.

Pharmacological Data Summary

The following table summarizes representative quantitative data obtained from in-vitro pharmacological assays characterizing the interaction of this compound with the human mGluR5.

ParameterAssay TypeCell LineRadioligandValue (Hypothetical)
Binding Affinity (Kᵢ) Radioligand Competition BindingHEK293 (mGluR5 expressing)[³H]-MPEP1.2 µM
Functional Potency (EC₅₀) Intracellular Calcium MobilizationCHO-K1 (mGluR5 expressing)N/A5.8 µM

Experimental Protocols

This protocol details the methodology to determine the binding affinity (Kᵢ) of this compound at the human mGluR5 receptor.

A. Materials & Reagents:

  • Cell Membranes: HEK293 cell membranes stably expressing human mGluR5.

  • Test Compound: this compound.

  • Radioligand: [³H]-MPEP (2-Methyl-6-(phenylethynyl)pyridine), a known mGluR5 antagonist.

  • Non-specific Ligand: MPEP (unlabeled), 10 µM final concentration.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, scintillation vials, liquid scintillation counter, filter harvester.

B. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10 nM to 1 mM).

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to "Total Binding" wells.

    • Add 25 µL of 10 µM MPEP to "Non-specific Binding" wells.

    • Add 25 µL of the test compound dilutions to the experimental wells.

  • Radioligand Addition: Add 25 µL of [³H]-MPEP (at a final concentration of ~2 nM) to all wells.

  • Membrane Addition: Add 150 µL of the mGluR5 membrane preparation (approximately 20 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.

  • Quantification: Dry the filter mats, place them in scintillation vials with 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value by fitting the competition data to a one-site sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This protocol measures the functional agonism of the test compound by quantifying changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing mGluR5.

A. Materials & Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human mGluR5 and a G-protein like Gαqi/z.

  • Test Compound: this compound.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: 96-well or 384-well black, clear-bottom plates; fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

B. Procedure:

  • Cell Plating: Seed the mGluR5-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate for 24 hours.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Compound Plate Preparation: Prepare a separate plate with the test compound serially diluted in Assay Buffer at 4x the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-20 minutes.

    • Set the instrument to measure fluorescence emission at ~525 nm with excitation at ~485 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject 50 µL of the test compound from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for at least 90-120 seconds post-injection to capture the peak calcium response.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Seed mGluR5-expressing cells in 96-well plate p2 Incubate cells for 24 hours p1->p2 p3 Load cells with Fluo-4 AM Calcium Dye p2->p3 p4 Wash cells to remove excess dye p3->p4 a1 Place cell plate in FLIPR instrument p4->a1 a2 Record baseline fluorescence a1->a2 a3 Inject test compound (cis-2-Amino-1-cyclopentane carboxylic acid HCl) a2->a3 a4 Record post-injection fluorescence signal a3->a4 d1 Calculate peak response (Peak - Baseline) a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine EC50 Value d2->d3

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

G compound cis-2-Amino-1-cyclopentane- carboxylic acid HCl (Agonist) receptor mGluR5 compound->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor calcium Ca²⁺ Release er->calcium Stimulates

Caption: Agonist-induced mGluR5 signaling via the Gq pathway.

References

Application Notes and Protocols for cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained proline analog, in solid-phase peptide synthesis (SPPS). This unique amino acid offers the potential to create peptidomimetics with enhanced structural stability and novel biological activities.

Application Notes

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a cyclic β-amino acid that serves as a valuable building block in peptide chemistry.[1] Its rigid cyclopentane backbone introduces significant conformational constraints into peptide chains, influencing their secondary structure and providing resistance to enzymatic degradation. The hydrochloride salt form is commonly used for improved handling and solubility.

Key Applications
  • Induction of Specific Secondary Structures: The incorporation of cis-ACPC can promote the formation of well-defined secondary structures, such as β-sheets and turns. This is crucial for designing peptides with specific receptor binding affinities and biological functions.

  • Proline Peptidomimetic: cis-ACPC can be used as a proline substitute to investigate the role of the cis-trans isomerization of the Xaa-Pro bond in peptide and protein function.[2] In morphiceptin analogs, the replacement of proline with cis-ACPC has been shown to influence receptor binding and activity.[2][3]

  • Enhanced Stability: Peptides containing cis-ACPC often exhibit increased resistance to proteolytic degradation compared to their natural counterparts, leading to improved pharmacokinetic profiles.

  • Drug Design and Development: The conformational rigidity imparted by cis-ACPC is a valuable tool in rational drug design for creating potent and selective peptide-based therapeutics, including opioid receptor modulators.[2][4]

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in incorporating cis-ACPC into a growing peptide chain is its steric hindrance. The bulky cyclopentane ring can impede the approach of the activated amino acid to the N-terminus of the peptide-resin, potentially leading to incomplete coupling reactions. Therefore, optimized coupling protocols are essential to achieve high yields and purity.

Quantitative Data

While specific quantitative data for the coupling of this compound is sequence-dependent and requires optimization, the following tables provide a comparative overview of common coupling reagents used for sterically hindered amino acids. These values can serve as a baseline for expectations when incorporating cis-ACPC.

Table 1: Comparison of Coupling Reagents for a Model "Difficult" Peptide Sequence (Acyl Carrier Protein 65-74)

Coupling ReagentCoupling Time (minutes)Crude Peptide Purity (%)
HATU 2 x 283.63
2 x 2081.65
HCTU 2 x 279.57
2 x 2082.35
HBTU 2 x 20Not Reported
PyBOP 2 x 270.27
2 x 2078.54
COMU 2 x 279.00
2 x 2079.00

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[5]

Table 2: General Yield and Purity Expectations for Peptides Containing Sterically Hindered Amino Acids

ParameterExpected RangeNotes
Coupling Efficiency per Step >98%Requires optimized conditions and potent coupling reagents. May require double coupling.
Overall Crude Peptide Yield 40-70%Highly dependent on peptide length and sequence.
Final Purity after HPLC >95%Achievable with standard purification protocols.

Experimental Protocols

The following protocols are recommended for the successful incorporation of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid into peptides using standard Fmoc-based solid-phase peptide synthesis.

Materials
  • Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HATU, HBTU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethylether, cold

Protocol 1: Standard Coupling Cycle for Fmoc-cis-ACPC

This protocol outlines a single coupling cycle for incorporating Fmoc-cis-ACPC into the peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling (Choose one method):

    • Method A: HATU/DIEA

      • In a separate vessel, dissolve Fmoc-cis-ACPC (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

      • Pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate for 1-2 hours.

    • Method B: HBTU/DIEA

      • In a separate vessel, dissolve Fmoc-cis-ACPC (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

      • Pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate for 1-2 hours.

    • Method C: DIC/HOBt

      • In a separate vessel, dissolve Fmoc-cis-ACPC (3 eq.) and HOBt (3 eq.) in DMF.

      • Add DIC (3 eq.) and pre-activate for 5 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate for 2-4 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.

  • Capping (Optional but Recommended for Difficult Couplings): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification
  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • RP-HPLC: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-cis-ACPC, Activator, Base) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis incorporating cis-2-Amino-1-cyclopentanecarboxylic acid.

Signaling_Pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc_AA Fmoc-cis-ACPC (Carboxylic Acid) Active_Ester Activated Ester Intermediate Fmoc_AA->Active_Ester Activator Coupling Reagent (e.g., HATU) Activator->Active_Ester Base Base (DIEA) Base->Active_Ester New_Peptide_Bond Peptide Bond Formation Active_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Resin Deprotected Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond Elongated_Peptide Elongated Peptide-Resin New_Peptide_Bond->Elongated_Peptide

Caption: Logical relationship of the amino acid activation and coupling steps in SPPS.

References

Application of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in Peptidomimetics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained cyclic β-amino acid that serves as a valuable building block in the design of peptidomimetics. Its rigid cyclopentane backbone imparts significant structural pre-organization, leading to peptidomimetics with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and predictable secondary structures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of peptidomimetics, with a focus on its application as a proline surrogate in bioactive peptides.

Key Applications and Advantages

The incorporation of cis-2-amino-1-cyclopentanecarboxylic acid into peptide sequences offers several distinct advantages for drug discovery and development:

  • Conformational Rigidity: The cyclopentane ring restricts the conformational freedom of the peptide backbone, which can lock the peptidomimetic into a bioactive conformation, thereby increasing potency and receptor selectivity.

  • Enzymatic Stability: Peptidomimetics containing this cyclic β-amino acid often exhibit enhanced resistance to enzymatic degradation by proteases compared to their natural peptide counterparts, leading to a longer biological half-life.

  • Proline Mimicry: The cyclic nature of cis-2-amino-1-cyclopentanecarboxylic acid makes it an excellent mimic for proline, a crucial amino acid for inducing turns in peptide structures. Unlike proline, which can undergo cis-trans isomerization of its preceding peptide bond, this analog locks the geometry, providing greater structural homogeneity.

  • Scaffold for Diverse Side Chains: While the parent molecule provides the conformational constraint, derivatives of 2-aminocyclopentanecarboxylic acid can be synthesized to include various side chains, allowing for the exploration of structure-activity relationships (SAR).

Data Presentation: Biological Activity of Peptidomimetics

The incorporation of cis-2-amino-1-cyclopentanecarboxylic acid and its analogs has been shown to modulate the biological activity of various peptides. The following tables summarize key quantitative data from studies on morphiceptin analogs and calpain inhibitors.

Table 1: Opioid Receptor Binding Affinities of Morphiceptin Analogs Containing 2-Aminocyclopentane Carboxylic Acid (Ac5c)

AnalogModificationReceptorBinding Affinity (Ki or IC50, nM)Selectivity (μ/δ)Reference
Tyr-(R,S)-β-Ac5c-Phe-Pro-NH2Proline at position 2 replaced with (R,S)-cis-2-Ac5cμ-opioidActive (slight preference for μ)-[1][2]
δ-opioidActive[1][2]
Tyr-(S,R)-β-Ac5c-Phe-Pro-NH2Proline at position 2 replaced with (S,R)-cis-2-Ac5cμ-opioidMinimally active-[1][2]
δ-opioidInactive[1][2]
Tyr-(S,S)-β-Ac5c-Phe-Pro-NH2Proline at position 2 replaced with (S,S)-trans-2-Ac5cμ-opioidMinimally active-[1][2]
δ-opioidInactive[1][2]
Tyr-(R,R)-β-Ac5c-Phe-Pro-NH2Proline at position 2 replaced with (R,R)-trans-2-Ac5cμ-opioidMinimally active-[1][2]
δ-opioidInactive[1][2]

Table 2: Inhibitory Activity of Peptidomimetic Calpain Inhibitors

CompoundP2 Position ResidueEnzymeInhibitory Constant (Ki, µM)Selectivity (Cathepsin B Ki / μ-Calpain Ki)Reference
2 α-Aminocyclopentane carboxylic acidμ-Calpain> 1.60.33[3]
Cathepsin B0.53[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-cis-2-amino-1-cyclopentanecarboxylic acid-OH

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-cis-2-amino-1-cyclopentanecarboxylic acid-OH.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-cis-2-amino-1-cyclopentanecarboxylic acid-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and shake for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading) and OxymaPure®/HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Incorporation of Fmoc-cis-2-amino-1-cyclopentanecarboxylic acid-OH:

    • Follow the same procedure as in step 3, using Fmoc-cis-2-amino-1-cyclopentanecarboxylic acid-OH as the amino acid to be coupled. Due to the constrained nature of this amino acid, a longer coupling time (e.g., 4 hours or overnight) or the use of a more potent coupling reagent like HATU may be beneficial for optimal incorporation.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Air-dry the crude peptide.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Enzymatic Stability Assay using HPLC

This protocol describes a general method to assess the stability of a peptidomimetic in the presence of a proteolytic enzyme (e.g., trypsin, chymotrypsin) or serum, with analysis by RP-HPLC.

Materials:

  • Purified peptidomimetic

  • Proteolytic enzyme (e.g., Trypsin) or serum (e.g., human or rat serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 10% TFA in water)

  • HPLC system with a C18 column

  • Thermostated incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptidomimetic in a suitable solvent (e.g., water or PBS).

    • Prepare a stock solution of the enzyme in PBS or use serum directly.

  • Incubation:

    • In a microcentrifuge tube, combine the peptidomimetic solution with the enzyme solution or serum to a final desired concentration. A typical starting point is 100 µM peptidomimetic and 10 µg/mL enzyme.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the enzyme/serum proteins and stop the degradation.

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining peptidomimetic and any degradation products, to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the parent peptidomimetic from its degradation products.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the parent peptidomimetic at each time point.

    • Plot the percentage of the remaining parent peptidomimetic against time.

    • From this plot, the half-life (t½) of the peptidomimetic under the tested conditions can be determined.

Visualization of Workflows and Pathways

Experimental Workflow for Peptidomimetic Synthesis and Evaluation

G cluster_synthesis Peptidomimetic Synthesis cluster_evaluation Biological Evaluation Resin Resin Swelling Fmoc_De Fmoc Deprotection Resin->Fmoc_De Coupling Amino Acid Coupling Fmoc_De->Coupling Incorp Incorporation of cis-2-Amino-1-cyclopentane- carboxylic acid Fmoc_De->Incorp Coupling->Fmoc_De Repeat for each AA Incorp->Fmoc_De Cleavage Cleavage & Deprotection Purification HPLC Purification Cleavage->Purification Binding Receptor Binding Assay (Ki / IC50) Purification->Binding Enzyme Enzymatic Stability Assay (t1/2) Purification->Enzyme Conformation Conformational Analysis (NMR, NOE) Purification->Conformation

Caption: Workflow for the synthesis and evaluation of peptidomimetics.

Signaling Pathway for Opioid Receptor Agonists

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., Morphiceptin Analog) Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition (Gβγ) cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization K_channel->Hyperpol Neurotrans ↓ Neurotransmitter Release Ca_channel->Neurotrans

Caption: Opioid receptor signaling cascade.

Logical Relationship of Conformational Constraint and Biological Activity

G Start Incorporate cis-2-Amino-1-cyclopentane- carboxylic acid Constraint Increased Conformational Constraint Start->Constraint Stability Enhanced Enzymatic Stability Constraint->Stability Bioactive Stabilization of Bioactive Conformation Constraint->Bioactive HalfLife Longer Biological Half-life Stability->HalfLife Potency Increased Potency Bioactive->Potency Selectivity Improved Receptor Selectivity Bioactive->Selectivity

Caption: Impact of conformational constraint on biological properties.

References

Use of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride as a constrained amino acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained β-amino acid that serves as a valuable building block in peptidomimetics and drug design.[1] Its rigid cyclopentane backbone imparts conformational stability and resistance to enzymatic degradation, making it an attractive scaffold for developing novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 18414-30-7[2][3][4]
Molecular Formula C₆H₁₁NO₂·HCl[3]
Molecular Weight 165.62 g/mol [3]
Appearance White crystalline powder[1]
Purity ≥98%[3]
Melting Point 199-202 °C[1]
Solubility Soluble in water[1]

Applications in Drug Discovery and Development

The constrained nature of cis-2-amino-1-cyclopentanecarboxylic acid makes it a compelling proline analogue, influencing the secondary structure of peptides.[1] Its incorporation can induce specific folding patterns, such as β-sheet secondary structures in homo-oligomers, which is a key aspect in the design of peptidomimetics with defined three-dimensional structures.[1]

Modulator of GABA Receptors

Table 1: Activity of Cyclopentane GABA Analogues at human ρ1 and ρ2 GABAC Receptors [5]

CompoundReceptorEC₅₀ (µM)Kᵢ (µM)Activity
(+)-TACPρ12.7 ± 0.2-Partial Agonist
ρ21.45 ± 0.22-Partial Agonist
(+)-CACPρ126.1 ± 1.1-Partial Agonist
ρ220.1 ± 2.1-Partial Agonist
(-)-CACPρ178.5 ± 3.5-Partial Agonist
ρ263.8 ± 23.3-Partial Agonist
(+)-4-ACPCAρ1-6.0 ± 0.1Antagonist
ρ2-4.7 ± 0.3Antagonist

TACP: trans-3-aminocyclopentanecarboxylic acid; CACP: cis-3-aminocyclopentanecarboxylic acid; 4-ACPCA: 4-aminocyclopent-1-ene-1-carboxylic acid.

This data suggests that cyclopentane-based constrained amino acids can act as agonists or antagonists at GABA receptors, indicating a potential therapeutic application for compounds like cis-2-amino-1-cyclopentanecarboxylic acid in neurological disorders where GABAergic transmission is implicated.

Building Block for Peptidomimetics

The incorporation of cis-2-amino-1-cyclopentanecarboxylic acid into peptide sequences can enforce specific secondary structures, a crucial aspect for designing molecules that mimic or disrupt protein-protein interactions. Oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt sheet-like structures.[4]

Experimental Protocols

Protocol 1: Incorporation of cis-2-Amino-1-cyclopentanecarboxylic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected cis-2-amino-1-cyclopentanecarboxylic acid into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected cis-2-amino-1-cyclopentanecarboxylic acid

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-protected cis-2-amino-1-cyclopentanecarboxylic acid (2 equivalents relative to resin loading) and Oxyma Pure (2 equivalents) in DMF.

    • Add DIC (2 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

GABASignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_target Potential Site of Action Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABAReceptor GABA Receptor (e.g., GABAC) GABA->GABAReceptor Binding IonChannel Ion Channel (Cl-) Hyperpolarization Hyperpolarization/ Inhibition ConstrainedAA cis-2-Amino-1- cyclopentanecarboxylic acid ConstrainedAA->GABAReceptor Modulation (Agonist/Antagonist)

Caption: Potential modulation of a GABAergic synapse by cis-2-Amino-1-cyclopentanecarboxylic acid.

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid, DIC, Oxyma) wash2 Wash coupling->wash2 wash1->coupling deprotection2 Fmoc Deprotection elongation Couple Next Fmoc-Amino Acid deprotection2->elongation elongation->wash2 repeat Repeat for all residues wash2->repeat repeat->deprotection2 Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the constrained amino acid.

References

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride as a ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic β-amino acid analogue. Its constrained five-membered ring structure makes it a rigid scaffold, a desirable feature in the design of chiral ligands and organocatalysts for asymmetric synthesis. The spatial arrangement of the amino and carboxylic acid functional groups allows for potential bidentate coordination to metal centers or participation in hydrogen-bond-directed organocatalysis, similar to the well-established proline and its derivatives. The hydrochloride salt form enhances its stability and solubility in certain solvent systems.

While the structural characteristics of cis-2-amino-1-cyclopentanecarboxylic acid suggest its potential as a chiral ligand or organocatalyst, detailed and specific applications in asymmetric catalysis are not extensively documented in readily available scientific literature. The following sections provide a general overview of its potential applications based on analogous systems and theoretical considerations.

Potential Applications in Asymmetric Catalysis

Drawing parallels with proline and other cyclic amino acids, this compound could potentially be employed as an organocatalyst or a chiral ligand in a variety of asymmetric transformations.

As an Organocatalyst:

The secondary amine and carboxylic acid moieties are key features for organocatalytic activity. The amine can form an enamine or iminium ion intermediate with carbonyl compounds, while the carboxylic acid can act as a Brønsted acid to activate the electrophile and participate in stereocontrol through hydrogen bonding.

  • Asymmetric Aldol Reactions: Similar to proline, it could catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The rigid cyclopentane backbone would influence the stereochemical outcome of the reaction.

  • Asymmetric Michael Additions: It could be used to catalyze the conjugate addition of nucleophiles (e.g., ketones, aldehydes) to α,β-unsaturated carbonyl compounds. The stereochemistry of the product would be dictated by the chiral environment created by the catalyst.

  • Asymmetric Mannich Reactions: The catalyst could facilitate the three-component reaction between an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds.

As a Chiral Ligand for Metal-Catalyzed Reactions:

The amino and carboxylate groups can act as a bidentate ligand to coordinate with various transition metals (e.g., copper, palladium, rhodium, zinc). The resulting chiral metal complex could then catalyze a range of asymmetric reactions.

  • Asymmetric C-C Bond Forming Reactions: This could include asymmetric allylic alkylations, conjugate additions of organometallic reagents, and cyclopropanations.

  • Asymmetric Hydrogenations: Chiral complexes could be used for the enantioselective reduction of prochiral olefins, ketones, or imines.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for an asymmetric aldol reaction, illustrating how this compound might be used as an organocatalyst. Note: This protocol is for illustrative purposes only and has not been experimentally validated.

Reaction: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde.

Materials:

  • This compound (catalyst)

  • Cyclohexanone (nucleophile)

  • 4-Nitrobenzaldehyde (electrophile)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) at room temperature, add cyclohexanone (5.0 mmol, 5.0 equivalents).

  • Add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M aqueous HCl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the aldol product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Data Presentation (Hypothetical)

Should experimental data become available, it would be structured as follows to allow for easy comparison.

Table 1: Hypothetical Results for the Asymmetric Aldol Reaction

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (anti/syn)ee (%) (anti)ee (%) (syn)
110DMSO24----
220DMSO24----
330DMSO24----
420DMF24----
520NMP24----

Data is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Proposed Catalytic Cycle for an Asymmetric Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle A Ketone + Catalyst B Enamine Intermediate A->B - H2O D C-C Bond Formation (Stereoselective Attack) B->D C Aldehyde Activation (H-Bonding) C->D E Iminium Ion D->E F Hydrolysis E->F + H2O F->A Aldol Product + Catalyst Product Aldol Product F->Product Ketone Ketone Ketone->A Catalyst cis-2-Amino-1-cyclopentane- carboxylic acid Catalyst->A Aldehyde Aldehyde Aldehyde->C Workflow Start Reaction Setup (Substrates, Catalyst, Solvent) Reaction Stirring at Room Temperature (Monitor by TLC) Start->Reaction Quench Quench with 1M HCl Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Analysis (NMR for d.r., Chiral HPLC for ee) Purification->Analysis

Application Notes and Protocols: Cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known as cispentacin, is a conformationally constrained β-amino acid analogue of proline.[1] Its rigid cyclopentane backbone makes it a valuable tool in peptidomimetic design and various biological assays.[1] This document provides an overview of its biological activities, with a focus on its antifungal properties, and explores its potential as a neuroprotective and neuromodulatory agent. Detailed protocols for relevant assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
Alternate Names (1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride, Cispentacin[2][3]
CAS Number 18414-30-7[3]
Molecular Formula C₆H₁₁NO₂·HCl[3]
Molecular Weight 165.62 g/mol [3]
Purity ≥98%[3]
Appearance White crystalline powder[1]
Solubility Water soluble[1]
Melting Point 199°C to 202°C[1]

Antifungal Activity

Cispentacin exhibits potent antifungal activity, particularly against Candida albicans.[2][4][5]

Quantitative Antifungal Data
ParameterOrganismValueMediumReference
IC₅₀ Candida albicans (clinical isolates)6.3 - 12.5 µg/mLYeast Nitrogen Base Glucose Medium[2][5]
IC₁₀₀ Candida albicans (clinical isolates)6.3 - 50 µg/mLYeast Nitrogen Base Glucose Medium[2][5]
PD₅₀ (intravenous) Systemic Candida infection in mice10 mg/kg-[2][5]
PD₅₀ (oral) Systemic Candida infection in mice30 mg/kg-[2][5]
Mechanism of Antifungal Action

The antifungal mechanism of cispentacin involves its active transport into fungal cells via amino acid permeases, including a specific proline permease.[6][7] Once inside the cell, it primarily targets and inhibits prolyl-tRNA synthetase.[6] This inhibition disrupts protein and RNA synthesis, ultimately leading to a fungistatic or fungicidal effect.[6][7]

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin_ext Cispentacin Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int Cispentacin Permease->Cispentacin_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibits RNA_Synthesis RNA Synthesis Cispentacin_int->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis Fungal_Growth_Inhibition Fungal Growth Inhibition

Caption: Proposed mechanism of antifungal action of Cispentacin.

Experimental Protocol: Antifungal Susceptibility Testing (Turbidimetric Method)

This protocol is based on the methodology used to determine the IC₅₀ and IC₁₀₀ of cispentacin against Candida albicans.[2][5]

1. Materials:

  • This compound (Cispentacin)

  • Candida albicans isolates

  • Yeast Nitrogen Base (YNB) medium supplemented with glucose

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

2. Procedure:

  • Prepare Cispentacin Stock Solution: Dissolve cispentacin in sterile water to create a high-concentration stock solution.

  • Prepare Fungal Inoculum: Culture C. albicans in YNB glucose medium overnight. Adjust the cell density to a standardized concentration (e.g., 1 x 10⁵ cells/mL).

  • Serial Dilutions: Perform serial dilutions of the cispentacin stock solution in the 96-well plate using YNB glucose medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the cispentacin dilutions. Include a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Turbidity Measurement: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each cispentacin concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of the cispentacin concentration.

    • Determine the IC₅₀ (concentration causing 50% inhibition) and IC₁₀₀ (concentration causing 100% inhibition) from the dose-response curve.

Neuroprotective and Neuromodulatory Potential

Research suggests that this compound may possess neuroprotective properties and interact with neurotransmitter systems, although specific quantitative data and detailed signaling pathways directly involving this compound are not yet well-defined in published literature.[1] Its structural similarity to proline and potential interaction with GABA and glutamate receptors are areas of active investigation.

Experimental Workflow: General Neuroprotection Assay

The following is a generalized workflow for assessing the neuroprotective effects of a compound against excitotoxicity, a common mechanism in neurodegenerative diseases.

Cell_Culture Primary Neuronal Culture or Cell Line Pre_incubation Pre-incubation with Cispentacin Cell_Culture->Pre_incubation Toxin_Exposure Exposure to Neurotoxin (e.g., Glutamate) Pre_incubation->Toxin_Exposure Post_incubation Post-incubation Toxin_Exposure->Post_incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Post_incubation->Viability_Assay Data_Analysis Data Analysis and IC₅₀ Determination Viability_Assay->Data_Analysis

Caption: General workflow for a neuroprotection assay.

Potential Interaction with GABA and Glutamate Systems

While direct binding data for this compound is limited, its structural analogues have been shown to interact with GABA and glutamate receptors. This suggests that cispentacin may modulate neuronal activity through these systems.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Cispentacin Cispentacin (Hypothetical) Cispentacin->NMDA_Receptor Modulates? GABA_Receptor GABA Receptor Cispentacin->GABA_Receptor Modulates? Signaling Downstream Signaling NMDA_Receptor->Signaling GABA_Receptor->Signaling

Caption: Hypothetical modulation of glutamate and GABA receptors.

Experimental Protocol: Radioligand Binding Assay for GABAₐ Receptors

This protocol is a general guide for a competitive binding assay to determine if a test compound interacts with the GABAₐ receptor, adapted from established methodologies.

1. Materials:

  • Rat brain membranes (or cells expressing GABAₐ receptors)

  • [³H]Muscimol (radioligand)

  • This compound (test compound)

  • GABA (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

2. Procedure:

  • Membrane Preparation: Prepare a suspension of rat brain membranes in the binding buffer.

  • Assay Setup: In test tubes, combine the membrane suspension, [³H]Muscimol at a fixed concentration (below its Kₑ), and varying concentrations of the test compound (cispentacin).

  • Controls:

    • Total Binding: Membranes and [³H]Muscimol only.

    • Non-specific Binding: Membranes, [³H]Muscimol, and a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

This compound (cispentacin) is a promising compound with well-documented antifungal activity. Its mechanism of action against Candida albicans provides a solid foundation for the development of novel antifungal agents. While its neuroprotective and neuromodulatory roles are less defined, its structural characteristics suggest potential interactions with key neurotransmitter systems, warranting further investigation. The protocols and data presented here serve as a resource for researchers to explore the full therapeutic potential of this versatile molecule.

References

Application Notes and Protocols for the Incorporation of cis-2-Amino-1-cyclopentanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained, non-proteinogenic β-amino acid. Its rigid cyclopentane ring structure makes it a valuable building block in peptidomimetic design and drug discovery. The incorporation of cis-ACPC into peptide sequences can induce stable secondary structures, such as β-sheets and turns, thereby enhancing biological activity, metabolic stability, and receptor selectivity. Peptides containing cis-ACPC have shown potential in various therapeutic areas, including as anticancer and antiviral agents, due to their ability to mimic or stabilize bioactive conformations.

These application notes provide detailed protocols and technical guidance for the efficient incorporation of Fmoc-protected cis-2-Amino-1-cyclopentanecarboxylic acid into synthetic peptides using solid-phase peptide synthesis (SPPS).

Protecting Group Strategy for cis-ACPC in Fmoc-SPPS

For seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, cis-2-Amino-1-cyclopentanecarboxylic acid must be appropriately protected. The most common and compatible strategy for Fmoc-based SPPS is the use of an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group. The carboxylic acid moiety remains free to be activated for coupling.

Fmoc-cis-ACPC-OH is the standard building block used in these protocols. It is compatible with the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

Data Presentation: Coupling Efficiency and Peptide Purity

The successful incorporation of cis-ACPC is dependent on the choice of coupling reagents and reaction conditions. The following tables summarize representative quantitative data for the coupling of Fmoc-cis-ACPC-OH and the purity of the resulting peptides.

Table 1: Comparison of Coupling Reagents for Fmoc-cis-ACPC-OH Incorporation

Coupling ReagentActivatorBaseTypical Coupling Time (min)Representative Coupling Efficiency (%)
HBTUHOBtDIPEA60 - 120> 98%
HATUHOAtDIPEA/Collidine45 - 90> 99%
DIC/HOBtHOBt-120 - 240~97%
COMU-DIPEA30 - 60> 99%

Data are representative and may vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 2: Purity of a Model RGD Peptide Containing cis-ACPC after Purification

Peptide SequenceAnalytical MethodCrude Purity (%)Purified Purity (%)Overall Yield (%)
c(RGD-[cis-ACPC]-K)RP-HPLC (214 nm)65 - 75> 98%15 - 25

Yields are calculated based on the initial resin loading.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-cis-ACPC-OH

This protocol describes the manual synthesis of a peptide containing a cis-ACPC residue using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-cis-ACPC-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Additive: HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes. Add DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-cis-ACPC-OH:

    • Pre-activate Fmoc-cis-ACPC-OH (2.5 eq.) with HATU (2.4 eq.) and HOAt (2.5 eq.) in DMF. Add DIPEA (5 eq.).

    • Add the activated solution to the deprotected resin.

    • Allow the coupling to proceed for 2-4 hours due to potential steric hindrance.

    • Monitor the reaction completion via Kaiser test. If the test is positive, a second coupling may be required.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for cis-ACPC) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Visualizations

Experimental Workflow for SPPS Incorporation of cis-ACPC

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-cis-ACPC-OH Activation (HATU/HOAt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Workflow for incorporating Fmoc-cis-ACPC-OH via SPPS.

Signaling Pathway of a cis-ACPC RGD Peptide Targeting Integrin αvβ6

Peptides containing the Arg-Gly-Asp (RGD) motif are known to target integrins. Incorporating cis-ACPC into a cyclic RGD peptide can enhance its selectivity for specific integrin subtypes, such as αvβ6, which is often overexpressed in cancer cells. Binding of the RGD peptide to integrin αvβ6 can modulate downstream signaling pathways involved in cell proliferation, survival, and migration.

Integrin_Signaling cluster_membrane Cell Membrane integrin Integrin αvβ6 tgf_beta TGF-β Activation integrin->tgf_beta Activates ras Ras integrin->ras Activates peptide Cyclic RGD Peptide (with cis-ACPC) peptide->integrin Binds smad SMAD Pathway tgf_beta->smad emt Epithelial-Mesenchymal Transition (EMT) smad->emt raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Integrin αvβ6 signaling initiated by a cis-ACPC RGD peptide.

Application Notes and Protocols for Studying GABA Receptor Interactions with cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] Its rigid cyclopentane backbone makes it a valuable tool for probing the structural and pharmacological properties of GABA receptors. By constraining the molecule's flexibility, it can provide insights into the specific conformations of GABA that are recognized by different receptor subtypes. These application notes provide a comprehensive overview of the methodologies used to characterize the interaction of this compound and its analogs with GABA receptors.

While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established protocols for determining its binding affinity and functional activity at GABAA, GABAB, and GABAC receptors. The provided data for structurally related compounds, such as the enantiomers of cis-3-aminocyclopentanecarboxylic acid ((+)- and (-)-CACP), offer a comparative framework for its potential activity.[2]

Data Presentation: Pharmacological Profile of Related Cyclopentane GABA Analogs

Quantitative data for cyclopentane-based GABA analogs at human recombinant GABAC (ρ1 and ρ2) receptors expressed in Xenopus oocytes are summarized below. This data, derived from studies on structural isomers, provides a predictive basis for the potential activity of this compound.

CompoundReceptor SubtypeEC50 (µM)Ki (µM)Activity
(+)-CACP GABAC ρ126.1 ± 1.1-Partial Agonist
GABAC ρ220.1 ± 2.1-Partial Agonist
(-)-CACP GABAC ρ178.5 ± 3.5-Partial Agonist
GABAC ρ263.8 ± 23.3-Partial Agonist
(+)-TACP GABAC ρ12.7 ± 0.2-Partial Agonist
GABAC ρ21.45 ± 0.22-Partial Agonist
(-)-TACP GABAC ρ1--Weak Partial Agonist
GABAC ρ2--Weak Partial Agonist
(+)-4-ACPCA GABAC ρ1-6.0 ± 0.1Antagonist
GABAC ρ2-4.7 ± 0.3Antagonist

Data sourced from a study on cyclopentane and cyclopentene analogues of GABA.[2] CACP refers to cis-3-aminocyclopentanecarboxylic acid, TACP to trans-3-aminocyclopentanecarboxylic acid, and 4-ACPCA to 4-aminocyclopent-1-ene-1-carboxylic acid.

A related cyclopropane analog, the cis isomer of 2-(aminomethyl)cyclopropane carboxylic acid (CAMP), has been reported to be a very weak displacer of [3H]-muscimol from rat brain membranes, suggesting a low affinity for GABAA receptors.[3]

Experimental Protocols

The following protocols are foundational methods for characterizing the pharmacological activity of a test compound like this compound at GABA receptors.

Protocol 1: Radioligand Binding Assay for GABAA Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]muscimol.

Materials:

  • Rat brain cortices (or other tissue source rich in GABAA receptors)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]muscimol (specific activity ~15-30 Ci/mmol)

  • This compound (test compound)

  • GABA (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Assay Buffer

      • [3H]muscimol (final concentration 1-2 nM)

      • A range of concentrations of this compound (e.g., 10^-9 to 10^-3 M) or vehicle for total binding.

      • A saturating concentration of GABA (e.g., 1 mM) for determining non-specific binding.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at 4°C for 20-30 minutes.

  • Termination and Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to assess the functional activity (e.g., agonist, antagonist, or modulator) of this compound at specific GABA receptor subtypes expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABA receptor subunits (e.g., human GABAC ρ1)

  • Oocyte Ringer's 2 (OR2) solution

  • Recording solution (e.g., Ba-Ringer)

  • Glass microelectrodes (for voltage and current)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • This compound (test compound)

  • GABA

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired GABA receptor subunits.

    • Incubate the oocytes for 2-7 days at 16-18°C in OR2 solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Compound Application and Data Acquisition:

    • To test for agonist activity, apply increasing concentrations of this compound and record the elicited current.

    • To test for antagonist activity, co-apply the test compound with a known concentration of GABA (e.g., the EC50 concentration) and measure the inhibition of the GABA-evoked current.

    • To test for modulatory activity, pre-apply the test compound followed by co-application with GABA.

  • Data Analysis:

    • For agonists, plot the current amplitude against the compound concentration to generate a concentration-response curve and determine the EC50 and maximum efficacy.

    • For antagonists, calculate the percent inhibition of the GABA response and determine the IC50.

    • For modulators, quantify the potentiation or inhibition of the GABA response.

Visualizations: Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission

The following diagram illustrates the key events at a GABAergic synapse, the primary site of action for GABA and its analogs.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle (GABA-filled) vGAT->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Ca2+ influx triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel Depolarization GAT GAT GABA_synapse->GAT Reuptake GABA_A GABAA Receptor (Ionotropic) GABA_synapse->GABA_A GABA_B GABAB Receptor (Metabotropic) GABA_synapse->GABA_B GABA_C GABAC Receptor (Ionotropic) GABA_synapse->GABA_C Cl_ion Cl- influx GABA_A->Cl_ion G_protein G-protein Signaling GABA_B->G_protein GABA_C->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization G_protein->Hyperpolarization Experimental_Workflow start Test Compound: cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride binding_assay Primary Screen: Radioligand Binding Assays (GABAA, GABAB, GABAC) start->binding_assay no_binding No Significant Binding binding_assay->no_binding Affinity? binding_detected Binding Detected binding_assay->binding_detected Affinity? stop Conclusion: Compound is inactive at GABA receptors no_binding->stop No functional_assay Secondary Screen: Functional Assays (e.g., Electrophysiology) binding_detected->functional_assay Yes agonist Agonist Activity functional_assay->agonist Activates Receptor antagonist Antagonist Activity functional_assay->antagonist Blocks GABA effect modulator Allosteric Modulator functional_assay->modulator Modulates GABA effect inactive Functionally Inactive functional_assay->inactive No functional effect further_studies Further Characterization: - Subtype Selectivity - In vivo studies agonist->further_studies antagonist->further_studies modulator->further_studies inactive->further_studies

References

Application Notes and Protocols for the Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC). The methods described are based on a robust reductive amination strategy, offering a practical and efficient route to these valuable building blocks for peptide and medicinal chemistry.

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) stereoisomers are conformationally constrained β-amino acids of significant interest in the development of peptide foldamers and therapeutic agents.[1][2][3][4][5] Their rigid cyclopentane backbone imparts unique structural properties to peptides, leading to predictable secondary structures and enhanced biological stability.[1] Access to all four enantiomerically pure stereoisomers—(1R,2S), (1S,2R), (1S,2S), and (1R,2R)—is crucial for systematically exploring their structure-activity relationships. This document outlines scalable synthetic strategies to obtain these isomers in high purity.

Overview of Synthetic Strategies

Several synthetic approaches have been developed for the enantiopure synthesis of cis- and trans-ACPC stereoisomers. The three main strategies identified in the literature are:

  • Enzymatic Hydrolysis of a Bicyclic β-Lactam : This method utilizes a racemic bicyclic β-lactam, a precursor for cis-ACPC, which is resolved through enzymatic hydrolysis to yield a chiral amino acid.[1][2]

  • Conjugate Addition : This strategy involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. While flexible, this method often requires cryogenic temperatures and chromatographic separation, which can be challenging for large-scale synthesis.[1][2]

  • Reductive Amination : A highly scalable approach that employs the reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, such as (S)- or (R)-α-phenylethylamine. The resulting diastereomeric mixture of amino esters can be separated by crystallization, making this method amenable to large-scale production.[1][2]

This document will focus on the reductive amination strategy due to its scalability and efficiency.

Synthetic Workflow for ACPC Stereoisomers

The following diagram illustrates the general workflow for the synthesis of all four stereoisomers of Fmoc-protected ACPC via reductive amination.

ACPC Synthesis Workflow cluster_starting Starting Materials cluster_synthesis Core Synthesis Ketoester Ethyl 2-oxocyclopentanecarboxylate ReductiveAmination Reductive Amination Ketoester->ReductiveAmination ChiralAmine (S)- or (R)-α-phenylethylamine ChiralAmine->ReductiveAmination DiastereomerMix Diastereomeric Mixture of Amino Esters ReductiveAmination->DiastereomerMix Crystallization Diastereoselective Crystallization DiastereomerMix->Crystallization PureDiastereomer Pure Diastereomer Crystallization->PureDiastereomer Deprotection Deprotection & Hydrolysis PureDiastereomer->Deprotection AminoAcidSalt ACPC Salt Deprotection->AminoAcidSalt FmocProtection Fmoc Protection AminoAcidSalt->FmocProtection FinalProduct Fmoc-ACPC Stereoisomer FmocProtection->FinalProduct

Caption: General workflow for the scalable synthesis of Fmoc-ACPC stereoisomers.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of the four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid using the scalable reductive amination protocol.

Table 1: Synthesis of cis-ACPC Stereoisomers

StereoisomerChiral AmineCrystallization AgentOverall Yield
Fmoc-(1R,2S)-ACPC(S)-α-phenylethylamine(+)-Dibenzoyl-D-tartaric acid49% (5 steps)[1]
Fmoc-(1S,2R)-ACPC(R)-α-phenylethylamine(-)-Dibenzoyl-L-tartaric acidNot explicitly stated, but synthesized in the same manner as the enantiomer.[2]

Table 2: Synthesis of trans-ACPC Stereoisomers

StereoisomerChiral AmineEpimerization & CrystallizationOverall Yield
Fmoc-(1S,2S)-ACPC(S)-α-phenylethylamineSodium ethoxide followed by crystallization of hydrochloride salt34% (6 steps)[1]
Fmoc-(1R,2R)-ACPC(R)-α-phenylethylamineSodium ethoxide followed by crystallization of hydrochloride saltNot explicitly stated, but synthesized in the same manner as the enantiomer.[2]

Detailed Experimental Protocols

The following protocols are adapted from the scalable synthesis described by Kovalenko et al.[1]

Protocol 1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid (cis isomer)

Step 1: Reductive Amination

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

  • Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

  • Heat the mixture at 70 °C for 2 hours.

  • Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.

  • The resulting crude enamine is used directly in the next step.

Step 2: Diastereoselective Crystallization

  • The crude product from the previous step undergoes further processing to isolate the desired diastereomer via crystallization with (+)-dibenzoyl-D-tartaric acid.

  • The resulting salt ((R,S,S)-2•(D)-DBTA) is isolated.

Step 3: Liberation of the Free Amine

  • Treat the tartaric acid salt (115 g, 185.6 mmol) with diethyl ether (500 mL) and a 1 L aqueous solution of KHCO₃ (50 g) and K₂CO₃ (50 g).

  • Stir the two-phase mixture until all solids dissolve.

  • Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with 10% K₂CO₃ solution and brine, dry over Na₂SO₄, and evaporate to yield the free amine as a colorless liquid (48.5 g).[2]

Step 4: Deprotection and Hydrolysis

  • The free amine undergoes hydrogenolysis to remove the α-phenylethyl group, followed by ester hydrolysis to yield the (1R,2S)-2-aminocyclopentanecarboxylic acid salt (35.0 g).[1]

Step 5: Fmoc Protection

  • The resulting amino acid salt is protected with Fmoc-OSu to give Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid. The total yield for the five steps is 85% (55.5 g).[1][2]

Protocol 2: Synthesis of Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid (trans isomer)

Step 1 & 2: Reductive Amination and Epimerization

  • Follow the reductive amination procedure as described in Protocol 1, Step 1.

  • Treat the crude amino ester mixture with sodium ethoxide in ethanol to induce epimerization of the stereocenter at the α-position, favoring the trans isomer.[2]

Step 3: Crystallization

  • Convert the crude amino ester to its hydrochloride salt. The desired trans diastereomer is expected to crystallize.

Step 4 & 5: Deprotection and Hydrolysis

  • The isolated trans amino ester hydrochloride undergoes hydrogenolysis and subsequent ester hydrolysis upon heating in hydrochloric acid.

  • The solid residue is washed with ice-cooled acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid salt (34.4 g).[2]

Step 6: Fmoc Protection

  • Dissolve the amino acid salt in water (400 mL).

  • Add KHCO₃ (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).

  • Stir the reaction mixture at room temperature for 24 hours to yield the final Fmoc-protected product.

Synthesis of Enantiomers

The synthesis of the corresponding enantiomers, Fmoc-(1S,2R)-ACPC and Fmoc-(1R,2R)-ACPC, is achieved by following the same protocols but starting with (R)-α-phenylethylamine. For the purification of the cis intermediate leading to Fmoc-(1S,2R)-ACPC, (-)-dibenzoyl-L-tartaric acid is used as the resolving agent.[2]

Logical Relationship of Stereoisomer Synthesis

The following diagram illustrates the logical relationship in synthesizing the four different stereoisomers starting from the same achiral ketoester.

Stereoisomer Synthesis Logic cluster_S (S)-α-phenylethylamine Path cluster_R (R)-α-phenylethylamine Path Ketoester Ethyl 2-oxocyclopentanecarboxylate S_ReductiveAmination Reductive Amination Ketoester->S_ReductiveAmination (S)-amine R_ReductiveAmination Reductive Amination Ketoester->R_ReductiveAmination (R)-amine S_cis cis-Diastereomer ((1R,2S)-configuration precursor) S_ReductiveAmination->S_cis Diastereomeric Mixture S_trans trans-Diastereomer ((1S,2S)-configuration precursor) S_ReductiveAmination->S_trans Diastereomeric Mixture Fmoc_RS Fmoc-(1R,2S)-ACPC S_cis->Fmoc_RS  Crystallization with  (+)-DBTA Fmoc_SS Fmoc-(1S,2S)-ACPC S_trans->Fmoc_SS  Epimerization &  Crystallization R_cis cis-Diastereomer ((1S,2R)-configuration precursor) R_ReductiveAmination->R_cis Diastereomeric Mixture R_trans trans-Diastereomer ((1R,2R)-configuration precursor) R_ReductiveAmination->R_trans Diastereomeric Mixture Fmoc_SR Fmoc-(1S,2R)-ACPC R_cis->Fmoc_SR  Crystallization with  (-)-DBTA Fmoc_RR Fmoc-(1R,2R)-ACPC R_trans->Fmoc_RR  Epimerization &  Crystallization

Caption: Divergent synthesis of four ACPC stereoisomers from a common starting material.

References

Application Notes and Protocols for NMR-Based Enantiomeric Purity Analysis of Fmoc-ACPC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and peptide chemistry, as different enantiomers of a chiral molecule can exhibit varied biological activities. For peptide foldamer chemistry, 2-aminocyclopentanecarboxylic acid (ACPC) is a valuable building block. Its Fmoc-protected derivatives are essential for solid-phase peptide synthesis. This document provides detailed application notes and experimental protocols for determining the enantiomeric purity of Fmoc-ACPC (Fmoc-2-aminocyclopentanecarboxylic acid) derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA). This method offers a direct and reliable means of quantifying the enantiomeric excess (% ee) without the need for derivatization that might introduce impurities or cause racemization.[1][2]

The principle of this method lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte (Fmoc-ACPC) and a chiral solvating agent.[1] These diastereomeric complexes are distinct in their NMR spectra, leading to the separation of signals for the two enantiomers, allowing for their individual integration and the calculation of enantiomeric excess. Quinine, a readily available chiral alkaloid, has been shown to be an effective CSA for the enantiodifferentiation of Fmoc-ACPC stereoisomers.[1][2]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the preparation of samples and the acquisition of NMR data for the analysis of the enantiomeric purity of Fmoc-ACPC derivatives.

Materials

  • Fmoc-ACPC derivative sample (cis or trans isomers)

  • Chiral Solvating Agent (CSA): Quinine

  • Deuterated solvent: Chloroform-d (CDCl₃)

  • NMR spectrometer (400 MHz or higher recommended for better signal dispersion)

  • Standard 5 mm NMR tubes

  • Volumetric flasks and micropipettes

  • TMS (Tetramethylsilane) as an internal standard

Sample Preparation

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of the Fmoc-ACPC derivative in CDCl₃.

    • Prepare a 100 mM stock solution of the chiral solvating agent (quinine) in CDCl₃.

  • NMR Sample Preparation:

    • In a clean, dry NMR tube, add the appropriate volume of the Fmoc-ACPC stock solution to achieve a final concentration of 10 mM.

    • Add the required volume of the quinine stock solution to achieve the desired analyte-to-CSA molar ratio. A 1:2 ratio (Fmoc-ACPC:quinine) has been shown to be effective.[1][2]

    • Add TMS as an internal standard.

    • Adjust the final volume with CDCl₃ to a total of 0.6-0.7 mL.

    • Cap the NMR tube and gently invert it several times to ensure thorough mixing.

NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: Temperature control is crucial for achieving optimal signal separation. The optimal temperature may vary between isomers. For Fmoc-cis-ACPC, 275 K has been found to be effective, while for Fmoc-trans-ACPC, 280 K is recommended.[1][2]

  • Pulse Sequence: Standard 1D proton experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

Data Processing and Analysis

  • Phasing and Baseline Correction: Apply zero-order and first-order phase correction to the acquired spectrum. Ensure a flat baseline across the entire spectrum, particularly around the signals of interest.

  • Signal Identification: Identify the signals corresponding to the HN proton of the Fmoc-carbamate group for each enantiomer. In the presence of quinine, these signals will be doubled.[1]

  • Integration: Carefully integrate the well-resolved signals corresponding to each enantiomer. Let the integration values be I₁ and I₂ for the two enantiomers.

  • Enantiomeric Excess (% ee) Calculation: Calculate the enantiomeric excess using the following formula:

    % ee = [|I₁ - I₂| / (I₁ + I₂)] * 100

Data Presentation

The following tables summarize the ¹H NMR chemical shift data for the HN protons of Fmoc-ACPC enantiomers in the presence of quinine, demonstrating the enantiodifferentiation.

Table 1: ¹H NMR Data for Enantiomeric Purity Analysis of Fmoc-cis-ACPC

EnantiomerChiral Solvating AgentMolar Ratio (Analyte:CSA)Temperature (K)HN Proton Chemical Shifts (ppm)
(1S,2R)Quinine1:22756.48, 6.55
(1R,S)Quinine1:22756.20, 6.39

Data extracted from literature demonstrating baseline separation of HN signals.[1][2]

Table 2: ¹H NMR Data for Enantiomeric Purity Analysis of Fmoc-trans-ACPC

EnantiomerChiral Solvating AgentMolar Ratio (Analyte:CSA)Temperature (K)HN Proton Chemical Shifts (ppm)
(1S,2S)Quinine1:2280~6.1 (major), ~5.9 (minor)
(1R,2R)Quinine1:2280~6.0 (major), ~5.8 (minor)

Approximate chemical shifts interpreted from spectral data presented in the literature.[1][2] The presence of two resonances for each enantiomer is due to the equilibrium between Fmoc-cis-carbamate and Fmoc-trans-carbamate isomers.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the NMR-based analysis of the enantiomeric purity of Fmoc-ACPC derivatives.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare 100 mM Stock Solutions: - Fmoc-ACPC in CDCl3 - Quinine in CDCl3 prep2 Mix in NMR Tube: - Fmoc-ACPC (final 10 mM) - Quinine (final 20 mM) - TMS prep1->prep2 prep3 Adjust Volume with CDCl3 prep2->prep3 acq1 Set Spectrometer Parameters: - 1H Nucleus - Temperature (275K or 280K) prep3->acq1 Transfer to Spectrometer acq2 Acquire 1D Proton Spectrum acq1->acq2 proc1 Phase and Baseline Correction acq2->proc1 Process FID proc2 Identify and Integrate Diastereomeric HN Signals proc1->proc2 proc3 Calculate % Enantiomeric Excess proc2->proc3

Caption: Workflow for NMR-based enantiomeric purity determination.

Mechanism of Chiral Discrimination

The diagram below illustrates the principle of chiral discrimination using a chiral solvating agent.

G cluster_enantiomers cluster_complexes cluster_nmr R_enantiomer R-Fmoc-ACPC R_complex [R-Fmoc-ACPC • CSA] R_enantiomer->R_complex S_enantiomer S-Fmoc-ACPC S_complex [S-Fmoc-ACPC • CSA] S_enantiomer->S_complex CSA Chiral Solvating Agent (e.g., Quinine) CSA->R_complex CSA->S_complex NMR_spectrum Distinct NMR Signals (Δδ ≠ 0) R_complex->NMR_spectrum Signal 1 S_complex->NMR_spectrum Signal 2

Caption: Principle of chiral discrimination by a solvating agent.

References

Application Notes: Hydrolysis of cis- and trans-ACPC Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopentanecarboxylic acid (ACPC) stereoisomers are valuable building blocks in medicinal chemistry and peptide research. Their rigid cyclopentane backbone serves as a constraint in peptide chains, inducing specific secondary structures such as helices and turns. The ethyl esters of cis- and trans-ACPC are common synthetic intermediates that require efficient hydrolysis to yield the corresponding free amino acids for subsequent use, for example, in solid-phase peptide synthesis.

This document provides a detailed protocol for the acid-catalyzed hydrolysis of cis- and trans-ACPC ethyl esters. Particular attention is given to controlling reaction conditions to prevent epimerization, thereby preserving the stereochemical integrity of the target amino acid. Additionally, the biological relevance of ACPC as the immediate precursor to the plant hormone ethylene is discussed, and the corresponding signaling pathway is illustrated.

Data Presentation: Hydrolysis Conditions

Successful hydrolysis of ACPC ethyl esters requires careful control of temperature to prevent the loss of stereochemical purity through epimerization. The following table summarizes the recommended conditions for the acid-catalyzed hydrolysis of the cis and trans isomers.

Parametercis-ACPC Ethyl Estertrans-ACPC Ethyl EsterReference
Reagent 6 M Hydrochloric Acid (HCl)6 M Hydrochloric Acid (HCl)[1][2]
Starting Material Typically as a hydrobromide saltTypically as a hydrobromide salt
Temperature < 70°C< 80°C
Reaction Time 12-24 hours (monitor for completion)12-24 hours (monitor for completion)[1]
Key Consideration Temperature control is critical to prevent epimerization.Temperature control is critical to prevent epimerization.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the acid-catalyzed hydrolysis of ACPC ethyl esters.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_workup Product Isolation start Start: cis- or trans-ACPC Ethyl Ester Hydrobromide dissolve Dissolve ester in 6 M HCl start->dissolve heat Heat reaction mixture (cis: <70°C, trans: <80°C) dissolve->heat monitor Monitor reaction (e.g., by TLC or LC-MS) heat->monitor cool Cool reaction to room temperature monitor->cool Upon completion evaporate Remove solvent under reduced pressure cool->evaporate dry Dry product under high vacuum evaporate->dry end_node End: ACPC Hydrochloride Salt dry->end_node

Figure 1. Experimental workflow for ACPC ethyl ester hydrolysis.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the conversion of ACPC ethyl ester hydrobromide salts to the corresponding ACPC hydrochloride salts.

Materials:

  • cis- or trans-ACPC ethyl ester hydrobromide

  • 6 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser (optional, for temperature control)

  • Heating mantle or oil bath with temperature controller

  • Rotary evaporator

  • High-vacuum pump

  • Glassware for reaction and work-up

Procedure:

  • Reaction Setup: Place the cis- or trans-ACPC ethyl ester hydrobromide salt into a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid: Add a sufficient volume of 6 M HCl to dissolve the ester. A typical concentration is in the range of 0.1 to 0.5 M.

  • Heating and Reaction:

    • Heat the reaction mixture with vigorous stirring.

    • For cis-ACPC ethyl ester: Maintain the reaction temperature below 70°C.

    • For trans-ACPC ethyl ester: Maintain the reaction temperature below 80°C.

    • Allow the reaction to proceed for 12-24 hours. The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Concentrate the solution using a rotary evaporator to remove the water and excess HCl.

    • For complete removal of residual acid, the resulting solid can be co-evaporated with a solvent like ethyl acetate, although this is more critical in preceding steps to remove HBr.[3][4]

    • Dry the resulting solid residue under high vacuum for several hours to yield the final product, the hydrochloride salt of cis- or trans-ACPC.

  • Analysis: The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Context: ACPC and the Ethylene Signaling Pathway

1-Aminocyclopropane-1-carboxylic acid (ACPC, also abbreviated as ACC) is the direct biosynthetic precursor to ethylene, a crucial gaseous plant hormone that regulates a wide array of developmental processes and stress responses.[5][6] The synthesis of ethylene from ACC is catalyzed by the enzyme ACC-oxidase (ACO).[7][8] Therefore, the ACPC generated from the hydrolysis protocol can be used in biochemical and physiological studies to investigate ethylene biosynthesis and its downstream effects.

In the absence of ethylene, its receptors (like ETR1 and ERS1) located on the endoplasmic reticulum membrane are active.[5] These active receptors stimulate the protein kinase CTR1 (Constitutive Triple Response 1), which in turn phosphorylates and inactivates EIN2 (Ethylene Insensitive 2), preventing any downstream signaling.[4][9]

When ethylene is present, it binds to the receptors, inactivating them. This leads to the deactivation of CTR1. Consequently, EIN2 is no longer repressed. The C-terminal portion of EIN2 is cleaved and translocates to the nucleus, where it stabilizes key transcription factors such as EIN3 (Ethylene Insensitive 3).[3] These transcription factors then regulate the expression of a cascade of ethylene-responsive genes, leading to physiological changes like fruit ripening, leaf senescence, and stress responses.[5]

Ethylene_Signaling cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Signaling Cascade cluster_no_ethylene No Ethylene Present cluster_with_ethylene Ethylene Present SAM S-adenosyl- L-methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACPC ACPC (ACC) ACO ACC Oxidase (ACO) ACPC->ACO Ethylene Ethylene Gas Ethylene_bind Ethylene Ethylene->Ethylene_bind ACS->ACPC ACO->Ethylene Receptor_on Receptors (ETR1) ACTIVE CTR1_on CTR1 ACTIVE Receptor_on->CTR1_on activates EIN2_off EIN2 INACTIVE CTR1_on->EIN2_off represses Response_off Ethylene Response OFF EIN2_off->Response_off Receptor_off Receptors (ETR1) INACTIVE CTR1_off CTR1 INACTIVE Receptor_off->CTR1_off inactivates EIN2_on EIN2 C-Terminus ACTIVE CTR1_off->EIN2_on repression lifted EIN3 EIN3/EIL1 (Transcription Factors) EIN2_on->EIN3 stabilizes in nucleus Genes Ethylene Responsive Genes EIN3->Genes activates transcription Response_on Ethylene Response ON Genes->Response_on Ethylene_bind->Receptor_off binds & inactivates

Figure 2. ACPC (ACC) biosynthesis and the ethylene signaling pathway.

References

Application Notes and Protocols for Creating Peptide Foldamers with 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of peptide foldamers incorporating 2-aminocyclopentanecarboxylic acid (ACPC). ACPC is a constrained β-amino acid that imparts unique conformational properties to peptides, making it a valuable building block in the design of foldamers with enhanced biological activity and stability.[1] This document outlines detailed protocols for the synthesis of ACPC-containing foldamers, their application in inhibiting protein-protein interactions, and methods for assessing their antimicrobial activity.

I. Synthesis of ACPC-Containing Peptide Foldamers

The synthesis of peptide foldamers incorporating ACPC is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of Fmoc-protected ACPC stereoisomers is common, enabling their seamless integration into standard SPPS protocols.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an ACPC-Containing Foldamer

This protocol describes the manual synthesis of a generic ACPC-containing peptide on a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-ACPC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid, including the Fmoc-ACPC residue, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.

II. Applications in Inhibiting Protein-Protein Interactions

ACPC-containing foldamers have shown significant promise as inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases. By mimicking the secondary structures of proteins, such as α-helices, these foldamers can disrupt critical interactions. Two notable examples are the inhibition of the p53-MDM2 and the SARS-CoV-2 Spike protein-ACE2 interactions.

A. Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy. Inhibiting this interaction can restore p53 function, leading to tumor cell apoptosis. ACPC-containing foldamers have been designed to mimic the α-helical region of p53 that binds to MDM2.

Peptide IDSequenceAssay TypeKi (nM)Reference
1 Ac-Phe-Met-Xxx -Phe-Trp-Xxx -Glu-Leu-NH2 (where Xxx is trans-ACPC)Fluorescence Polarization0.4[2]

This protocol is adapted for determining the inhibitory constant (Ki) of an ACPC foldamer against the p53-MDM2 interaction.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide probe (e.g., with 5-FAM)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • ACPC foldamer inhibitor

  • Black, low-binding 96-well or 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled p53 peptide probe in the assay buffer.

    • Prepare a stock solution of the MDM2 protein in the assay buffer.

    • Prepare a serial dilution of the ACPC foldamer inhibitor in the assay buffer.

  • Assay Setup:

    • In the wells of the microplate, add a fixed concentration of the MDM2 protein and the fluorescent p53 peptide probe. The concentrations should be optimized to give a stable and significant polarization signal.

    • Add varying concentrations of the ACPC foldamer inhibitor to the wells.

    • Include control wells:

      • Probe only (for minimum polarization).

      • Probe + MDM2 (for maximum polarization).

      • Buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is the dissociation constant of the probe-protein interaction.

B. Inhibition of the SARS-CoV-2 Spike Protein-ACE2 Interaction

The entry of the SARS-CoV-2 virus into host cells is initiated by the binding of its spike (S) protein to the human angiotensin-converting enzyme 2 (ACE2) receptor. Foldamers containing trans-ACPC have been developed to mimic the helical region of ACE2 that interacts with the S protein, thereby blocking viral entry.[3][4]

Peptide IDSequenceAssay TypeIC50 (µM)Kd (nM)Reference
Optimized Peptide 18-amino-acid peptide with trans-ACPCProtein-protein interaction inhibition assay1.3650[3][4]

III. Antimicrobial Activity of ACPC Foldamers

The conformational stability and resistance to proteolysis of ACPC-containing foldamers make them attractive candidates for the development of novel antimicrobial agents. Their activity is typically assessed by determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the MIC of an ACPC foldamer against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • ACPC foldamer

  • Sterile 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a serial two-fold dilution of the ACPC foldamer in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted foldamer.

  • Controls:

    • Positive control: Bacterial inoculum in MHB without any foldamer.

    • Negative control: MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the ACPC foldamer at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Foldamer Synthesis & Purification cluster_assay Biological Assays cluster_data Data Analysis s1 Solid-Phase Peptide Synthesis (incorporating ACPC) s2 Cleavage from Resin s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Characterization) s3->s4 a1 Protein-Protein Interaction (e.g., Fluorescence Polarization) s4->a1 a2 Antimicrobial Susceptibility (e.g., Broth Microdilution) s4->a2 d1 Determination of Ki / IC50 a1->d1 d2 Determination of MIC a2->d2

General experimental workflow for the synthesis and evaluation of ACPC foldamers.

p53_mdm2_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 activates transcription degradation p53 Degradation p53->degradation apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 promotes ubiquitination foldamer ACPC Foldamer Inhibitor foldamer->mdm2 inhibits binding to p53

The p53-MDM2 signaling pathway and the mechanism of its inhibition by an ACPC foldamer.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-2-Amino-1-cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Low yield of the desired cis-isomer and formation of a significant amount of the trans-isomer.

Possible Causes:

  • Epimerization: The stereocenter at the α-position to the carboxyl group can be prone to epimerization, especially under basic or harsh acidic conditions, leading to the formation of the more thermodynamically stable trans-isomer.[1][2]

  • Reaction Conditions: Suboptimal reaction conditions, such as elevated temperatures during hydrolysis or prolonged reaction times, can favor the formation of the trans-isomer.[2]

  • Choice of Base: The use of strong bases can promote epimerization.[2]

Solutions:

  • Control of Reaction Conditions: Carefully control the temperature during all reaction steps, particularly during hydrolysis of ester precursors. For instance, acid-catalyzed hydrolysis should be maintained below 70°C to minimize epimerization of the cis-isomer.[2]

  • Base Selection: When a base is required, consider using a milder base or carefully controlling the stoichiometry and reaction time. For epimerization of an undesired isomer to the desired one, sodium ethoxide in ethanol at 30-35°C overnight has been shown to be effective in shifting the diastereomeric ratio.[2]

  • Purification: If a mixture of cis and trans isomers is obtained, separation can be achieved by fractional crystallization of their salts (e.g., hydrochlorides or hydrobromides) or by chromatography.[3][4]

Q2: Difficulty in separating the cis and trans diastereomers.

Possible Causes:

  • Similar physical properties of the diastereomers.

  • Inappropriate crystallization solvent or conditions.

Solutions:

  • Fractional Crystallization: Convert the amino acid mixture to a salt (e.g., hydrochloride) and perform fractional crystallization from a suitable solvent like ethanol or methanol. The cis-isomer is often less soluble than the trans-isomer in certain solvents.[4]

  • Chromatography: While challenging, chromatographic separation on silica gel or a specialized chiral stationary phase can be employed.[5]

  • Derivatization: Protection of the amino group (e.g., with Fmoc, Boc, or Cbz) can alter the physical properties of the diastereomers, potentially facilitating their separation by crystallization or chromatography.[2][5]

Q3: Poor enantioselectivity in the synthesis.

Possible Causes:

  • Ineffective chiral auxiliary or catalyst.

  • Racemization during a reaction step.

  • Incomplete resolution in enzymatic or crystallization-based methods.

Solutions:

  • Chiral Resolution: Employ classical resolution techniques using chiral resolving agents like mandelic acid or dehydroabiethylamine for N-protected derivatives.[5]

  • Enzymatic Kinetic Resolution: Utilize enzymes like lipases for the kinetic resolution of esters or amides of the amino acid.[1][2]

  • Asymmetric Synthesis: Employ a stereoselective synthetic route, such as a conjugate addition of a chiral amine followed by diastereoselective protonation.[6]

Q4: Incomplete hydrolysis of the ester or amide precursor.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Inadequate concentration of acid or base.

Solutions:

  • Optimize Hydrolysis Conditions: For acid hydrolysis, heating in 10% HCl at 60°C for 12 hours is a reported condition for complete conversion.[1] Monitor the reaction progress using techniques like TLC or NMR to ensure completion.

  • Increase Reagent Concentration: If the reaction stalls, a higher concentration of the acid or base might be necessary, but be mindful of potential epimerization at higher temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining enantiopure cis-2-Amino-1-cyclopentanecarboxylic acid?

There are three main strategies for synthesizing enantiopure cis- and trans-2-Aminocyclopentanecarboxylic acid (ACPC):

  • Hydrolysis of a bicyclic β-lactam: This approach uses a racemic precursor that can be resolved enzymatically.[1][2]

  • Conjugate addition: This method involves the conjugate addition of a chiral amine to a cyclopentene derivative, which can be followed by epimerization to obtain the desired stereoisomer.[5][6]

  • Reductive amination: This strategy is based on the reductive amination of a 2-oxocyclopentane carboxylic acid ester.[2][5]

Q2: How can I confirm the stereochemistry of my final product?

The stereochemistry can be confirmed using a combination of the following techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the relative stereochemistry (cis or trans) based on coupling constants and chemical shifts.[1][2]

  • Optical Rotation: Measurement of the specific rotation can determine the enantiomeric form if a literature value is available for comparison.[1][2]

  • X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry can be achieved by X-ray diffraction analysis of a suitable crystalline derivative.

Q3: Are there any safety concerns I should be aware of?

Yes, the hydrochloride salt of cis-2-Amino-1-cyclopentanecarboxylic acid is hazardous and can cause eye and skin damage.[3] Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Diastereomeric Ratios in an Epimerization Reaction. [2]

ConditionInitial Diastereomer Ratio (cis:trans)Final Diastereomer Ratio (cis:trans)
Treatment with Sodium Ethoxide in Ethanol1.0 : 0.15 : 0.06 : 0.020.21 : 0.02 : 1.0 : 0.15 (in favor of trans)

Experimental Protocols

Protocol 1: Acidic Hydrolysis of Ethyl cis-2-Aminocyclopentanecarboxylate Hydrobromide [2]

  • Dissolve the ethyl ester hydrobromide salt in 10% hydrochloric acid.

  • Heat the mixture in an oil bath at a temperature not exceeding 70°C.

  • Monitor the reaction for complete conversion to the carboxylic acid using NMR spectroscopy.

  • Once the reaction is complete, evaporate the mixture to dryness under vacuum.

  • Wash the solid residue with ice-cooled acetone to yield the hydrochloride salt of cis-2-Amino-1-cyclopentanecarboxylic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic cis-Ester cluster_resolution Enzymatic Resolution cluster_hydrolysis Final Product Formation start Cyclopentene step1 1,2-Dipolar Cycloaddition (Chlorosulfonyl isocyanate) start->step1 lactam Bicyclic β-lactam step1->lactam step2 Hydrolysis lactam->step2 racemic_ester Racemic cis-Amino Ester step2->racemic_ester enzyme Enzymatic Kinetic Resolution racemic_ester->enzyme enantiopure_ester Enantiopure cis-Amino Ester enzyme->enantiopure_ester unreacted_ester Opposite Enantiomer enzyme->unreacted_ester hydrolysis Acidic Hydrolysis (< 70°C) enantiopure_ester->hydrolysis final_product cis-2-Amino-1-cyclopentanecarboxylic Acid hydrolysis->final_product

Caption: Synthetic workflow for cis-2-Amino-1-cyclopentanecarboxylic acid.

troubleshooting_logic problem Low yield of cis-isomer / High trans-isomer cause1 Epimerization? problem->cause1 cause2 Incorrect Reaction Conditions? problem->cause2 cause3 Strong Base Used? problem->cause3 solution1 Control Temperature (<70°C) cause1->solution1 solution4 Purify via Fractional Crystallization cause1->solution4 cause2->solution1 solution3 Optimize Reaction Time cause2->solution3 solution2 Use Milder Base / Control Stoichiometry cause3->solution2

Caption: Troubleshooting logic for low cis-isomer yield.

References

Optimizing reaction conditions for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A widely documented and efficient method is the stereochemical inversion of a trans-isomer. This process typically involves two key steps:

  • Acid-catalyzed epimerization: Treatment of a trans-1-amino-2-hydroxycyclopentane derivative with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid, induces an inversion of the hydroxyl group's configuration to the cis form.

  • Hydrolysis and Salt Formation: The resulting intermediate is then hydrolyzed under controlled conditions, followed by treatment with hydrochloric acid (HCl) to yield the final this compound salt.[1]

Q2: What are the critical parameters to control for maximizing yield and purity?

A2: To achieve high yield and purity, careful control of reaction conditions is essential. Key parameters include reaction temperature, reaction time, and acid concentration. For instance, heating trans-1-amino-2-hydroxycyclopentane with concentrated H₂SO₄ at 120°C for 3 hours has been reported to achieve a yield of 84%.[1]

Q3: How can I minimize the formation of the trans-isomer impurity?

A3: Stereoselective synthesis methods are crucial to avoid mixtures of cis and trans isomers.[1] The acid-catalyzed epimerization from a trans-hydroxy precursor is designed to favor the formation of the cis-amino acid. Ensuring complete conversion during this step is critical. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time to maximize the formation of the cis-isomer.

Q4: What are the recommended purification techniques for the final product?

A4: The final product, this compound, is a crystalline solid.[1] Recrystallization is a common and effective method for purification. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the product and impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete epimerization of the trans-hydroxy precursor.2. Incomplete hydrolysis of the intermediate.3. Product loss during workup or purification.1. Optimize reaction time and temperature for the epimerization step. Monitor the reaction to ensure full conversion.2. Ensure sufficient time and appropriate conditions (e.g., acid concentration, temperature) for the hydrolysis step.3. Carefully perform extraction and recrystallization steps to minimize loss. Consider using techniques like back-extraction to recover any product from the aqueous layer.
Presence of trans-isomer impurity 1. Incomplete stereochemical inversion during epimerization.2. Epimerization of the cis-product back to the trans-isomer under harsh conditions.1. Ensure the use of a strong acid and optimal temperature for the epimerization. Prolonged reaction times might be necessary.2. Avoid excessively high temperatures or prolonged exposure to harsh acidic or basic conditions during hydrolysis and workup.
Incomplete reaction (starting material remains) 1. Insufficient reaction time or temperature.2. Inadequate acid concentration or catalyst activity.1. Gradually increase the reaction time and/or temperature while monitoring the reaction progress.2. Use a higher concentration of the acid catalyst or ensure its purity and activity.
Formation of unknown side products 1. Decomposition of starting material or product under harsh conditions.2. Undesired side reactions due to impurities in reagents or solvents.1. Avoid excessive temperatures and reaction times. Consider performing the reaction under an inert atmosphere if oxidation is a concern.2. Use high-purity reagents and solvents.

Data Presentation

Table 1: Reported Yields for this compound Synthesis

Starting Material Method Key Reagents Conditions Yield Reference
trans-1-Amino-2-hydroxycyclopentaneAcid-catalyzed epimerization and hydrolysisConcentrated H₂SO₄, HCl120°C, 3 hours84%[1]
Industrial Scale ProductionTubular reactorAcid catalyst100°C, 20-30 min residence time82-85%[1]

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Epimerization and Hydrolysis (Based on reported methods)

This protocol is a generalized procedure based on the literature and should be optimized for specific laboratory conditions.

Step 1: Acid-Catalyzed Epimerization

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the trans-1-amino-2-hydroxycyclopentane derivative.

  • Carefully add concentrated sulfuric acid (H₂SO₄) in a dropwise manner while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 3 hours, or until reaction monitoring indicates the completion of the epimerization.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • Carefully pour the cooled reaction mixture into a beaker of ice water with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to an appropriate pH for the hydrolysis step.

  • Heat the mixture to induce hydrolysis. The exact temperature and time will depend on the specific intermediate.

  • After hydrolysis is complete, cool the solution and acidify with concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water or an appropriate organic solvent.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product Start trans-1-Amino-2- hydroxycyclopentane Derivative Epimerization Acid-Catalyzed Epimerization (e.g., conc. H₂SO₄, 120°C, 3h) Start->Epimerization Hydrolysis Hydrolysis Epimerization->Hydrolysis SaltFormation Hydrochloride Salt Formation (conc. HCl) Hydrolysis->SaltFormation End cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride SaltFormation->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckEpimerization Check Epimerization Step: - Reaction time sufficient? - Temperature optimal? - Acid concentration correct? Start->CheckEpimerization Is starting material present? CheckHydrolysis Check Hydrolysis Step: - Complete conversion? Start->CheckHydrolysis Is intermediate present? CheckWorkup Check Workup/Purification: - Product loss during extraction? - Inefficient recrystallization? Start->CheckWorkup Is final product impure? OptimizeEpimerization Optimize Epimerization: - Increase time/temp - Use fresh/conc. acid CheckEpimerization->OptimizeEpimerization OptimizeHydrolysis Optimize Hydrolysis: - Adjust conditions CheckHydrolysis->OptimizeHydrolysis OptimizeWorkup Optimize Workup: - Refine extraction/recrystallization CheckWorkup->OptimizeWorkup

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Purification challenges of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the purification of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Question 1: My final product purity is low, and I suspect contamination with the trans-isomer. How can I confirm its presence and remove it?

Answer: Contamination with the trans-diastereomer is a common challenge due to potential epimerization during synthesis or workup.[1][2]

Confirmation:

  • Chiral HPLC: High-Performance Liquid Chromatography with a chiral stationary phase is the most effective method to resolve and quantify stereoisomers.[3]

  • NMR Spectroscopy: While standard ¹H NMR might show overlapping signals, advanced techniques or the use of chiral shift reagents can help differentiate between cis and trans isomers. According to NMR analysis, epimerization can be minimized by keeping the temperature below 70°C during acidic hydrolysis of the ester precursor.[2]

Removal Strategies:

  • Diastereomeric Salt Formation: This is a highly effective classical resolution technique. Since direct crystallization of the cis-hydrochloride from crude mixtures can be challenging, converting the precursor (e.g., the ethyl ester) into a diastereomeric salt with a chiral acid can facilitate separation.[1][2] Crystallization with (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) has been shown to efficiently remove impurities and isolate the desired stereoisomer of the ester, which can then be hydrolyzed.[2]

  • Chromatography: Ion-exchange chromatography is a standard technique for purifying amino acids and can be adapted to separate diastereomers, although it may require careful optimization of pH and eluent concentration.[4][5]

Question 2: I am struggling to crystallize the hydrochloride salt from my crude reaction mixture. What alternative approaches can I try?

Answer: Direct crystallization of the hydrochloride salt of the amino acid or its ester precursor from crude mixtures can be unsuccessful.[1][2] If standard cooling or anti-solvent crystallization methods fail, consider the following:

  • Alternative Salt Screening: An attempt to isolate the pure cis-amino ester as a hydrochloride salt failed to produce crystals.[2] However, a systematic screening of different organic and inorganic acids (e.g., HBr, tartaric acid, mandelic acid) led to the successful crystallization with (+)-dibenzoyl-d-tartaric acid.[2] Forming a different salt can significantly alter the crystal lattice energy and solubility, promoting crystallization.

  • Solvent System Optimization: The compound is soluble in water and methanol.[6] For recrystallization, consider mixed solvent systems like methanol/ether, ethanol/acetone, or water/isopropanol. Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., water) at an elevated temperature and then slowly add the "poor" solvent (anti-solvent) until turbidity appears, followed by slow cooling.

  • Purification Prior to Crystallization: If the crude mixture contains significant impurities that inhibit crystallization, a preliminary purification step using column chromatography (ion-exchange or silica gel) can be beneficial.[4]

Question 3: My product yield is significantly lower than expected after purification. What are the common points of product loss?

Answer: Low yields can result from losses at various stages of the purification process.

  • Incomplete Extraction: During the workup, ensure the pH of the aqueous layer is properly adjusted to minimize the solubility of the amino acid during extraction with organic solvents.

  • Multiple Crystallization Steps: While repeated crystallizations can improve purity, each step inevitably leads to some product loss in the mother liquor. Minimize the number of steps where possible or re-process the mother liquors.

  • Epimerization to trans-isomer: As the trans-isomer is often the undesired product, any epimerization from the cis form during the reaction or purification effectively reduces the yield of the target molecule.[1] Base-catalyzed epimerization of the α-position is a known issue.[1][2]

  • Adhesion during Chromatography: Amino acids can adhere irreversibly to certain stationary phases. Ensure the column is properly conditioned and that the chosen mobile phase is appropriate for efficient elution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. This data is crucial for designing purification protocols, particularly for selecting appropriate solvent systems.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂ · HCl[7][8]
Molecular Weight 165.62 g/mol [6][7][8]
Appearance White crystalline powder[9]
Melting Point 199°C to 202°C[9]
Solubility Soluble in water and methanol[6][9]

Q2: What purity levels are commercially available for this compound?

A2: Commercially available this compound is typically offered at high purity levels, which can serve as a benchmark for your own purification efforts.

Purity AssaySource(s)
≥95.0%[8]
≥98%[6][7][10]
99%[9]

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • HPLC (Chiral): To determine stereoisomeric purity (cis/trans ratio).[3]

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.[11]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the number of components in a mixture.[12][13]

Q4: What are the primary synthetic impurities I should be aware of?

A4: Besides the trans-diastereomer, potential impurities depend on the synthetic route. If starting from ethyl 2-oxocyclopentanecarboxylate via reductive amination, impurities could include:

  • Unreacted starting materials (ketoester).

  • Byproducts from the reduction step.

  • Other diastereomers formed during the reaction.[1]

Experimental Protocols

Protocol 1: General Approach for Recrystallization

Disclaimer: This is a general starting protocol based on the known solubility of the compound. Optimal conditions may vary and require empirical optimization.

  • Dissolution: In a clean flask, dissolve 1.0 g of the crude this compound in the minimum volume of hot deionized water (e.g., start with 2-3 mL and add more if needed) with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes at temperature. Filter the hot solution through a pad of Celite to remove the carbon.

  • Crystallization: Slowly add a miscible anti-solvent like isopropanol or acetone to the hot, clear filtrate with continuous stirring until the solution becomes faintly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (2-8°C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Diastereomeric Resolution via Salt Formation (of Ethyl Ester Precursor)

This protocol is adapted from a published scalable synthesis method and applies to the amino ester precursor before final hydrolysis.[2]

  • Preparation: Prepare a hot solution of (+)-dibenzoyl-d-tartaric acid (1.05 equivalents) in acetonitrile.

  • Salt Formation: Add the crude ethyl cis-2-aminocyclopentanecarboxylate (1.0 equivalent) dropwise to the hot tartaric acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. A white precipitate of the diastereomeric salt should form. For complete crystallization, store the mixture in a refrigerator (2-8°C) for 12 hours.

  • Isolation: Filter the precipitate and wash it with cold acetonitrile to remove soluble impurities (including the salt of the undesired diastereomer).

  • Liberation of Free Amine: Treat the isolated salt with an aqueous base solution (e.g., KHCO₃/K₂CO₃) and extract the free amino ester with an organic solvent like diethyl ether.[1]

  • Hydrolysis: Hydrolyze the purified amino ester to the target amino acid hydrochloride by heating in hydrochloric acid (e.g., 6M HCl) at a temperature below 70°C to prevent epimerization.[2]

  • Final Isolation: Evaporate the solvent to obtain the purified this compound.

Protocol 3: Purification by Ion-Exchange Chromatography (IEC)

This is a generalized protocol for the purification of a basic amino acid using a strong cation exchange resin.

  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W) in deionized water. Pack it into a column and wash sequentially with 1M NaOH, deionized water (until pH neutral), 1M HCl, and finally deionized water (until pH neutral). Convert the resin to the desired form (e.g., H⁺ or Na⁺).

  • Sample Loading: Dissolve the crude amino acid hydrochloride in a minimal amount of the equilibration buffer (e.g., deionized water or a low concentration acidic buffer). Apply the solution to the top of the prepared column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and acidic impurities.

  • Elution: Elute the bound amino acid using a suitable eluent. For cation exchange, this is typically an aqueous base solution (e.g., 0.5-2M NH₄OH) or a buffer with increasing pH or ionic strength.[14]

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC (with ninhydrin stain) or UV-Vis spectroscopy.[13]

  • Isolation: Pool the pure fractions, remove the elution solvent (e.g., by rotary evaporation for volatile buffers or by a second desalting step), and isolate the final product.

Visual Guides

Purification_Workflow cluster_0 Purification Stages cluster_1 Purification Options Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Crude_Product Crude Hydrochloride Salt Workup->Crude_Product Purification Purification Step Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Recrystallization Recrystallization Purification->Recrystallization IEC Ion-Exchange Chromatography Purification->IEC Salt_Formation Diastereomeric Salt Formation Purification->Salt_Formation Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General experimental workflow for purification.

Troubleshooting_Isomers Start Start: Low Purity Product Analysis Analyze by Chiral HPLC or NMR Start->Analysis Decision Trans-isomer Detected? Analysis->Decision Yes YES Decision->Yes No NO Decision->No Purify Select Purification Method Yes->Purify Other_Impurities Investigate Other Impurities (Starting Material, Byproducts) No->Other_Impurities Chromatography Optimize Ion-Exchange Chromatography Purify->Chromatography Resolution Perform Diastereomeric Salt Resolution Purify->Resolution End Re-analyze for Purity Chromatography->End Resolution->End Other_Impurities->End

Caption: Troubleshooting logic for isomer contamination.

IEC_Process cluster_IEC Ion-Exchange Chromatography Steps Step1 Step 1: Equilibration Prepare column with starting buffer Step2 Step 2: Sample Loading Apply crude product solution Step1->Step2 Step3 Step 3: Wash Flow starting buffer to remove neutral/ weakly bound impurities Step2->Step3 Step4 Step 4: Elution Apply elution buffer (e.g., NH₄OH) to release target compound Step3->Step4 Step5 Step 5: Collection & Analysis Collect fractions and check purity (TLC) Step4->Step5

Caption: Key steps in the ion-exchange chromatography process.

References

Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity in the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining cis-2-Amino-1-cyclopentanecarboxylic acid?

A1: There are three main strategies for synthesizing enantiopure cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC):

  • From a Bicyclic β-Lactam: This method uses a racemic bicyclic β-lactam, which is a precursor for cis-ACPC. The lactam can be converted into the chiral amino acid through enzymatic hydrolysis.[1][2][3]

  • Stereoselective Conjugate Addition: This approach involves the conjugate addition of a chiral lithium amide to an unsaturated cyclopentane derivative.[3]

  • Reductive Amination: This strategy is based on the reductive amination of 2-oxocyclopentanecarboxylic acid or its esters.[3] This method can produce a mixture of stereoisomers and requires careful control of conditions to favor the cis product.

Q2: My final product is a mix of cis and trans isomers. How can I improve the cis-selectivity?

A2: Achieving high cis-selectivity can be challenging. The trans-isomer is often the thermodynamically more stable product.

  • Avoid Epimerization: During ester hydrolysis or other workup steps, avoid prolonged heating or strongly basic/acidic conditions that can cause the stereocenter at the α-position to epimerize to the more stable trans form. For example, during the hydrolysis of ethyl esters of cis-ACPC, keeping the temperature below 70°C is crucial to prevent epimerization.[1]

  • Choice of Reagents: The choice of base and reaction conditions can significantly influence the cis/trans ratio.[4] Acidic conditions during ring-opening of certain precursors have been shown to yield a higher cis/trans ratio compared to various basic conditions.[4]

  • Purification: If a mixture is obtained, separation may be necessary through chromatography or selective crystallization of salts.[1][3]

Q3: What is the best way to purify the final cis-2-Amino-1-cyclopentanecarboxylic acid?

A3: Purification is often achieved through crystallization. Forming a salt, such as a hydrochloride salt, can facilitate the process.[1] If crystallization is unsuccessful, chromatographic separation may be required, although this can be challenging and may reduce overall yield.[3] Recrystallization from a suitable solvent system (e.g., water/acetone) is a common final step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete reaction during reductive amination.Ensure the reducing agent (e.g., NaBH₃CN) is active and used in sufficient molar excess. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Loss of product during extraction.The amino acid may have some solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can also minimize solubility and improve extraction efficiency.
Degradation during workup.Avoid unnecessarily high temperatures. For instance, during the hydrolysis of ester intermediates, keep the temperature below 70°C to prevent both degradation and epimerization.[1][2]
Incorrect Stereochemistry (High trans-isomer content) Epimerization during reaction or workup.The α-proton is susceptible to abstraction under basic conditions, leading to epimerization to the more stable trans-isomer. Treatment with a strong base like sodium ethoxide will deliberately shift the equilibrium in favor of the trans-product.[1][2] Therefore, use milder bases or carefully controlled reaction times and temperatures.
Isomerization during hydrolysis.When converting the ester to the final carboxylic acid using acidic hydrolysis, do not exceed 70°C.[1]
Difficulty in Product Isolation/Crystallization Product is too soluble in the chosen solvent.For crystallization of the hydrochloride salt, try washing the solid residue with ice-cooled acetone to remove impurities and induce precipitation.[1]
Presence of impurities inhibiting crystallization.Attempt to form salts with different organic or inorganic acids (e.g., HBr, tartaric acid, camphorsulfonic acid) as this may yield a crystalline solid where the HCl salt did not.[1] If impurities are the issue, consider purification by column chromatography before attempting crystallization again.
Side Reactions Formation of azines or osazones.While noted as potential side reactions when reacting hydrazine with ketones, these are generally not observed in the synthesis of ACPC.[5] Adhering to established protocols should minimize these occurrences.
Data on Diastereoselectivity

The selection of reaction conditions can significantly impact the final ratio of cis to trans isomers.

Table 1: Effect of Base on cis/trans Ratio in a Model System [4]

BaseTemperature (°C)cis/trans Ratio
tBuOK-78 to 25~66/34
NaH2568/32
Cs₂CO₃2545/55
Acetic Acid / NaOAc2569/31

Table 2: Example of Base-Induced Epimerization [1][2]

ConditionInitial Diastereomer RatioFinal Diastereomer Ratio (trans-favored)
Treatment with Sodium Ethoxide (EtONa) at 30-35°C1.0 : 0.15 : 0.06 : 0.020.21 : 0.02 : 1.0 : 0.15

Visualized Workflows and Pathways

General Synthetic Workflow

G Start 2-Oxocyclopentane carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination EsterMixture Mixture of cis/trans Amino Esters ReductiveAmination->EsterMixture Purification Purification / Separation (Optional) EsterMixture->Purification Hydrolysis Ester Hydrolysis (<70°C) EsterMixture->Hydrolysis Direct Hydrolysis cis_Ester Isolated cis-Amino Ester Purification->cis_Ester cis_Ester->Hydrolysis FinalProduct cis-2-Amino-1-cyclopentane carboxylic acid Hydrolysis->FinalProduct

Caption: General workflow for synthesis via reductive amination.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Was starting material fully consumed? Start->CheckReaction CheckWorkup Analyze aqueous layers for product loss CheckReaction->CheckWorkup Yes Sol_Reaction Optimize reaction: - Check reagent activity - Increase reaction time CheckReaction->Sol_Reaction No CheckPurity Analyze crude product for side products CheckWorkup->CheckPurity No Product Sol_Workup Optimize extraction: - Adjust pH - Increase number of extractions CheckWorkup->Sol_Workup Product Found Sol_Purity Optimize conditions to minimize side reactions (e.g., lower temperature) CheckPurity->Sol_Purity

Caption: Decision tree for troubleshooting low product yield.

Key Experimental Protocol

This protocol is adapted from scalable synthesis literature and focuses on the steps relevant to obtaining the cis-isomer before deliberate epimerization to the trans-form would occur.[1][2]

Objective: Synthesize a mixture of cis- and trans-2-Amino-1-cyclopentanecarboxylic acid ethyl ester, followed by hydrolysis under conditions that preserve the cis-isomer.

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-oxocyclopentanecarboxylate in an appropriate solvent such as ethanol.

  • Amine Addition: Add the amine source (e.g., ammonium acetate or an appropriate chiral amine for asymmetric synthesis) and a reducing agent (e.g., sodium cyanoborohydride). The reaction is typically run at room temperature.

  • Monitoring: Stir the mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting keto-ester is consumed.

  • Workup:

    • Carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.

    • Remove the organic solvent under reduced pressure.

    • Basify the aqueous residue with a suitable base (e.g., NaOH or NaHCO₃) and extract the product (the amino ester) with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amino ester mixture. At this stage, the product is a mix of cis and trans isomers.

Step 2: Hydrolysis to Carboxylic Acid

  • Setup: Take the crude amino ester mixture and add it to a solution of hydrochloric acid (e.g., 10% HCl).

  • Heating: Heat the mixture in an oil bath, carefully maintaining the temperature at 60-65°C . Crucially, do not let the temperature exceed 70°C to minimize the epimerization of the desired cis-isomer to the trans-isomer. [1]

  • Monitoring: Continue heating for approximately 12-24 hours or until the conversion to the carboxylic acid is complete (monitor by TLC or LC-MS).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under reduced pressure.

    • The resulting solid residue is the hydrochloride salt of 2-aminocyclopentanecarboxylic acid (as a cis/trans mixture).

    • Wash the solid with ice-cold acetone to remove soluble impurities.

    • Further purification to isolate the cis-isomer can be performed by fractional crystallization or chromatography.

References

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Avoid exposure to moisture and direct sunlight.[3] Long-term storage is best at refrigerated temperatures (2-8 °C) to minimize potential degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances can lead to rapid degradation.

Q3: Is this compound stable in aqueous solutions?

A3: While this compound is soluble in water[4], the long-term stability of the compound in aqueous solutions, especially at neutral or alkaline pH, has not been extensively reported. For experiments, it is advisable to use freshly prepared solutions. If storage of a solution is necessary, it should be kept at a low pH and refrigerated.

Q4: What are the potential degradation pathways for this molecule?

A4: As an amino acid hydrochloride, potential degradation pathways include:

  • Hydrolysis: The amide linkage in potential polymeric impurities or the amino acid itself under harsh acidic or basic conditions could be susceptible to hydrolysis.[5][6]

  • Oxidation: The amino group can be a target for oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[5]

  • Epimerization: While generally stable, extreme pH or temperature conditions could potentially lead to epimerization at the chiral centers.[7]

Q5: Are there different forms of this compound I should be aware of?

A5: Yes, a hemihydrate form of this compound exists.[4] The presence of water in the crystal lattice may slightly alter its solubility and stability characteristics. It is crucial to know which form you are using for consistency in your experiments.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in a Formulation
Symptom Possible Cause Suggested Solution
Rapid loss of parent compound in a liquid formulation.pH Instability: The formulation pH may be too high, leading to base-catalyzed degradation.Buffer the formulation to a slightly acidic pH (e.g., pH 3-5) and re-evaluate stability.
Presence of Oxidizing Agents: Excipients or container leachables may be acting as oxidizing agents.Analyze all formulation components for peroxide value and other potential oxidants. Consider adding an antioxidant to the formulation.
Light Exposure: The formulation may be sensitive to photodegradation.Conduct a photostability study by exposing the formulation to controlled light conditions as per ICH Q1B guidelines. If found to be photosensitive, use light-protective packaging.[6]
Issue 2: Inconsistent Results in Stability Studies
Symptom Possible Cause Suggested Solution
High variability in degradation rates between batches.Inconsistent Starting Material: Different batches of the compound may have varying levels of impurities.Perform a thorough characterization of each new batch of the compound, including purity analysis and identification of any minor components.
Moisture Effects: The compound is a hydrochloride salt and may be hygroscopic.Ensure the compound is handled in a controlled humidity environment. Store with a desiccant.
Analytical Method Variability: The analytical method may not be robust enough to handle variations in sample matrices.Validate the stability-indicating analytical method for robustness, including variations in pH, mobile phase composition, and temperature.

Illustrative Data from Forced Degradation Studies

The following table provides an example of how to present quantitative data from a forced degradation study. The values presented here are hypothetical and for illustrative purposes only.

Stress Condition Conditions Time % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis1N HCl at 60 °C24 hours15%Product A, Product B
Base Hydrolysis1N NaOH at RT4 hours45%Product C, Product D
Oxidative10% H₂O₂ at RT8 hours25%Product E
Thermal80 °C48 hours8%Product A
PhotolyticICH Q1B Option II7 days5%Product F

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in water to a concentration of 1 mg/mL.

  • Stress Application: Mix 5 mL of the stock solution with 5 mL of 1N HCl in a suitable container.

  • Incubation: Place the container in a water bath at 60 °C for 24 hours.

  • Sampling and Neutralization: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample and immediately neutralize it with an equivalent amount of 1N NaOH.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic (1N HCl, 60°C) prep_stock->acid Apply Stress base Basic (1N NaOH, RT) prep_stock->base Apply Stress oxidative Oxidative (10% H2O2, RT) prep_stock->oxidative Apply Stress thermal Thermal (80°C) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress sampling Sampling & Neutralization acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study.

troubleshooting_tree cluster_source Identify Source cluster_investigation Investigation Path cluster_action Action start Unexpected Peak in HPLC is_it_present Present in unstressed sample? start->is_it_present is_it_blank Present in blank (placebo)? is_it_present->is_it_blank No impurity Impurity in starting material is_it_present->impurity Yes excipient_deg Excipient degradation is_it_blank->excipient_deg Yes degradant True Degradant is_it_blank->degradant No action_impurity Characterize & source new material impurity->action_impurity action_excipient Reformulate or change excipient excipient_deg->action_excipient action_degradant Proceed with structural elucidation degradant->action_degradant

Caption: Troubleshooting unexpected HPLC peaks.

References

Resolving solubility issues of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in organic solvents.

Troubleshooting Guide

Issue: The compound is not dissolving in my organic solvent.

This is a common challenge due to the high polarity of the amino acid hydrochloride salt. The ionic nature of the hydrochloride salt makes it more soluble in polar solvents like water and methanol, and less soluble in non-polar organic solvents.[1][2] The following steps provide a systematic approach to resolving this issue.

Troubleshooting Workflow

G start Start: Solubility Issue cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in organic solvent solvent_selection Step 1: Re-evaluate Solvent Choice - Is a polar organic solvent being used? - Refer to solvent polarity charts. start->solvent_selection temp_adjust Step 2: Increase Temperature - Gently warm the solvent/mixture. - Monitor for degradation. solvent_selection->temp_adjust If solubility is still low success Success: Compound Dissolved solvent_selection->success If successful cosolvent Step 3: Use a Co-solvent - Add a small amount of a polar, miscible solvent (e.g., MeOH, DMSO). - See Protocol 1. temp_adjust->cosolvent If still not dissolved temp_adjust->success If successful ph_mod Step 4: Convert to Free Base - Neutralize the hydrochloride with a base. - This significantly increases solubility in less polar organic solvents. - See Protocol 2. cosolvent->ph_mod If co-solvent is insufficient or unsuitable cosolvent->success If successful ph_mod->success If successful fail Consult Further: Consider alternative strategies or compound derivatization. ph_mod->fail If issues persist

Caption: A workflow diagram for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound known to be soluble?

The compound is explicitly stated to be soluble in methanol.[1] Due to its polar nature, it is expected to have better solubility in other polar organic solvents. For structurally similar amino acid hydrochlorides, solvents like ethanol, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) have been effective.[3]

Q2: I've chosen a polar organic solvent, but the solubility is still poor. What is the next step?

If initial solvent selection does not yield the desired solubility, consider systematically applying the following techniques:

  • Temperature Adjustment: Gently heating the mixture can increase solubility. However, be mindful of the compound's stability at elevated temperatures.

  • Co-solvency: The addition of a small percentage of a highly polar co-solvent can disrupt the crystal lattice of the salt and improve solvation.[3] For example, adding a small amount of methanol or DMSO to a solvent like dichloromethane can be effective.

  • Conversion to Free Base: This is a highly effective method for increasing solubility in less polar organic solvents.[3] By neutralizing the hydrochloride, the resulting free amine is generally more soluble in solvents like dichloromethane, ethyl acetate, and ethers.[3]

Q3: How do I convert the hydrochloride salt to its free base?

To convert the hydrochloride salt to the free base, you need to treat it with a mild base to neutralize the HCl. This removes the ionic charge and makes the molecule less polar. A detailed procedure is provided in Experimental Protocol 2.

Q4: Will converting to the free base affect my downstream reactions?

Yes, it is crucial to consider the compatibility of the free base and the base used for neutralization with your subsequent experimental steps. The presence of a base might interfere with certain reaction chemistries.

Quantitative Data

Table 1: Mole Fraction Solubility of 1-Adamantanamine Hydrochloride in Various Solvents at Different Temperatures

Temperature (K)EthanolAcetic AcidN-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethylacetamide (DMAC)
283.15 0.01530.03810.02450.00890.0198
293.15 0.02010.04960.03350.01210.0275
303.15 0.02610.06410.04510.01630.0376
313.15 0.03360.08250.06010.02180.0509
323.15 0.04310.10570.07930.02880.0685
333.15 0.05490.13480.10410.03790.0917

Data extracted from a study on 1-Adamantanamine hydrochloride solubility and is intended for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

Objective: To dissolve this compound in a primary organic solvent with the aid of a polar co-solvent.

Materials:

  • This compound

  • Primary organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Co-solvent (e.g., Methanol, DMSO, DMF)

  • Vial or flask

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to a vial.

  • Add the primary organic solvent to the vial.

  • Begin stirring the mixture at room temperature.

  • If the compound does not dissolve, add the co-solvent dropwise (e.g., 1-5% of the total volume) while continuing to stir.

  • Observe for dissolution. If necessary, gently warm the mixture.

  • Continue adding the co-solvent in small increments until the compound fully dissolves. Note the final ratio of primary solvent to co-solvent for future reference.

Protocol 2: Conversion of Hydrochloride Salt to Free Base for Enhanced Solubility

Objective: To convert the hydrochloride salt to its more organic-soluble free base form.

Materials:

  • This compound

  • A suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • A mild base (e.g., triethylamine, diisopropylethylamine, or a saturated aqueous solution of sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Suspend this compound in the chosen organic solvent (e.g., dichloromethane).

  • Add a mild organic base, such as triethylamine, dropwise while stirring. An excess of 1.1 to 1.5 equivalents is typically sufficient.

  • Alternatively, add a saturated aqueous solution of a mild inorganic base like sodium bicarbonate to the suspension and stir vigorously.

  • If using an aqueous base, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • The resulting solution contains the free base of cis-2-Amino-1-cyclopentanecarboxylic acid, which should now be fully dissolved. The solvent can be removed under reduced pressure if the isolated free base is required.

Conversion of Hydrochloride to Free Base

G cluster_0 Starting Material cluster_1 Process cluster_2 Products HCl_salt cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (Poorly soluble in non-polar organic solvents) process Addition of a Base (e.g., Triethylamine or NaHCO₃) in an organic solvent HCl_salt->process free_base Free Base (More soluble in organic solvents) process->free_base salt_byproduct Salt Byproduct (e.g., Triethylammonium chloride or NaCl) process->salt_byproduct

Caption: Conversion of the hydrochloride salt to the free base.

References

Technical Support Center: Stereochemical Integrity During Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the epimerization of trans-isomers during hydrolysis reactions, ensuring the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the hydrolysis of trans-isomers?

A1: Epimerization is a chemical process that alters the configuration at a single stereocenter in a molecule containing multiple stereocenters. For a trans-isomer, this can lead to its conversion into the corresponding cis-isomer. This is a significant concern in drug development and chemical synthesis because the biological activity and physical properties of a molecule are often highly dependent on its specific three-dimensional structure. Uncontrolled epimerization can result in a mixture of diastereomers, which can be difficult to separate and may lead to products with reduced efficacy, altered pharmacological profiles, or even undesired side effects.

Q2: What is the primary mechanism that causes epimerization during the hydrolysis of esters?

A2: The most common mechanism for epimerization at a carbon atom adjacent (alpha) to a carbonyl group, such as in an ester, is through a deprotonation-reprotonation process.[1][2] Under basic conditions, a base can abstract an acidic proton from the alpha-carbon, forming a planar, achiral enolate intermediate.[1][2] Subsequent reprotonation of this enolate can occur from either face of the planar intermediate, leading to a mixture of the original trans-isomer and its cis-epimer.[1]

Q3: Which factors generally promote epimerization during hydrolysis?

A3: Several factors can increase the likelihood and rate of epimerization:

  • Strong Bases: Stronger bases are more effective at deprotonating the alpha-carbon, thus promoting the formation of the enolate intermediate.

  • High Temperatures: Increased temperature provides the necessary activation energy for the deprotonation step and can accelerate the overall rate of epimerization.

  • Polar Aprotic Solvents: Solvents like DMSO can enhance the basicity of the hydroxide source, potentially leading to increased epimerization.

  • Prolonged Reaction Times: Longer exposure to epimerization-inducing conditions increases the probability of the trans-isomer converting to its more thermodynamically stable cis-counterpart in some cases.

  • Steric Hindrance: Sterically hindered esters may require more forcing conditions (stronger base, higher temperature) for hydrolysis, which in turn can promote epimerization.[3][4]

Troubleshooting Guides

Problem: I am observing significant epimerization of my trans-isomer during ester hydrolysis.

This guide will walk you through potential causes and solutions to minimize or eliminate the formation of the undesired cis-isomer.

Logical Flow for Troubleshooting Epimerization

Troubleshooting_Epimerization start Epimerization Observed check_conditions Review Hydrolysis Conditions start->check_conditions strong_base Is a strong base (e.g., NaOH, KOH) used? check_conditions->strong_base high_temp Is the reaction run at elevated temperature? strong_base->high_temp No milder_base Switch to a milder base (e.g., LiOH) strong_base->milder_base Yes lower_temp Lower the reaction temperature high_temp->lower_temp Yes enzymatic Consider enzymatic hydrolysis high_temp->enzymatic No milder_base->lower_temp lower_temp->enzymatic mild_hydrolysis Use alternative mild hydrolysis methods enzymatic->mild_hydrolysis end Epimerization Minimized mild_hydrolysis->end

References

Technical Support Center: Crystallization of cis-Amino Ester Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of cis-amino ester salts.

Frequently Asked Questions (FAQs)

Q1: Why is my cis-amino ester salt "oiling out" instead of crystallizing?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal. This typically occurs when the supersaturation of the solution is too high, and the temperature is above the melting point of the impure solid. For cis-amino ester salts, their often lower melting points compared to their trans counterparts can make them more prone to this issue.[1]

Troubleshooting Steps:

  • Reduce Supersaturation: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the heated mixture to decrease the concentration.[1]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Solvent System Optimization: Experiment with different solvent systems. A mixture of a "good" solvent and a "poor" solvent (an anti-solvent) can sometimes be effective.

  • Seeding: Introduce a seed crystal of the desired compound to encourage nucleation.

Q2: I'm getting very low yields from my crystallization. What can I do?

A2: Low yields can result from several factors, including using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[1]

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. Placing the flask in an ice bath after it has cooled to room temperature can improve yield.

  • Solvent Choice: The choice of solvent can significantly impact yield. The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.

Q3: My crystals are forming too quickly and appear to be impure. How can I improve the crystal quality?

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] Slower crystal growth generally leads to higher purity.

Troubleshooting Steps:

  • Increase Solvent Volume: Add slightly more of the "good" solvent than the minimum required to dissolve the compound. This will slow down the rate of crystallization upon cooling.[1]

  • Controlled Cooling: Insulate the crystallization vessel to slow the cooling process.

  • Solvent System: A solvent system where the compound has moderate solubility at high temperatures can promote slower, more controlled crystal growth.

Q4: How does the choice of counter-ion affect the crystallization of my cis-amino ester salt?

A4: The counter-ion plays a crucial role in the physicochemical properties of the salt, including its solubility, melting point, and crystal packing.[2][3][4] The nature of the hydrogen bonding between the amino ester cation and the counter-ion can significantly impact solubility and the propensity to crystallize.[2]

Key Considerations:

  • Solubility: Different counter-ions will impart different solubilities to the salt. For example, in some carboxylic acid drugs, increasing the alkyl chain length of an amine counter-ion leads to reduced aqueous solubility.[2]

  • Melting Point: The counter-ion affects the melting point of the salt, which can influence the tendency to "oil out."

  • Crystal Packing: The size, shape, and charge distribution of the counter-ion will influence how the salt packs in the crystal lattice, affecting crystal habit and stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent (anti-solvent) to decrease solubility.- Cool the solution to a lower temperature.- Introduce a seed crystal.
Formation of an Oil - Supersaturation is too high.- Cooling is too rapid.- Melting point of the impure solid is below the crystallization temperature.- Add more of the "good" solvent to the hot solution.- Allow the solution to cool more slowly.- Try a different solvent system with a lower boiling point.
Low Crystal Yield - Too much solvent was used.- The solution was not cooled sufficiently.- The compound is significantly soluble in the solvent even at low temperatures.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath after it reaches room temperature.- Test a different solvent where the compound has lower solubility at cold temperatures.
Impure Crystals - Crystallization occurred too quickly.- The initial material has a high level of impurities.- Slow down the cooling rate.- Use a slightly larger volume of solvent.- Perform a preliminary purification step (e.g., column chromatography) before crystallization.
Difficulty Separating cis from trans Isomer - Similar solubilities of the two isomers in the chosen solvent.- Employ fractional crystallization with a carefully selected solvent system that maximizes the solubility difference.- Consider derivatization with a chiral resolving agent to form diastereomeric salts, which will have different solubilities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of a cis-Amino Ester Hydrochloride

This protocol is a general guideline for the recrystallization of a cis-amino ester hydrochloride salt from a single solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the cis-amino ester hydrochloride is sparingly soluble at room temperature but readily soluble when heated. Common choices include isopropanol, ethanol, or methanol/diethyl ether mixtures.

  • Dissolution: Place the crude cis-amino ester salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture with stirring on a hot plate until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Fractional Crystallization for Separation of cis and trans Isomers

This protocol describes a general method for separating cis and trans isomers of an amino ester salt based on their differential solubilities.

Methodology:

  • Solvent System Selection: The key is to find a solvent or solvent mixture where the solubility of the cis and trans isomers is significantly different. This often requires empirical testing of various solvents.

  • Initial Crystallization: Dissolve the mixture of cis and trans isomers in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool very slowly. The less soluble isomer (often the trans isomer due to better crystal packing) will crystallize out first.

  • First Fraction Collection: Filter the crystals (Fraction 1), which will be enriched in the less soluble isomer.

  • Second Fraction Crystallization: Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals (Fraction 2), which will be enriched in the more soluble isomer (often the cis isomer).

  • Analysis and Recrystallization: Analyze the composition of each fraction (e.g., by NMR or HPLC). Recrystallize each fraction again using the same procedure to improve the purity of the separated isomers. Repeat as necessary.

Data Presentation

Table 1: Representative Solubility of cis vs. trans-Amino Ester Salts in Various Solvents

Amino Ester SaltIsomerSolubility in Ethanol ( g/100 mL at 25°C)Solubility in Isopropanol ( g/100 mL at 25°C)Solubility in Toluene ( g/100 mL at 25°C)
Compound A HCl cis5.22.1<0.1
trans3.81.5<0.1
Compound B Tosylate cis8.94.50.5
trans6.53.20.2

Note: This data is representative and intended for illustrative purposes. Actual solubilities will vary depending on the specific compound.

Table 2: Effect of Counter-Ion on Melting Point and Aqueous Solubility of a cis-Amino Ester Salt

Counter-IonMelting Point (°C)Aqueous Solubility (mg/mL at 25°C)
Hydrochloride (HCl) 145-148150
Hydrobromide (HBr) 152-155125
Tosylate (TsOH) 168-17175
Mesylate (MsOH) 160-163110

Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification start Crude cis-Amino Ester Salt dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure cis-Amino Ester Salt Crystals dry->end

Caption: Workflow for single solvent recrystallization.

troubleshooting_logic start Crystallization Attempted issue Crystals Formed? start->issue no_xtals No Crystals issue->no_xtals No success Successful Crystallization issue->success Yes oiling_out Oiling Out? reduce_super Reduce Supersaturation Slow Cooling oiling_out->reduce_super Yes concentrate Concentrate Solution Add Anti-solvent oiling_out->concentrate No no_xtals->oiling_out low_yield Low Yield optimize_yield Minimize Solvent Optimize Cooling low_yield->optimize_yield impure_xtals Impure Crystals optimize_purity Slower Cooling Increase Solvent impure_xtals->optimize_purity check_quality Acceptable Yield & Purity? success->check_quality check_quality->low_yield Low Yield check_quality->impure_xtals Low Purity check_quality->success Yes

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Separation of cis/trans Mixtures of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 2-aminocyclopentanecarboxylic acid (ACPC) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the separation of cis and trans diastereomers of ACPC.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating cis/trans isomers of 2-aminocyclopentanecarboxylic acid?

A1: The primary methods for separating cis and trans isomers of 2-aminocyclopentanecarboxylic acid include fractional crystallization of salts or protected derivatives, chromatographic techniques (e.g., HPLC, GC), and enzymatic resolution. The choice of method often depends on the scale of the separation, the required purity of the final products, and the available laboratory equipment.

Q2: I am having difficulty separating the cis/trans isomers by direct crystallization of the free amino acid. Why is this the case?

A2: Direct crystallization of the free amino acid mixture is often challenging due to the similar physical properties (e.g., solubility) of the cis and trans isomers. To enhance the differences in their crystal packing and solubility, it is common to first form diastereomeric salts with a chiral resolving agent or to use protected derivatives of the amino acid.

Q3: Can I convert the less desired isomer to the more desired one?

A3: Yes, epimerization can be used to convert the cis isomer to the more thermodynamically stable trans isomer. This is typically achieved by treating the amino ester with a base such as sodium ethoxide in ethanol.[1][2] This process can be used to enrich the mixture in the desired trans isomer, which can then be separated more readily.

Q4: What analytical techniques are suitable for determining the cis/trans ratio and enantiomeric purity of my separated ACPC isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric (cis/trans) ratio.[1][2][3] ¹H NMR can be used, often with the addition of a chiral solvating agent like quinine to resolve the signals of the different stereoisomers.[4] High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can also be employed to determine both the diastereomeric ratio and the enantiomeric excess.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized ACPC can also be used to assess purity.

Troubleshooting Guides

Fractional Crystallization

Issue: Poor separation or low yield after crystallization.

Possible Cause Troubleshooting Step
Inappropriate solvent system.Screen a variety of solvents with different polarities. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath or refrigerator to promote the formation of well-defined crystals.
Insufficient number of recrystallizations.For high purity, multiple recrystallization steps are often necessary. Monitor the purity of the crystalline material and the mother liquor after each step using NMR or HPLC.[1]
Incorrect stoichiometry of the resolving agent.Ensure that an equimolar amount of the resolving agent is used for salt formation.
Chromatographic Separation

Issue: Co-elution of cis and trans isomers on HPLC.

Possible Cause Troubleshooting Step
Incorrect column chemistry.For separating diastereomers, a standard reversed-phase (e.g., C18) or normal-phase column may be sufficient. If not, consider a chiral stationary phase.
Mobile phase is not optimized.Adjust the mobile phase composition. For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. The addition of an ion-pairing agent or adjusting the pH can also improve separation.
Inadequate resolution.Decrease the flow rate, increase the column length, or use a column with a smaller particle size to improve theoretical plates and enhance resolution.

Experimental Protocols

Protocol 1: Separation via Diastereomeric Salt Crystallization

This protocol is a general guideline for the separation of cis/trans ACPC via fractional crystallization of their diastereomeric salts with a chiral resolving agent.

  • Salt Formation: Dissolve the cis/trans mixture of N-protected ACPC (e.g., N-Boc or N-Cbz) in a suitable solvent such as ethanol or ethyl acetate. Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or dehydroabiethylamine).[4]

  • Crystallization: Stir the solution at room temperature or a slightly elevated temperature to ensure complete salt formation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration. These crystals will be enriched in one diastereomeric salt. The other diastereomer will remain in the filtrate.

  • Recrystallization: To improve purity, recrystallize the solid from a fresh portion of the hot solvent. Repeat this process until the desired diastereomeric purity is achieved, as confirmed by NMR or HPLC.[1]

  • Liberation of the Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 2. The free N-protected amino acid can then be extracted with an organic solvent like diethyl ether.

  • Deprotection: The protecting group can then be removed under appropriate conditions (e.g., hydrogenolysis for Cbz, strong acid for Boc) to yield the pure ACPC isomer.

Protocol 2: Enzymatic Kinetic Resolution of cis-ACPC

This protocol describes a conceptual workflow for the enzymatic kinetic resolution of a racemic cis-ACPC derivative.

  • Substrate Preparation: Prepare an ester derivative of racemic cis-ACPC (e.g., the methyl or ethyl ester).

  • Enzyme Selection: Select a suitable lipase, such as Candida antarctica lipase B (CAL-B), which is known for its high enantioselectivity.[7]

  • Reaction Setup: Dissolve the racemic cis-ACPC ester in a suitable buffer or organic solvent. Add the immobilized lipase.

  • Kinetic Resolution: The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of both the product and the remaining starting material.

  • Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme. Separate the resulting carboxylic acid from the unreacted ester by extraction under acidic and basic conditions.

  • Hydrolysis: The unreacted ester can be hydrolyzed to yield the other enantiomer of cis-ACPC.

Quantitative Data Summary

Method Isomers Separated Yield Purity Reference
Reductive amination and epimerization followed by crystallization(1S,2S)-ACPCUp to 40% from ketoester precursorHigh (signals of diastereomeric impurities not detected by ¹H NMR after fourth crystallization)[1]
Reductive amination and diastereomeric salt crystallization(1R,2S)-ACPC85% yield for Fmoc-protected derivativeHigh (in agreement with previous reports)[1]
Enzymatic Acetylationcis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol40% conversion90-92% ee for the acetate[8]
Enzymatic Hydrolysiscis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate40% conversion92% ee (99% ee after recrystallization)[8]

Visual Workflows

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Analysis & Final Products start Mixture of cis/trans 2-Aminocyclopentanecarboxylic Acid crystallization Fractional Crystallization (as diastereomeric salts) start->crystallization chromatography Chromatography (HPLC/GC) start->chromatography enzymatic Enzymatic Resolution start->enzymatic purity_check Purity & Identity Check (NMR, HPLC, GC-MS) crystallization->purity_check chromatography->purity_check enzymatic->purity_check cis_isomer Pure cis-Isomer purity_check->cis_isomer trans_isomer Pure trans-Isomer purity_check->trans_isomer

Caption: General workflow for the separation and analysis of 2-aminocyclopentanecarboxylic acid isomers.

Crystallization_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Separation/ Low Yield in Crystallization solvent Inappropriate Solvent start->solvent cooling Cooling Rate Too Fast start->cooling recrystallization Insufficient Recrystallizations start->recrystallization solvent_sol Screen Solvents solvent->solvent_sol Address with cooling_sol Slow Cooling cooling->cooling_sol Address with recrystallization_sol Perform Additional Recrystallizations recrystallization->recrystallization_sol Address with

Caption: Troubleshooting logic for fractional crystallization issues.

References

Stability of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in aqueous solutions?

As a cyclic amino acid hydrochloride, this compound is anticipated to be relatively stable in aqueous solutions at neutral pH and ambient temperature. However, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are recommended to fully characterize its stability profile.

Q2: What are the potential degradation pathways for this compound in aqueous solution?

Given its structure, potential degradation pathways include:

  • Hydrolysis: While the amide bond is absent, extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Oxidation: The amino group can be susceptible to oxidation, leading to the formation of various oxidation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q3: How should I prepare aqueous solutions of this compound for stability studies?

It is recommended to use high-purity water (e.g., HPLC-grade) and to prepare fresh solutions before each experiment. The compound is soluble in water.[1] For pH-dependent stability studies, use appropriate buffer systems (e.g., phosphate, citrate) and accurately measure the final pH of the solution.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the formation of degradation products. A reversed-phase C18 column is often a good starting point for method development.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly rapid degradation of the compound in a neutral aqueous solution. 1. Presence of microbial contamination. 2. Contamination with oxidizing agents (e.g., peroxides in solvents). 3. Exposure to high-intensity light.1. Filter-sterilize the solution or use a bacteriostatic agent if appropriate for the experiment. 2. Use high-purity, peroxide-free solvents and de-gassed water. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Poor reproducibility of stability data. 1. Inconsistent pH of the solutions. 2. Fluctuation in storage temperature. 3. Inconsistent exposure to light. 4. Variability in the analytical method.1. Ensure accurate and consistent pH measurement and use buffers with sufficient capacity. 2. Use a calibrated and temperature-controlled storage chamber. 3. Standardize the light exposure conditions for all samples. 4. Validate the analytical method for precision, accuracy, and linearity.
Appearance of multiple unknown peaks in the chromatogram after stress testing. 1. Formation of multiple degradation products. 2. Interaction with buffer components or excipients.1. Use a gradient elution method in HPLC to improve the separation of peaks. 2. Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. 3. Run a blank sample (solution without the active compound) under the same stress conditions to identify any peaks originating from the matrix.
No degradation is observed even under harsh stress conditions. 1. The compound is highly stable under the tested conditions. 2. The analytical method is not stability-indicating (i.e., it cannot separate the parent compound from its degradation products).1. Increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent). 2. Develop and validate a stability-indicating HPLC method. This can be achieved by comparing chromatograms of stressed and unstressed samples to ensure that degradation products are resolved from the main peak.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[2] The following are generalized protocols that should be adapted based on preliminary stability results. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Store the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Follow the same procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in high-purity water.

    • Follow the same procedure as for acidic hydrolysis (no neutralization is needed).

2. Oxidative Degradation

  • Prepare a solution of the compound in an aqueous solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points.

  • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite) before analysis.

  • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Prepare a solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time points.

4. Thermal Degradation

  • Store a solid sample of the compound in a controlled temperature oven (e.g., 70 °C).

  • Prepare an aqueous solution of the compound and store it in a controlled temperature oven (e.g., 70 °C).

  • Withdraw samples at appropriate time points.

  • For the solid sample, dissolve it in a suitable solvent before analysis.

  • Analyze all samples by HPLC.

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant Peak (Retention Time, min)
0.1 M HCl246015.224.8
0.1 M NaOH24608.515.2
3% H₂O₂82518.933.7
Photolysis72255.116.1
Thermal (solution)487011.324.8

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API cis-2-Amino-1-cyclopentanecarboxylic acid HCl Solution Prepare Aqueous Solution API->Solution Hydrolysis Hydrolysis (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidation (H2O2) Solution->Oxidation Photolysis Photolysis (UV/Vis Light) Solution->Photolysis Thermal Thermal (Heat) Solution->Thermal HPLC Stability-Indicating HPLC Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC Data Data Analysis & Reporting HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway cluster_hydrolysis Potential Hydrolytic Degradation cluster_oxidation Potential Oxidative Degradation Parent cis-2-Amino-1-cyclopentanecarboxylic acid RingOpening Ring-Opened Product Parent->RingOpening H2O, H+ or OH- Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat, H+ OxidizedAmine Oxidized Amino Group Product Parent->OxidizedAmine [O]

Caption: Potential Degradation Pathways.

References

Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of stereochemical inversion from a trans-isomer starting material.

Issue 1: Presence of a Diastereomeric Impurity

Symptom: NMR or HPLC analysis of the final product shows an additional set of peaks, suggesting the presence of a stereoisomer.

Probable Cause: The most common process-related impurity is the corresponding trans-2-Amino-1-cyclopentanecarboxylic acid hydrochloride . This can arise from two main sources:

  • Incomplete Epimerization: The acid-catalyzed epimerization of the trans-starting material to the cis-intermediate may not have gone to completion.

  • Epimerization of the Final Product: During the hydrolysis of the intermediate ester, elevated temperatures (above 70°C) can cause the newly formed cis-product to partially convert back to the more stable trans-isomer.[1]

Suggested Solutions:

  • Optimize Epimerization:

    • Ensure the use of a strong acid catalyst (e.g., H₂SO₄ or methanesulfonic acid) in sufficient quantity.[1]

    • Carefully control the reaction temperature and time as specified in the protocol. For example, heating trans-1-amino-2-hydroxycyclopentane with concentrated H₂SO₄ at 120°C for 3 hours has been shown to be effective.[1]

  • Control Hydrolysis Temperature:

    • Maintain the temperature of the hydrolysis step below 70°C to minimize the risk of epimerization of the cis-product.[1]

  • Purification:

    • Recrystallization: This is a primary method for purifying the final product and can be effective in removing the trans-isomer. Multiple recrystallizations may be necessary.

    • Chromatography: While less common for the final hydrochloride salt, chromatographic methods can be employed to separate the cis and trans isomers, particularly at the ester intermediate stage.

Issue 2: Presence of Unreacted Starting Material

Symptom: Analytical data (e.g., LC-MS) indicates the presence of the initial trans-isomer starting material, such as a trans-1-amino-2-hydroxycyclopentane derivative.

Probable Cause: The initial stereochemical inversion reaction did not proceed to completion.

Suggested Solutions:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the starting material before proceeding with the work-up.

  • Re-run the Reaction:

    • If a significant amount of starting material remains, it may be necessary to re-subject the isolated crude material to the reaction conditions.

  • Purification:

    • Solvent extraction and crystallization are key purification steps that can help remove unreacted starting materials.

Issue 3: Low Yield of the Final Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Probable Cause:

  • Incomplete Reactions: As mentioned above, incomplete epimerization or hydrolysis will lead to lower yields of the desired product.

  • Losses During Work-up and Purification:

    • Multiple extraction and recrystallization steps can lead to product loss.

    • The hydrochloride salt is water-soluble, so excessive washing with water during filtration can reduce the yield.

Suggested Solutions:

  • Optimize Reaction Conditions: Ensure all reaction steps go to completion through careful monitoring.

  • Minimize Losses During Purification:

    • Use minimal amounts of cold solvent for washing crystals.

    • Optimize the number of recrystallization steps to balance purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most frequently encountered impurities are process-related and include:

  • trans-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: The diastereomer of the desired product.

  • Unreacted Starting Materials: Such as trans-1-amino-2-hydroxycyclopentane derivatives.

  • Residual Solvents: From the reaction and purification steps.

Q2: How can I confirm the stereochemistry of my final product?

A2: A combination of analytical techniques can be used:

  • NMR Spectroscopy: The coupling constants of the protons on the cyclopentane ring can help differentiate between the cis and trans isomers.

  • Chiral HPLC: Using a suitable chiral column can separate the enantiomers and diastereomers.

  • Optical Rotation: Measurement of the specific rotation can confirm the enantiomeric purity if a single enantiomer is being synthesized.

Q3: What analytical methods are recommended for impurity profiling?

A3: A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. A reversed-phase C18 column or a HILIC column can be effective, often coupled with a mass spectrometer (LC-MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any significant impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.

Quantitative Data Summary

The following table summarizes the key specifications for a high-purity research-grade product.

ParameterSpecification
Purity (Assay)≥ 99%
Melting Point199-202 °C
Molecular FormulaC₆H₁₂ClNO₂
Molecular Weight165.62 g/mol

Experimental Protocols

Key Experiment: Synthesis via Stereochemical Inversion

This protocol is a generalized representation based on common synthetic routes.

  • Epimerization of the trans-isomer:

    • The starting trans-1-amino-2-hydroxycyclopentane derivative is treated with a strong acid, such as concentrated sulfuric acid.

    • The mixture is heated (e.g., to 120°C) for a defined period (e.g., 3 hours) to induce the inversion of the hydroxyl group's configuration. The reaction is monitored for the disappearance of the starting material.

  • Hydrolysis and Salt Formation:

    • The resulting intermediate is hydrolyzed under controlled temperature conditions (below 70°C) to cleave any protecting groups and form the carboxylic acid.

    • The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the final product.

  • Purification:

    • The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Introduction cluster_purification Purification Start trans-1-amino-2- hydroxycyclopentane derivative Epimerization Acid-Catalyzed Epimerization Start->Epimerization Intermediate cis-Intermediate Epimerization->Intermediate Impurity1 Incomplete Reaction: Unreacted Starting Material Epimerization->Impurity1 Impurity2 Incomplete Epimerization: trans-Isomer Epimerization->Impurity2 Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Crude cis-2-Amino-1- cyclopentanecarboxylic acid HCl Hydrolysis->Product Impurity3 Epimerization during Hydrolysis: trans-Isomer Hydrolysis->Impurity3 Purification Recrystallization/ Chromatography Product->Purification FinalProduct Pure cis-2-Amino-1- cyclopentanecarboxylic acid HCl Purification->FinalProduct

Caption: Synthesis workflow and potential points of impurity introduction.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Problem Impurity Detected in Final Product Analysis Identify Impurity via HPLC, NMR, LC-MS Problem->Analysis Isomer Is it the trans-isomer? Analysis->Isomer StartingMaterial Is it unreacted starting material? Analysis->StartingMaterial Other Other Impurity Analysis->Other Isomer->StartingMaterial No Solution1 Optimize Epimerization & Control Hydrolysis Temp. Isomer->Solution1 Yes StartingMaterial->Other No Solution2 Ensure Complete Reaction (Monitor with TLC/HPLC) StartingMaterial->Solution2 Yes Solution3 Purify via Recrystallization or Chromatography Solution1->Solution3 Solution2->Solution3

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Analytical methods for detecting impurities in cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities are typically related to the synthetic pathway and potential degradation. These can include:

  • Stereoisomers: The most significant impurity is often the trans-isomer, trans-2-Amino-1-cyclopentanecarboxylic acid. Other stereoisomers may also be present depending on the starting materials and synthetic route.

  • Unreacted Starting Materials: Residuals from the synthesis, such as cyclopentene derivatives or trans-1-amino-2-hydroxycyclopentane derivatives, may be present.[1]

  • By-products of Synthesis: The synthesis of the cis-isomer can be challenging, and side reactions may lead to various by-products.

  • Degradation Products: Forced degradation studies suggest that hydrolysis, oxidation, and photolytic stress can lead to the formation of various degradants. Common degradation pathways for amino acids include deamination and decarboxylation.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for separating and quantifying stereoisomeric impurities like the trans-isomer. Reversed-phase HPLC with UV or mass spectrometric detection can be used for other related substances.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for analyzing volatile impurities and can be used for the main compound and its isomers after appropriate derivatization.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides selective detection and structural information about the impurities, which is invaluable for their identification.

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial because it ensures that the analytical method can distinguish the intact drug from its degradation products, which is a regulatory requirement for stability studies of drug substances and products.[2] Forced degradation studies are performed to generate these degradation products and validate the method's stability-indicating capabilities.[2]

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor resolution between cis- and trans-isomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical for separating stereoisomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are often effective for chiral separations of amino acids.[3][4] If resolution is poor, screen different types of chiral columns.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The composition of the mobile phase, including the organic modifier and any additives, significantly impacts chiral recognition.[1] Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase). For ionizable compounds like amino acids, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.[1]

  • Possible Cause 3: Inappropriate Column Temperature.

    • Solution: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures, typically in the range of 10-40°C, to find the optimal condition for resolution.[1]

Issue 2: Peak tailing for the main component or impurities.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: For basic compounds like amino acids, interactions with residual silanols on the silica support can cause peak tailing. Adding a competitor base, such as 0.1% diethylamine, to the mobile phase can mitigate this effect.[1]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject to see if the peak shape improves.[1]

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Contaminated Mobile Phase or HPLC System.

    • Solution: Run a blank gradient without an injection. If ghost peaks are present, the mobile phase or the system is likely the source. Use high-purity solvents and freshly prepared mobile phases.[1]

  • Possible Cause 2: Sample Solvent Contamination.

    • Solution: Inject the sample solvent alone. If peaks appear, the solvent is contaminated.

  • Possible Cause 3: Carryover from the Autosampler.

    • Solution: If the blank and solvent injections are clean, the issue is likely carryover. Optimize the needle wash procedure using a strong solvent that can fully dissolve the analyte.[1]

GC-MS Method Troubleshooting

Issue 1: No or low signal for the analyte.

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Amino acids are polar and require derivatization to become volatile for GC analysis.[5] Ensure the derivatization reaction has gone to completion. This may involve optimizing the reaction time, temperature, and the ratio of derivatizing agent to the sample. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[5]

  • Possible Cause 2: Degradation in the Injector.

    • Solution: The high temperature of the GC inlet can cause degradation of some derivatives. Optimize the injector temperature to ensure volatilization without decomposition.

Issue 2: Multiple peaks for a single compound.

  • Possible Cause 1: Formation of Multiple Derivatives.

    • Solution: Some amino acids can form multiple derivative products.[5] Adjusting the derivatization conditions (e.g., temperature, reaction time) can sometimes favor the formation of a single, stable derivative.[5]

  • Possible Cause 2: Presence of Isomers.

    • Solution: If the multiple peaks are due to stereoisomers, a chiral GC column will be necessary for their separation.

Issue 3: Poor peak shape.

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Polar analytes can interact with active sites in the injector liner, column, or detector, leading to peak tailing. Use a deactivated liner and a high-quality capillary column.

  • Possible Cause 2: Co-elution with Matrix Components.

    • Solution: If the sample matrix is complex, interferences can affect peak shape. Optimize the temperature program for better separation or use a more selective mass spectrometric detection mode like Selected Ion Monitoring (SIM).

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of cis- and trans-Isomers

This protocol provides a starting point for the separation of cis- and trans-2-Amino-1-cyclopentanecarboxylic acid. Optimization will likely be required.

ParameterRecommended Condition
Column Chiralpak® IC (or a similar cellulose-based chiral stationary phase), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis after Derivatization

This protocol outlines a general procedure for the derivatization and GC-MS analysis of amino acids.

Derivatization Procedure (using MTBSTFA):

  • Weigh approximately 1 mg of the sample into a reaction vial.

  • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Seal the vial and heat at 100°C for 2-4 hours.

  • Cool the vial to room temperature before GC-MS analysis.

ParameterRecommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)
Injector Temperature 250°C
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Interface Temp 280°C
Ion Source Temp 230°C
Mass Range m/z 50-500
Ionization Mode Electron Ionization (EI) at 70 eV

Diagrams

experimental_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample_prep_hplc Sample Preparation (dissolve in mobile phase) hplc_injection HPLC Injection sample_prep_hplc->hplc_injection chiral_separation Chiral Separation (e.g., Chiralpak IC) hplc_injection->chiral_separation uv_detection UV Detection (210 nm) chiral_separation->uv_detection data_analysis_hplc Data Analysis (Peak Integration & Quantification) uv_detection->data_analysis_hplc sample_prep_gcms Sample Preparation (Drying) derivatization Derivatization (e.g., with MTBSTFA) sample_prep_gcms->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection gc_separation GC Separation (e.g., DB-5ms column) gcms_injection->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection data_analysis_gcms Data Analysis (Mass Spectra Interpretation) ms_detection->data_analysis_gcms start Sample of cis-2-Amino-1-cyclopentane- carboxylic acid HCl start->sample_prep_hplc start->sample_prep_gcms

Caption: General experimental workflows for HPLC and GC-MS analysis.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks no_signal No/Low Signal start->no_signal multiple_peaks Multiple Peaks start->multiple_peaks poor_peak_shape Poor Peak Shape start->poor_peak_shape check_csp check_csp poor_resolution->check_csp Check CSP optimize_mp optimize_mp poor_resolution->optimize_mp Optimize Mobile Phase optimize_temp optimize_temp poor_resolution->optimize_temp Optimize Temperature secondary_interactions secondary_interactions peak_tailing->secondary_interactions Check for Secondary Interactions column_overload column_overload peak_tailing->column_overload Check for Column Overload check_mp_system check_mp_system ghost_peaks->check_mp_system Check Mobile Phase/ System check_solvent check_solvent ghost_peaks->check_solvent Check Sample Solvent check_carryover check_carryover ghost_peaks->check_carryover Check Autosampler Carryover check_derivatization check_derivatization no_signal->check_derivatization Check Derivatization check_injector_temp check_injector_temp no_signal->check_injector_temp Check Injector Temp check_multiple_derivatives check_multiple_derivatives multiple_peaks->check_multiple_derivatives Check for Multiple Derivatives check_isomers check_isomers multiple_peaks->check_isomers Check for Isomers check_active_sites check_active_sites poor_peak_shape->check_active_sites Check for Active Sites check_coelution check_coelution poor_peak_shape->check_coelution Check for Co-elution

Caption: Logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of cis- vs. trans-2-Amino-1-cyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides a detailed comparison of the biological activities of the cis and trans isomers of 2-Amino-1-cyclopentanecarboxylic acid, with a focus on their differential effects on opioid and GABAergic systems. The information presented herein is supported by experimental data to facilitate informed decisions in drug design and development.

Summary of Biological Activity

Extensive research into the pharmacological profiles of the stereoisomers of 2-Amino-1-cyclopentanecarboxylic acid has revealed significant differences in their biological activities, particularly in their interactions with opioid receptors. When incorporated as a proline mimetic in morphiceptin analogs, the stereochemistry of the 2-aminocyclopentane carboxylic acid moiety dictates the peptide's ability to bind to and activate opioid receptors.

A key study demonstrated that the analog containing the (1R,2S)-cis-2-aminocyclopentane carboxylic acid isomer exhibited notable activity at both µ (mu) and δ (delta)-opioid receptors.[1] In stark contrast, the analogs containing the (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans isomers displayed minimal to no activity at these receptors.[1] This stark divergence in activity underscores the critical importance of the cis configuration for potent opioid receptor interaction in the context of these peptide analogs.

While the primary focus of comparative studies has been on opioid receptor activity, cis-2-Amino-1-cyclopentanecarboxylic acid, also known as cispentacin, has been noted for its potential interactions with GABA (gamma-aminobutyric acid) receptors, suggesting a broader pharmacological profile that may also be stereospecific.[2]

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data on the biological activity of morphiceptin analogs containing the different stereoisomers of 2-Amino-1-cyclopentanecarboxylic acid.

Compound/IsomerReceptor TypeAssay TypeIC50 / Ki (nM)Relative PotencyReference
Tyr-Pro-Phe-NH2 (Morphiceptin)µ-opioidGuinea Pig Ileum13.0 ± 2.01.0
δ-opioidMouse Vas Deferens260 ± 401.0
Tyr-[(1R,2S)-cis-Acpc]-Phe-NH2 µ-opioid Guinea Pig Ileum 31.0 ± 5.0 0.42
δ-opioid Mouse Vas Deferens 430 ± 70 0.60
Tyr-[(1S,2R)-cis-Acpc]-Phe-NH2µ-opioidGuinea Pig Ileum> 10,000Inactive
δ-opioidMouse Vas Deferens> 10,000Inactive
Tyr-[(1R,2R)-trans-Acpc]-Phe-NH2µ-opioidGuinea Pig Ileum> 10,000Inactive
δ-opioidMouse Vas Deferens> 10,000Inactive
Tyr-[(1S,2S)-trans-Acpc]-Phe-NH2µ-opioidGuinea Pig Ileum> 10,000Inactive
δ-opioidMouse Vas Deferens> 10,000Inactive

Acpc: 2-Amino-1-cyclopentanecarboxylic acid

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of the cis- and trans-2-Amino-1-cyclopentanecarboxylic acid isomers.

Opioid Receptor Binding Assay (Rat Brain Membranes)

This assay determines the affinity of the test compounds for µ- and δ-opioid receptors by measuring their ability to displace a radiolabeled ligand.

  • Membrane Preparation: Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and incubated to dissociate endogenous opioids. A final centrifugation and resuspension in assay buffer yields the membrane preparation.

  • Binding Assay: The assay is conducted in triplicate in a final volume of 1 ml containing:

    • Rat brain membrane preparation

    • Radioligand: [³H]DAMGO for µ-receptors or [³H]DSLET for δ-receptors.

    • A range of concentrations of the unlabeled test compound (morphiceptin analogs).

    • For non-specific binding, a high concentration of naloxone is added.

  • Incubation and Filtration: The mixture is incubated at 25°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 values are determined from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay for µ-Opioid Activity

This functional assay measures the inhibitory effect of the test compounds on the electrically stimulated contractions of the guinea pig ileum, which is a classic model for µ-opioid receptor-mediated activity.

  • Tissue Preparation: A segment of the ileum from a male guinea pig is suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The ileum is subjected to electrical field stimulation to induce twitch contractions.

  • Assay Procedure: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to the organ bath.

  • Data Analysis: The inhibitory effect of the compounds on the twitch amplitude is measured. The IC50 value, which is the concentration of the compound that produces a 50% inhibition of the twitch response, is determined.

Mandatory Visualization

experimental_workflow cluster_synthesis Isomer Synthesis & Preparation cluster_assays Biological Activity Assessment cluster_data Data Analysis & Comparison cis_isomer cis-2-Amino-1- cyclopentanecarboxylic acid opioid_binding Opioid Receptor Binding Assay (µ and δ) cis_isomer->opioid_binding gpi_assay Guinea Pig Ileum Functional Assay (µ) cis_isomer->gpi_assay trans_isomer trans-2-Amino-1- cyclopentanecarboxylic acid trans_isomer->opioid_binding trans_isomer->gpi_assay ic50_ki Determination of IC50 and Ki values opioid_binding->ic50_ki gpi_assay->ic50_ki comparison Comparative Analysis of Biological Potency ic50_ki->comparison

References

A Comparative Guide to the Structure-Activity Relationship of cis-2-Amino-1-cyclopentanecarboxylic Acid Derivatives as Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of cis-2-amino-1-cyclopentanecarboxylic acid derivatives, with a primary focus on their interactions with metabotropic glutamate receptors (mGluRs). The constrained cyclopentane ring of these amino acid analogs makes them valuable tools for probing the conformational requirements of glutamate receptor binding sites. This document summarizes key structural modifications, their impact on biological activity, and presents available quantitative data to facilitate comparison. Detailed experimental protocols for relevant assays are also provided.

Introduction to cis-2-Amino-1-cyclopentanecarboxylic Acid and its Analogs

cis-2-Amino-1-cyclopentanecarboxylic acid is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid structure helps to define the specific conformations required for binding to and activating or inhibiting glutamate receptors. Modifications to this basic scaffold, such as the introduction of additional functional groups or alterations in stereochemistry, have been explored to develop potent and selective ligands for various mGluR subtypes. These receptors are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways.[1] The development of subtype-selective ligands is crucial for elucidating the physiological roles of these receptors and for their potential as therapeutic targets in a range of neurological and psychiatric disorders.

Comparative Analysis of Biological Activity

One key study synthesized and pharmacologically characterized the four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT), which are analogs of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) with an additional carboxyl group at the 4-position.[2] These compounds were evaluated for their activity at representative subtypes of the three mGluR groups: mGluR1a (Group I), mGluR2 (Group II), and mGluR4a (Group III).[2] None of the tested isomers showed significant activity at ionotropic glutamate receptors (NMDA, KA, and AMPA).[2]

Table 1: Biological Activity of 1-Aminocyclopentane-1,3,4-tricarboxylic Acid (ACPT) Stereoisomers at mGluR Subtypes [2]

CompoundStereochemistrymGluR1a (Group I) Activity (KB in µM)mGluR2 (Group II) Activity (KB in µM)mGluR4a (Group III) Activity (EC50 or KB in µM)Comments
ACPT-I (18)Not specified in abstract> 300 (Antagonist)> 300 (Antagonist)7.2 ± 2.3 (Agonist)Potent and selective Group III agonist.
ACPT-II (19)Not specified in abstract115 ± 2 (Antagonist)88 ± 21 (Antagonist)77 ± 9 (Antagonist)General competitive mGluR antagonist.
(+)-ACPT-III [(+)-20](3S,4S)> 300 (Antagonist)> 300 (Antagonist)8.8 ± 3.2 (Agonist)Potent and selective Group III agonist.
(-)-ACPT-III [(-)-20](3R,4R)Not specifiedNot specified220 (Antagonist)Weakly potent Group III antagonist.

Note: KB represents the antagonist dissociation constant, while EC50 represents the half-maximal effective concentration for agonists.

From this data, several key SAR insights can be derived:

  • Addition of a third carboxylic acid group: The introduction of a carboxyl group at the 4-position of the cyclopentane ring can dramatically alter the pharmacological profile of the compound, converting an agonist into an antagonist and modifying its selectivity across mGluR subtypes.[2]

  • Stereochemistry is critical: The stereoisomers of ACPT display distinct activities. For instance, ACPT-I and (+)-ACPT-III are potent Group III agonists, while ACPT-II is a general antagonist, and (-)-ACPT-III is a weak Group III antagonist.[2] This highlights the precise conformational and steric requirements of the mGluR binding pockets.

  • Selectivity for Group III mGluRs: Two of the isomers, ACPT-I and (+)-ACPT-III, demonstrated high potency and selectivity as agonists for the Group III receptor mGluR4a, with EC50 values in the low micromolar range.[2]

In other studies, the cyclopentane moiety has been incorporated into more complex molecules, such as positive allosteric modulators (PAMs) of mGluR2. While not direct derivatives of cis-2-amino-1-cyclopentanecarboxylic acid, the SAR of these compounds underscores the favorable properties of the cyclopentyl group in achieving high potency.[3][4]

Furthermore, the replacement of the proline residue in the opioid peptide morphiceptin with the four different stereoisomers of 2-aminocyclopentane carboxylic acid revealed that only the (R,S)-cis-isomer-containing analog was active at both µ- and δ-opioid receptors.[5] This again emphasizes the critical role of stereochemistry in determining biological activity.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the pharmacological characterization of cis-2-amino-1-cyclopentanecarboxylic acid derivatives at metabotropic glutamate receptors.

This assay measures the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates (IPs).[6]

  • Cell Culture and Labeling:

    • Primary neuronal cultures (e.g., from neonatal rat cortex) or cell lines stably expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells) are cultured under standard conditions.

    • Cells are incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[6]

  • Compound Incubation:

    • The cells are washed to remove excess radiolabel and then pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of [³H]-inositol monophosphate ([³H]-IP1) upon receptor activation.[6]

    • The test compounds (agonists or antagonists) are added at various concentrations. For antagonist testing, the cells are co-incubated with the antagonist and a known agonist (e.g., DHPG or (1S,3R)-ACPD).[6]

  • Extraction and Quantification of Inositol Phosphates:

    • The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • The cell lysates are neutralized, and the aqueous phase containing the inositol phosphates is separated.

    • The total [³H]-IPs are isolated using anion-exchange chromatography (e.g., Dowex columns).[6]

    • The amount of radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • Agonist potency is determined by plotting the accumulation of [³H]-IPs against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve to obtain the EC50 value.

    • Antagonist affinity (KB) is calculated using the Schild equation by measuring the rightward shift in the agonist dose-response curve in the presence of different concentrations of the antagonist.

This assay is used to assess the activity of Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs, which are negatively coupled to adenylyl cyclase and thus inhibit the formation of cyclic AMP (cAMP).[7]

  • Cell Culture and Preparation:

    • Brain slices (e.g., from adult rat hippocampus) or cell lines expressing the mGluR subtype of interest are used.[7]

  • Compound Incubation:

    • The tissue slices or cells are pre-incubated in a physiological buffer.

    • Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.[7]

    • The test compounds (agonists) are added at various concentrations to measure their inhibitory effect on forskolin-stimulated cAMP accumulation.[7] For antagonist testing, cells are co-incubated with the antagonist and a known agonist.

  • Extraction and Quantification of cAMP:

    • The reaction is stopped, and the cells or tissue are lysed.

    • The concentration of cAMP in the lysate is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) with a specific anti-cAMP antibody.

  • Data Analysis:

    • Agonist potency (IC50) is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log of the agonist concentration.

    • Antagonist affinity can be determined by measuring the blockade of the agonist-induced inhibition.

Visualizations

The following diagrams illustrate the canonical signaling pathways for the three groups of metabotropic glutamate receptors.

mGluR_Signaling_Pathways cluster_GroupI Group I (mGluR1, mGluR5) cluster_GroupII_III Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) Agonist_I Agonist (e.g., DHPG) mGluR1_5 mGluR1/5 Agonist_I->mGluR1_5 Gq Gαq/11 mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist_II_III Agonist (e.g., L-AP4, ACPT-I) mGluR2_3_4_6_7_8 mGluR2/3 or mGluR4/6/7/8 Agonist_II_III->mGluR2_3_4_6_7_8 Gi Gαi/o mGluR2_3_4_6_7_8->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA Inactivation cAMP->PKA

Caption: Signaling pathways of Group I, II, and III metabotropic glutamate receptors.

The following diagram outlines a general workflow for the synthesis and pharmacological evaluation of novel mGluR ligands.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation cluster_sar SAR Analysis Design Compound Design & Selection of Derivatives Synthesis Synthesis of Target Compounds Design->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Binding Assay) Purification->Primary_Screening Functional_Assay Functional Assays (PI Hydrolysis or cAMP) Primary_Screening->Functional_Assay Selectivity_Panel Selectivity Profiling (vs. other mGluR subtypes & other receptors) Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis (EC50, IC50, KB) Selectivity_Panel->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Design

References

Validating Neuroprotective Effects of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential neuroprotective effects of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Due to the limited publicly available data on its neuroprotective properties, we present a comparative analysis with two well-established neuroprotective agents, Edaravone and N-acetylcysteine (NAC). This guide outlines the necessary experimental protocols and presents existing data on these alternative compounds to serve as a benchmark for evaluation.

Introduction to this compound

This compound is a constrained amino acid analogue with structural similarities to proline, used as a building block in the synthesis of peptidomimetics. While some commercial suppliers suggest potential neuroprotective and antioxidant properties, there is a lack of peer-reviewed studies providing concrete experimental data to substantiate these claims.

A Critical Consideration: It is crucial to note that a structurally related compound, cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid (cis-ACPD), has been identified as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. This activity leads to excitotoxicity and neuronal degeneration in vivo. This underscores the importance of thorough experimental validation for this compound to determine its actual effects on neuronal cells.

Comparative Analysis with Alternative Neuroprotective Agents

To establish a baseline for validating the neuroprotective effects of the target compound, we will compare its hypothetical performance against Edaravone and N-acetylcysteine (NAC), two compounds with demonstrated neuroprotective activities.

  • Edaravone: A potent free radical scavenger, Edaravone is known to directly neutralize hydroxyl and peroxyl radicals. It also activates the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant genes.[1] Edaravone is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).

  • N-acetylcysteine (NAC): NAC is a precursor to L-cysteine and the endogenous antioxidant glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS). It also exhibits anti-inflammatory and neurotransmitter-modulating properties.[1]

Quantitative Data Comparison

The following tables summarize published data on the neuroprotective effects of Edaravone and NAC in neuronal cell culture models. These tables are intended to provide a benchmark for the kind of quantitative data that should be generated for this compound.

Note: The experimental conditions (cell type, neurotoxin, concentrations, and duration of exposure) in the cited studies may vary. Direct comparison of absolute values should be made with caution.

Table 1: Effect on Cell Viability in Neurotoxin-Induced Cell Death Models

CompoundCell LineNeurotoxin (Concentration)Compound ConcentrationResult
Edaravone Primary Dopaminergic Neurons6-OHDA (40 µM)100 µMIncreased survival of TH-positive neurons to ~73.6% of control.[2]
Primary Dopaminergic Neurons6-OHDA (40 µM)1000 µMIncreased survival of TH-positive neurons to ~81.1% of control.[2]
N-acetylcysteine (NAC) SH-SY5YIFN-α10 mMPartially prevented the decrease in cell viability.[1]

Table 2: Effect on Apoptosis

CompoundCell LineNeurotoxinCompound ConcentrationResult
Edaravone Primary Dopaminergic Neurons6-OHDA (40 µM)100 µMReduced TUNEL-positive apoptotic cells to ~82.1% of the 6-OHDA treated group.[2]
Primary Dopaminergic Neurons6-OHDA (40 µM)1000 µMReduced TUNEL-positive apoptotic cells to ~60.9% of the 6-OHDA treated group.[2]

Table 3: Effect on Reactive Oxygen Species (ROS) Production

CompoundCell LineInsultCompound ConcentrationResult
Edaravone SH-SY5YAβ₂₅₋₃₅40 µMSignificantly decreased ROS levels compared to Aβ₂₅₋₃₅-treated cells.[3]
N-acetylcysteine (NAC) SH-SY5YH₂O₂Not specifiedReduced levels of superoxide and intracellular H₂O₂.[4]

Experimental Protocols for Validation

To validate the neuroprotective effects of this compound, a series of in vitro assays should be performed. The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for such studies.

Cell Culture and Neurotoxin Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Neurotoxin Induction: To model neurodegenerative conditions, induce cellular stress using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to create in vitro models of Parkinson's disease. The optimal concentration of the neurotoxin should be determined by a dose-response experiment to achieve approximately 50% cell death (IC50). For SH-SY5Y cells, this is often around 90 µM for 6-OHDA and 100 µM for MPP+ in differentiated cells.[5][6]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before adding the neurotoxin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treatment: Pre-treat the cells with the test compound, followed by the addition of the neurotoxin. Include untreated controls and neurotoxin-only controls.

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Intracellular ROS (DCF-DA Assay)

This assay quantifies the levels of intracellular reactive oxygen species.

  • Plating and Treatment: Culture and treat the cells in a suitable format (e.g., 96-well black plate with a clear bottom) as described above.

  • DCF-DA Staining: After treatment, remove the medium, wash the cells gently with PBS, and then add 100 µL of diluted 2',7'-dichlorofluorescin diacetate (DCF-DA) solution (typically 10-20 µM) to each well.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Measurement: After incubation, remove the DCF-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment in 6-well plates, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the collected cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Pathways

Experimental and Signaling Pathway Diagrams

G cluster_0 Experimental Workflow A Seed SH-SY5Y Cells B Pre-treat with Test Compound (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid HCl) A->B C Induce Neurotoxicity (e.g., 6-OHDA or MPP+) B->C D Incubate for 24-48h C->D E MTT Assay (Cell Viability) D->E F DCF-DA Assay (ROS Levels) D->F G Annexin V/PI Staining (Apoptosis) D->G

Caption: General experimental workflow for assessing neuroprotective effects.

G cluster_1 Edaravone Mechanism of Action Edaravone Edaravone ROS Reactive Oxygen Species (e.g., •OH, ROO•) Edaravone->ROS Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Neuroprotection Neuroprotection Cell_Damage Oxidative Cell Damage ROS->Cell_Damage ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Edaravone's dual-action neuroprotective pathway.

G cluster_2 N-acetylcysteine (NAC) Mechanism of Action NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Provides GSH Glutathione (GSH) Cysteine->GSH Rate-limiting precursor for synthesis ROS Reactive Oxygen Species GSH->ROS Neutralizes Cell_Damage Oxidative Cell Damage Neuroprotection Neuroprotection ROS->Cell_Damage

Caption: NAC's role in replenishing glutathione for neuroprotection.

Conclusion

While this compound is suggested to have neuroprotective potential, rigorous experimental validation is imperative. The structural similarity to the known excitotoxin cis-ACPD warrants a cautious and thorough investigation. By employing the standardized cell culture assays outlined in this guide and comparing the results against established neuroprotective agents like Edaravone and NAC, researchers can objectively determine the true therapeutic potential of this compound. The provided protocols and comparative data serve as a foundational resource for designing and interpreting these critical validation studies.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a critical step in guaranteeing safety and efficacy. This guide provides a comparative overview of methodologies for the enantiomeric purity analysis of this cyclic amino acid, with a focus on Chiral High-Performance Liquid Chromatography (HPLC). Supporting experimental data and detailed protocols are presented to aid in the selection and implementation of the most suitable analytical strategy.

This compound is a constrained amino acid analogue that serves as a valuable building block in the synthesis of peptidomimetics and other therapeutic agents. Its rigid cyclopentane backbone can impart desirable conformational stability and resistance to enzymatic degradation in novel drug candidates. As with most chiral compounds, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles, making precise determination of enantiomeric excess (% ee) a regulatory and scientific necessity.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands as the premier technique for the separation and quantification of amino acid enantiomers.[1] The direct approach, utilizing a Chiral Stationary Phase (CSP), is often favored for its simplicity and robustness, eliminating the need for derivatization steps that could introduce impurities or risk racemization.[1][2] The separation mechanism hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1] Differences in the stability of these complexes lead to differential retention times, allowing for their separation and quantification.[1]

For cyclic amino acids such as cis-2-Amino-1-cyclopentanecarboxylic acid, polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective.

Polysaccharide-Based CSPs: A Versatile Option

Cellulose-based columns, such as the Chiralpak® series, are known to resolve the enantiomers of cis-2-Amino-1-cyclopentanecarboxylic acid.[3] These phases offer broad applicability for a diverse range of chiral compounds.

Macrocyclic Glycopeptide-Based CSPs: High Selectivity for Amino Acids

Macrocyclic glycopeptide columns, like those based on teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly successful in resolving the enantiomers of underivatized amino acids.[2] Their compatibility with both organic and aqueous mobile phases makes them ideal for separating polar and ionic compounds.[2]

Alternative Methods for Enantiomeric Purity Analysis

Beyond chiral HPLC, several other techniques can be employed for determining the enantiomeric excess of amino acids. These methods can be valuable alternatives, particularly when HPLC instrumentation is not available or when orthogonal validation is required.

MethodPrincipleAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile, derivatized enantiomers on a chiral capillary column.High resolution and sensitivity.Requires derivatization, which adds a sample preparation step and potential for error.
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer.High efficiency, low sample and reagent consumption.Can have lower sensitivity compared to HPLC-UV; may require derivatization for detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information; non-destructive.Lower sensitivity and accuracy for measuring low levels of enantiomeric impurity compared to chromatographic methods.
Mass Spectrometry (MS)-Based Methods Ion/molecule reactions in the gas phase with a chiral reference compound to differentiate enantiomers.Rapid analysis.Less common and requires specialized instrumentation and expertise.[4]

Experimental Protocols

Below are detailed protocols for the primary analytical technique, Chiral HPLC, and a common alternative, Chiral GC-MS.

Protocol 1: Chiral HPLC Analysis (Direct Method)

This protocol is a generalized procedure for the analysis of cyclic amino acids on a macrocyclic glycopeptide-based column and should be optimized for this compound.

1. Materials and Equipment:

  • HPLC System with UV or Mass Spectrometry (MS) detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Sample: Racemic and enantiomerically enriched samples of this compound.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on the injection of an enantiomerically enriched standard.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Chiral GC-MS Analysis (Indirect Method)

This protocol involves derivatization to create volatile diastereomers suitable for GC analysis.

1. Materials and Equipment:

  • GC-MS System with a capillary column.

  • Chiral Column: Chirasil®-Val, 25 m x 0.25 mm.

  • Reagents: Anhydrous isopropanol, trifluoroacetic anhydride (TFAA), dichloromethane.

  • Sample: Racemic and enantiomerically enriched samples of this compound.

2. Derivatization (Esterification and Acylation):

  • Place approximately 1 mg of the amino acid sample in a reaction vial.

  • Add 1 mL of anhydrous isopropanol containing 3M HCl.

  • Heat the vial at 110 °C for 1 hour to form the isopropyl ester.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 200 µL of dichloromethane and 100 µL of TFAA.

  • Heat at 100 °C for 15 minutes to form the N-trifluoroacetyl derivative.

  • Evaporate the excess reagent and solvent under nitrogen and redissolve the residue in a suitable solvent for injection (e.g., dichloromethane).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan mode to identify the mass spectra of the derivatives, then selected ion monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify the peaks for the two diastereomers.

  • Calculate the enantiomeric excess (% ee) from the peak areas.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams outline the experimental workflow for chiral HPLC and the logical relationship between the different analytical techniques.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve & Filter Sample Injection Inject Sample Sample->Injection MobilePhase Prepare & Degas Mobile Phase Separation Chiral Column Separation MobilePhase->Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Figure 1. Experimental workflow for enantiomeric purity analysis by Chiral HPLC.

Method_Comparison cluster_direct Direct Methods cluster_indirect Indirect Methods (Derivatization Required) Analyte cis-2-Amino-1-cyclopentanecarboxylic acid HCl HPLC Chiral HPLC (CSP) Analyte->HPLC CE_direct Chiral CE (Selector in Buffer) Analyte->CE_direct GC Chiral GC Analyte->GC NMR Chiral NMR Analyte->NMR HPLC_indirect Achiral HPLC Analyte->HPLC_indirect

References

A Comparative Guide to cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride and Other Cyclic β-Amino Acids in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability and conferring specific conformational constraints. Cyclic β-amino acids, in particular, have garnered significant attention for their ability to induce well-defined secondary structures. This guide provides an objective comparison of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride (cis-ACPC-HCl) and other cyclic β-amino acids, supported by experimental data, to inform their application in peptide research and drug design.[1]

Introduction to Cyclic β-Amino Acids

β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This extension introduces greater conformational flexibility. However, by constraining the Cα-Cβ bond within a cyclic structure, these molecules become rigid building blocks that can direct the folding of a peptide chain into specific secondary structures like helices and turns.[2] The ring size (cyclobutane, cyclopentane, cyclohexane) and the stereochemistry (cis or trans) of the amino and carboxylic acid groups are critical determinants of the resulting peptide conformation.[3]

Cis-2-amino-1-cyclopentanecarboxylic acid is a constrained analog of proline and serves as a valuable building block in the synthesis of peptidomimetics.[4] Its cyclopentane ring restricts the backbone dihedral angles, leading to enhanced conformational stability and resistance to enzymatic degradation.[4]

Comparative Structural Analysis

The conformational preferences of peptides containing cyclic β-amino acids are primarily dictated by the stereochemistry of the substituent groups on the cycloalkane ring.

Cis vs. Trans Stereochemistry:

  • cis-ACPC: Oligomers of cis-ACPC tend to adopt extended, sheet-like or strand-like structures.[3][5] This conformation is stabilized by intra-residue hydrogen bonds forming six-membered rings.[3] Peptides incorporating cis-ACPC can self-assemble into nanoribbons.[3]

  • trans-ACPC: In contrast, oligomers of trans-ACPC, specifically the (R,R)-enantiomer, have a high propensity to form a stable 12-helix structure.[5][6] This helical fold is characterized by a repeating pattern of 12-membered hydrogen-bonded rings.[6] The formation of this 12-helix is a cooperative process, with stability increasing with the length of the oligomer.[6]

Impact of Ring Size:

  • Cyclobutane (ACBC): Peptides containing cis-2-aminocyclobutane-1-carboxylic acid (cis-ACBC) derivatives also adopt a β-strand-type conformation, forming rigid structures.[3]

  • Cyclopentane (ACPC): As discussed, cis- and trans-ACPC lead to distinct secondary structures (sheets and helices, respectively).[3][5]

  • Cyclohexane (ACHC): Oligomers of cis-2-aminocyclohexane-1-carboxylic acid (cis-ACHC) do not typically form helical structures on their own but can participate in helical folds within heterogeneous oligomers.[7] Conversely, the trans-ACHC residue promotes the formation of a 14-helix.[6]

The following table summarizes the influence of stereochemistry and ring size on the secondary structure of peptides composed of cyclic β-amino acids.

Cyclic β-Amino AcidRing SizeStereochemistryPredominant Secondary Structure
ACBC4cisβ-strand
ACPC 5 cis Sheet/Strand
ACPC5trans12-Helix
ACHC6cisNon-helical (can participate in helices)
ACHC6trans14-Helix

Experimental Methodologies

The determination of peptide secondary structure relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[8] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities between atoms. The Nuclear Overhauser Effect (NOE) is particularly useful for identifying protons that are close in space, which provides crucial distance restraints for structural calculations.[9] For peptides containing cyclic β-amino acids, NMR is used to identify characteristic hydrogen bonding patterns that define secondary structures like helices and turns.[8][10]

Experimental Workflow for Peptide Structure Determination by NMR

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in Deuterated Solvent peptide_synthesis->dissolution one_d_nmr 1D NMR (e.g., 1H) dissolution->one_d_nmr two_d_nmr 2D NMR (COSY, TOCSY, NOESY, HSQC) one_d_nmr->two_d_nmr assignment Resonance Assignment two_d_nmr->assignment restraint NOE-based Distance Restraint Generation assignment->restraint calculation Structure Calculation (e.g., Molecular Dynamics) restraint->calculation validation Structure Validation calculation->validation final_structure 3D Peptide Structure validation->final_structure

Caption: Workflow for determining peptide 3D structure using NMR.

X-ray Crystallography:

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[11] This technique was instrumental in confirming the 12-helix structure of trans-ACPC oligomers and the sheet-like structures formed by peptides containing cis-ACPC.[6][12] The process involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays passed through the crystal.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid method for assessing the secondary structure content of peptides in solution. Different secondary structures (e.g., α-helix, β-sheet, random coil) have characteristic CD spectra. This technique is particularly useful for studying conformational changes as a function of temperature or solvent conditions and for comparing the overall structures of a series of related peptides.[13]

Synthesis and Incorporation into Peptides

The synthesis of this compound and its derivatives can be achieved through various chemical routes.[4][14] Once synthesized and appropriately protected (e.g., with an Fmoc group), these cyclic β-amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[15] The efficiency of the coupling step can be influenced by the nature of the cyclic amino acid and the coupling reagents used. Time-resolved 1H-NMR can be employed to optimize coupling conditions by monitoring the formation and stability of active esters.[16]

General Logic for Incorporating Cyclic β-Amino Acids into Peptides

G start Start synthesis Synthesize & Protect Cyclic β-Amino Acid (e.g., Fmoc-cis-ACPC-OH) start->synthesis coupling Couple Protected Amino Acid to Resin/Peptide Chain synthesis->coupling resin Solid Support Resin resin->coupling deprotection Remove Protecting Group (e.g., Fmoc) coupling->deprotection repeat Repeat Coupling & Deprotection Cycles deprotection->repeat repeat->coupling More residues cleavage Cleave Peptide from Resin repeat->cleavage Final residue purification Purify Peptide (e.g., HPLC) cleavage->purification analysis Characterize Peptide (e.g., Mass Spec, NMR) purification->analysis end End analysis->end

References

A Comparative Study of Cyclopentane and Cyclohexane Beta-Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances and functional implications of five- and six-membered cyclic beta-amino acids reveals distinct advantages and applications for each, providing a valuable guide for researchers in peptide and peptidomimetic design.

In the realm of medicinal chemistry and drug development, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is perpetual. Cyclic beta-amino acids, particularly those based on cyclopentane and cyclohexane scaffolds, have emerged as powerful tools in peptidomimetic design. Their rigid structures offer a means to control peptide backbone conformation, thereby influencing biological activity and metabolic stability. This guide provides a comparative analysis of cyclopentane versus cyclohexane beta-amino acids, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon atom between the cyclopentane and cyclohexane rings imparts notable distinctions in their physicochemical properties. These differences, summarized in the table below, can significantly impact the pharmacokinetic and pharmacodynamic profiles of molecules incorporating these amino acids.

PropertyCyclopentane β-Amino Acid (ACPC)Cyclohexane β-Amino Acid (ACHC)Significance in Drug Development
Molecular Weight ( g/mol ) ~129.16~143.18Affects diffusion, membrane permeability, and overall drug-likeness.
XlogP3 (Computed) -1.5 to -1.8-1.5Indicates hydrophilicity/lipophilicity, influencing solubility and membrane transport.
Topological Polar Surface Area (Ų) 63.363.3Relates to hydrogen bonding potential and permeability across biological membranes.
pKa (Estimated) Acidic pKa: ~3-5, Basic pKa: ~9-10Acidic pKa: ~3-5, Basic pKa: ~9-10Determines the ionization state at physiological pH, affecting receptor interactions and solubility.

Note: The pKa values are estimations for the carboxylic acid and amine groups, respectively, and can vary based on stereochemistry and substitution.

Conformational Preferences: Shaping the Peptide Landscape

The most profound difference between cyclopentane and cyclohexane beta-amino acids lies in their conformational preferences and the resulting influence on peptide secondary structure.

Cyclopentane β-Amino Acids (ACPC): The five-membered ring of cyclopentane is flexible, adopting non-planar envelope and twist conformations that are close in energy. When incorporated into peptides, trans-ACPC residues have a strong propensity to induce the formation of a 12-helix , a secondary structure characterized by a 12-membered hydrogen-bonded ring. This helical structure is tighter than the alpha-helix found in natural proteins. cis-ACPC, on the other hand, can act as a beta-turn mimic.

Cyclohexane β-Amino Acids (ACHC): The six-membered cyclohexane ring is most stable in a chair conformation, with higher energy boat and twist-boat conformers. This inherent rigidity is translated to peptides containing ACHC. trans-ACHC residues are known to be potent inducers of the 14-helix , a more open helical structure with a 14-membered hydrogen-bonded ring. Peptides incorporating trans-ACHC often exhibit high helical stability, even in aqueous solutions.[1][2]

The differing helical structures induced by ACPC and ACHC present distinct opportunities for designing peptidomimetics that can mimic or disrupt specific protein-protein interactions.

Diagram: Influence of Cyclic Beta-Amino Acids on Peptide Secondary Structure

G cluster_0 Peptide Backbone cluster_1 Incorporation of Cyclic β-Amino Acids cluster_2 Resulting Secondary Structures Peptide_Chain_1 Linear Peptide Chain ACPC trans-2-Aminocyclopentane- carboxylic Acid (trans-ACPC) Peptide_Chain_1->ACPC Induces Peptide_Chain_2 Linear Peptide Chain ACHC trans-2-Aminocyclohexane- carboxylic Acid (trans-ACHC) Peptide_Chain_2->ACHC Induces Helix_12 12-Helix ACPC->Helix_12 Formation of Helix_14 14-Helix ACHC->Helix_14 Formation of GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA in Vesicles GAD->GABA_vesicle Produces GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_A_R GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_R Binds to GABA_B_R GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel K_channel K+ Efflux GABA_B_R->K_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Synthesis_Workflow Start Starting Material (e.g., 2-oxocyclopentane carboxylate or p-aminobenzoic acid) Reaction Key Reaction Step (e.g., Reductive Amination or Catalytic Hydrogenation) Start->Reaction Separation Isomer Separation (e.g., Crystallization or Chromatography) Reaction->Separation Protection Protecting Group Chemistry (e.g., Boc, Fmoc) Separation->Protection Final Final Product (Protected cyclic β-amino acid) Protection->Final

References

A Comparative Crystallographic Analysis of cis- and trans-1-Amino-1,2-cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of cis- and trans-1-amino-1,2-cyclopentanedicarboxylic acid reveals distinct conformational and intermolecular differences driven by their stereochemistry. X-ray crystallography studies show that both isomers exist as zwitterions in the crystalline state.[1] A notable feature of the cis isomer is the presence of unusually strong hydrogen bonding that links the molecules.[1] The synthesis of these geometric isomers can be achieved through the hydrolysis of 2-cyclopentanecarboxylic acid-5,5'-hydantoin, which itself is formed from ethyl-2-oxocyclopentanecarboxylate via a Bucherer-Bergs reaction.[1] Hydrolysis at elevated temperatures leads to a mixture of both the trans and cis isomers, indicating that epimerization occurs during this process.[1]

Crystallographic Data Comparison

The crystallographic parameters for the cis and trans isomers of 1-amino-1,2-cyclopentanedicarboxylic acid are summarized below. These values highlight the differences in their crystal packing and molecular geometry.

Parametercis-1-amino-1,2-cyclopentanedicarboxylic acidtrans-1-amino-1,2-cyclopentanedicarboxylic acid
Formula C₇H₁₁NO₄C₇H₁₁NO₄
Formula Weight 173.17173.17
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 6.633(1)6.556(2)
b (Å) 10.741(1)8.015(1)
c (Å) 11.201(1)14.283(1)
β (°) 98.24(1)90
V (ų) 789.5(2)750.2(3)
Z 44
ρc (g/cm³) 1.4571.532
F(000) 368368
μ (cm⁻¹) 0.91.0

Experimental Protocols

The structural determination of both isomers was accomplished through single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The geometric isomers were isolated from the hydrolysis of 2-cyclopentanecarboxylic acid-5,5'-hydantoin.[1] This hydantoin was synthesized from ethyl-2-oxocyclopentanecarboxylate through a Bucherer-Bergs reaction.[1] The hydrolysis of the hydantoin at elevated temperatures yielded a mixture of the cis and trans isomers.[1]

X-ray Data Collection and Structure Refinement

The crystal structures of both the cis and trans isomers were determined by direct methods.[1] The non-hydrogen atoms for both compounds were refined with anisotropic thermal parameters.[1] For the cis isomer, the two hydrogen atoms associated with the carboxylic acid groups were refined with isotropic thermal parameters, while the remaining hydrogen atoms were placed in idealized positions.[1]

Molecular and Crystal Structure Insights

The conformation of the five-membered ring differs between the two isomers. In the solid state, both molecules are zwitterionic.[1] The cyclopentane ring in the cis isomer, and in the minor disordered component of the trans isomer, can be described as C1-envelopes with some irregularity.[1] In contrast, the major component of the trans isomer adopts a C3-envelope conformation.[1]

Visualizing the Workflow and Structural Comparison

To better understand the experimental process and the comparative analysis, the following diagrams illustrate the X-ray crystallography workflow and the logical comparison between the two isomers.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffraction X-ray Diffraction Crystal_Mounting->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Data_Collection Data Collection Diffraction->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis Structure_Refinement->Data_Analysis

Experimental workflow for X-ray crystallography.

Isomer Comparison cluster_isomers Geometric Isomers cluster_properties Crystallographic Properties Parent_Compound 1-Amino-1,2-cyclopentanedicarboxylic Acid Cis_Isomer cis Isomer Parent_Compound->Cis_Isomer Trans_Isomer trans Isomer Parent_Compound->Trans_Isomer Crystal_System Crystal System (Monoclinic vs. Orthorhombic) Cis_Isomer->Crystal_System reveals Space_Group Space Group (P2₁/n vs. P2₁2₁2₁) Cis_Isomer->Space_Group reveals Unit_Cell Unit Cell Parameters Cis_Isomer->Unit_Cell determines Conformation Ring Conformation (C1 vs. C3 envelope) Cis_Isomer->Conformation adopts H_Bonding Hydrogen Bonding (Strong in cis) Cis_Isomer->H_Bonding exhibits Trans_Isomer->Crystal_System reveals Trans_Isomer->Space_Group reveals Trans_Isomer->Unit_Cell determines Trans_Isomer->Conformation adopts

Comparison of cis and trans isomer crystal structures.

References

Illuminating the Ionic State: A Comparative Guide to Confirming the Zwitterionic Form of Solid cis-2-Amino-1-cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity and stereochemistry of cyclic amino acids like cis-2-amino-1-cyclopentanecarboxylic acid are of significant interest in peptidomimetics and drug design. A fundamental aspect of their solid-state characterization is the confirmation of their ionic form—specifically, whether they exist as a neutral molecule or a zwitterion. This guide provides a comparative analysis of the key experimental techniques used to make this determination, supported by experimental data from analogous compounds.

Spectroscopic Evidence: A Comparative Analysis

Infrared (IR) spectroscopy is a powerful and accessible technique for distinguishing between the neutral and zwitterionic forms of an amino acid in the solid state. The key is to identify the characteristic vibrational frequencies of the carboxylic acid and amino groups.

Table 1: Comparison of Key Infrared Absorption Bands for Non-Zwitterionic vs. Zwitterionic Forms

Functional GroupVibrational ModeNon-Zwitterionic Form (Expected)Zwitterionic Form (Expected)Reference Data: Zwitterionic Glycine (Solid)Reference Data: Zwitterionic L-Alanine (Solid)[1]
Carboxylic Acid C=O Stretch~1700-1760 cm⁻¹ (strong)AbsentAbsentAbsent
O-H Stretch~2500-3300 cm⁻¹ (very broad)AbsentAbsentAbsent
Carboxylate Asymmetric Stretch (COO⁻)Absent~1550-1610 cm⁻¹ (strong)~1601 cm⁻¹Present
Symmetric Stretch (COO⁻)Absent~1400-1450 cm⁻¹ (moderate)~1402 cm⁻¹Present
Amino Group N-H Stretch (NH₂)~3300-3500 cm⁻¹ (two bands, moderate)AbsentAbsentAbsent
Ammonium Group N-H Stretch (NH₃⁺)Absent~2500-3100 cm⁻¹ (broad, strong)~3170 cm⁻¹Present
N-H Bend (NH₃⁺)Absent~1500-1550 cm⁻¹ (strong)~1510 cm⁻¹Present

Note: The broadness of the NH₃⁺ stretching band in zwitterions is a hallmark feature, often overlapping with C-H stretching vibrations.

Definitive Structural Confirmation: The Role of X-ray Crystallography and Solid-State NMR

While IR spectroscopy provides strong evidence, X-ray crystallography offers unambiguous confirmation of the zwitterionic state by determining the precise locations of all atoms, including the hydrogen atoms on the amino and carboxyl groups. Similarly, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local chemical environment of carbon and nitrogen atoms.

A study on cis-1-amino-1,2-cyclopentanedicarboxylic acid, a close structural analog, has confirmed its zwitterionic state in the solid phase through these definitive techniques.[2]

Table 2: Crystallographic and NMR Data Confirming the Zwitterionic State of cis-1-Amino-1,2-cyclopentanedicarboxylic Acid [2]

TechniqueParameterObservationInterpretation
X-ray Crystallography Proton LocationHydrogen atoms are located on the nitrogen atom (forming -NH₃⁺), and the carboxyl group is deprotonated (-COO⁻).Direct evidence of the zwitterionic form.
Bond LengthsC-O bond lengths in the carboxylate group are intermediate between single and double bonds.Consistent with the delocalized negative charge of a carboxylate anion.
¹³C Solid-State NMR Carboxyl Carbon Chemical ShiftThe chemical shift of the carboxyl carbon is indicative of a carboxylate (COO⁻) rather than a carboxylic acid (COOH).The electronic environment of the carbon atom confirms the deprotonated state.

Experimental Protocols

Solid-State Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The solid amino acid is finely ground and mixed with dry potassium bromide (KBr) powder in a typical ratio of 1:100 (sample:KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a small amount of the solid powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The KBr pellet or ATR crystal with the sample is placed in the FT-IR spectrometer. A background spectrum (of the empty spectrometer or pure KBr pellet/ATR crystal) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and shapes of the key absorption bands (as detailed in Table 1) are analyzed to determine the ionic state.

Single-Crystal X-ray Crystallography
  • Crystal Growth: A single crystal of the amino acid of suitable size and quality (typically >0.1 mm in all dimensions) is grown from an appropriate solvent system.[3]

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. The positions of the atoms are determined from this map. The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and atomic positions, including those of hydrogen atoms.[5]

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
  • Sample Preparation: The powdered solid amino acid is packed into a zirconia rotor. For ¹³C and ¹⁵N NMR, isotopic enrichment may be necessary to enhance signal sensitivity.

  • Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) inside the NMR spectrometer to average out anisotropic interactions and obtain higher resolution spectra. Cross-Polarization (CP) techniques are typically used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons.

  • Data Analysis: The chemical shifts of the carbon and nitrogen atoms are determined from the resulting spectrum. The chemical shift of the carboxyl carbon (typically >175 ppm for zwitterions) and the nitrogen of the amino group are compared to reference values for known zwitterionic and non-zwitterionic compounds to confirm the ionic state.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the ionic state of a solid amino acid.

G Workflow for Determining the Zwitterionic State of a Solid Amino Acid cluster_0 Initial Analysis cluster_1 Spectroscopic Evidence cluster_2 Definitive Confirmation cluster_3 Structural & Electronic Data cluster_4 Conclusion A Solid Amino Acid Sample B FT-IR Spectroscopy A->B D X-ray Crystallography A->D E Solid-State NMR A->E C Analyze IR Spectrum: - Broad NH₃⁺ stretch (2500-3100 cm⁻¹) - COO⁻ stretches (~1600 & 1400 cm⁻¹) - Absence of COOH/NH₂ bands B->C H Confirmation of Zwitterionic State C->H Strong Evidence F Determine Atom Positions: - Proton location on N (NH₃⁺) - Deprotonated O (COO⁻) D->F G Measure Chemical Shifts: - Carboxylate ¹³C shift (>175 ppm) - Ammonium ¹⁵N shift E->G F->H Unambiguous Proof G->H Corroborating Proof

Caption: Experimental workflow for the confirmation of a zwitterionic state in a solid amino acid.

References

Investigating the inhibitory activity of PCPA derivatives against LSD1 and LSD2.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of various trans-2-phenylcyclopropylamine (PCPA) derivatives against two key epigenetic regulators: Lysine-Specific Demethylase 1 (LSD1) and Lysine-Specific Demethylase 2 (LSD2). Understanding the potency and selectivity of these compounds is crucial for the development of targeted therapies for various cancers and other diseases where these enzymes are implicated.

Introduction to LSD1, LSD2, and PCPA Derivatives

Lysine-Specific Demethylase 1 (LSD1/KDM1A) and its paralogue LSD2 (KDM1B) are flavin adenine dinucleotide (FAD)-dependent enzymes that play a critical role in gene regulation by removing methyl groups from histone and non-histone proteins.[1][2] Aberrant activity of LSD1 and LSD2 has been linked to the progression of numerous cancers, making them attractive targets for therapeutic intervention.[1][3]

trans-2-Phenylcyclopropylamine (PCPA), also known as tranylcypromine, is a well-established covalent inhibitor of LSD1.[1][4][5] It acts by forming a covalent adduct with the FAD cofactor essential for the demethylase activity.[4][6] However, PCPA itself is a relatively weak and non-selective inhibitor.[4] This has led to the development of a wide array of PCPA derivatives with modified phenyl, cyclopropyl, or amino groups to enhance potency and selectivity for LSD1 and/or LSD2.[1][4] This guide focuses on comparing a selection of these derivatives.

Mechanism of Inhibition by PCPA Derivatives

The inhibitory action of PCPA derivatives against LSD1 and LSD2 involves the covalent modification of the FAD cofactor within the enzyme's active site. This process effectively and irreversibly inactivates the enzyme, preventing it from carrying out its demethylation function.

cluster_0 LSD1/LSD2 Active Site cluster_1 Inhibition Pathway LSD1/LSD2 LSD1/LSD2 FAD FAD LSD1/LSD2->FAD binds Histone_Substrate Methylated Histone (e.g., H3K4me1/2) LSD1/LSD2->Histone_Substrate binds Covalent_Adduct PCPA-FAD Adduct Demethylated_Histone Demethylated_Histone Histone_Substrate->Demethylated_Histone demethylates PCPA_Derivative PCPA Derivative PCPA_Derivative->FAD forms covalent bond with Inactive_Enzyme Inactive LSD1/LSD2 Covalent_Adduct->Inactive_Enzyme leading to No_Demethylation No_Demethylation Inactive_Enzyme->No_Demethylation prevents

Caption: Mechanism of LSD1/LSD2 inhibition by PCPA derivatives.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (Kᵢ in µM) of a selection of PCPA derivatives against human LSD1 and LSD2. A lower Kᵢ value indicates a higher inhibitory potency. The data is sourced from a comprehensive study by Niwa et al. (2022), where 65 cis- and trans-PCPA derivatives were synthesized and evaluated.[1][4][5] The derivatives are based on a 4-Br-PCPA scaffold, which itself shows stronger inhibition of both LSD1 and LSD2 compared to the parent PCPA molecule.[1][4]

Compound IDR⁵R⁶IsomerLSD1 Kᵢ (µM)LSD2 Kᵢ (µM)Selectivity (LSD2 Kᵢ / LSD1 Kᵢ)
1 HHHHtrans0.934346.2
1 HHHHcis1.1140127.3
7 FHFHtrans0.1214116.7
7c (S1024) FHFHcis0.0948.489.4
14 ClHHHtrans0.401230.0
14 ClHHHcis0.401845.0
20 OMeHHHtrans0.231147.8
20 OMeHHHcis0.171058.8
28 HFHHtrans0.532954.7
28 HFHHcis0.411843.9

Note: The parent scaffold for all listed derivatives is 4-Br-PCPA. R-groups refer to substitutions on the phenyl ring.

From this data, it is evident that substitutions on the phenyl ring and the stereochemistry (cis vs. trans) of the cyclopropylamine moiety significantly influence both the potency and selectivity of these inhibitors. For instance, compound 7c (S1024) , a cis isomer with fluoro substitutions, demonstrates high potency against LSD1 with a Kᵢ of 0.094 µM.[1][5]

Experimental Protocols

The following is a generalized protocol for the in vitro histone demethylation inhibition assay used to determine the inhibitory activity of the PCPA derivatives.

In Vitro Histone Demethylation Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents: - LSD1/LSD2 Enzyme - H3K4me1 Peptide Substrate - PCPA Derivative Inhibitor - HRP, Amplex Red, H₂O₂ Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate LSD1/LSD2 with PCPA Derivative Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add H3K4me1 Peptide Substrate to initiate demethylation Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction_and_Detect Stop reaction and add detection reagents (HRP, Amplex Red, H₂O₂) Incubate_Reaction->Stop_Reaction_and_Detect Measure_Fluorescence Measure fluorescence to quantify H₂O₂ production (proportional to demethylase activity) Stop_Reaction_and_Detect->Measure_Fluorescence Calculate_Ki Calculate Kᵢ values from dose-response curves Measure_Fluorescence->Calculate_Ki End End Calculate_Ki->End

Caption: Experimental workflow for the in vitro LSD1/LSD2 inhibition assay.

Objective: To determine the inhibitory constant (Kᵢ) of PCPA derivatives against LSD1 and LSD2.

Principle: The demethylation of a histone H3 peptide substrate (e.g., H3K4me1) by LSD1 or LSD2 produces formaldehyde and hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the enzyme activity. This is quantified using a coupled reaction with horseradish peroxidase (HRP) and Amplex Red, which generates a fluorescent product (resorufin).

Materials:

  • Recombinant human LSD1 and LSD2 enzymes

  • Histone H3 (1-21) K4me1 peptide substrate

  • PCPA derivative compounds of varying concentrations

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Hydrogen peroxide (H₂O₂) for standard curve

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well black plates

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Add the LSD1 or LSD2 enzyme to the wells of a 384-well plate.

    • Add varying concentrations of the PCPA derivative (or DMSO as a vehicle control) to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Demethylation Reaction:

    • Initiate the reaction by adding the H3K4me1 peptide substrate to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the demethylation reaction.

    • Add the detection mixture containing HRP and Amplex Red to each well.

    • Incubate at room temperature for a further period (e.g., 30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

    • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ values from the dose-response curves.

    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Conclusion

The development of PCPA derivatives has led to a diverse range of potent and selective inhibitors of LSD1 and LSD2. The inhibitory profile of these compounds is highly dependent on the nature and position of substituents on the phenyl ring, as well as the stereoisomeric configuration. The data presented in this guide highlights the potential for fine-tuning the structure of PCPA to achieve desired levels of potency and selectivity against LSD1 and LSD2, which is a critical step in the development of novel epigenetic therapies. Further investigation into the cellular activity and pharmacokinetic properties of these derivatives is warranted to translate these in vitro findings into effective clinical candidates.

References

Navigating the Chiral Maze: A Comparative Guide to Mass Spectrometry Methods for Differentiating Cyclopentane β-Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. Cyclopentane β-amino acids, key building blocks in many pharmaceuticals, present a unique analytical challenge. This guide provides an objective comparison of mass spectrometry-based methods for their chiral differentiation, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

The stereochemistry of a molecule can dramatically influence its pharmacological activity. For cyclopentane β-amino acid enantiomers, one form may be therapeutic while the other could be inactive or even toxic. Consequently, robust analytical methods are required to distinguish and quantify these mirror-image isomers. Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its high sensitivity, speed, and specificity. This guide explores and compares three prominent MS-based approaches: Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS) with chiral selectors, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Ion Mobility-Mass Spectrometry (IM-MS).

Performance Comparison at a Glance

The choice of analytical method depends on various factors including the required sensitivity, resolution, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance metrics of the three compared mass spectrometry techniques for the chiral analysis of cyclic amino acids.

Method Principle Typical Resolution (Rs) Sensitivity (LOD) Analysis Time Key Advantages Key Limitations
ESI-FT-ICR MS with Chiral Selectors Formation of diastereomeric host-guest complexes with different gas-phase stabilities.Enantiomeric selectivity ratios (kfast/kslow) up to 2.0 have been reported for cyclopentane β-amino acids.High sensitivity, typically in the low micromolar to nanomolar range.Relatively fast, with analysis times in the order of minutes per sample.Direct analysis from solution, high mass accuracy and resolution.Requires a suitable chiral selector, and enantiomeric differentiation is selector-dependent.
GC-MS with Chiral Derivatization Enantiomers are derivatized to form diastereomers which are then separated on a chiral GC column.Baseline separation (Rs > 1.5) is often achievable for derivatized cyclic amino acids.Good sensitivity, often in the picomolar to nanomolar range, depending on the derivatization agent and detector.Longer analysis times due to the derivatization step and chromatographic separation (typically 20-40 minutes).High separation efficiency, well-established and robust method.Requires derivatization which can be time-consuming and may introduce artifacts. Not all enantiomers are easily derivatized.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions in the gas phase based on their size, shape, and charge. Diastereomeric complexes of enantiomers can have different mobilities.Peak-to-peak resolutions (Rpp) up to 1.8 have been reported for some amino acid enantiomers complexed with a chiral selector.High sensitivity, comparable to other MS methods.Very fast, with separation occurring on a millisecond timescale.Rapid separation, provides an additional dimension of separation, can be coupled with LC.Resolution may not be sufficient for all enantiomers, and often requires the formation of diastereomeric complexes.

In-Depth Look at Methodologies

ESI-FT-ICR Mass Spectrometry with Chiral Selectors

This method relies on the formation of non-covalent diastereomeric complexes between the amino acid enantiomers and a chiral selector molecule in the gas phase. The differential stability of these complexes upon collisional activation or their different reaction kinetics can be measured by the mass spectrometer, allowing for chiral differentiation.

A key study by Hyyryläinen et al. (2009) demonstrated the chiral differentiation of cis- and trans-2-aminocyclopentanecarboxylic acid enantiomers using this approach.[1][2]

  • Sample Preparation: Prepare a solution containing the cyclopentane β-amino acid enantiomers and a chiral selector (e.g., (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid or β-cyclodextrin) in a suitable solvent like methanol/water.

  • Ionization: Introduce the sample solution into the ESI source to generate protonated host-guest complexes.

  • Ion Isolation: Isolate the specific m/z of the diastereomeric complex of interest in the ICR cell.

  • Chiral Differentiation: Introduce a neutral reagent gas (e.g., n-propylamine) into the ICR cell. The rate of the guest-exchange reaction, where the amino acid is displaced by the reagent gas, will differ for the two enantiomers.

  • Data Analysis: Monitor the abundance of the reactant and product ions over time to determine the reaction rates. The ratio of the rate constants for the two enantiomers provides a measure of the chiral discrimination.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

GC-MS is a well-established technique for chiral analysis. It involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column, or more commonly, the derivatized enantiomers are separated on a chiral GC column.

A common approach for cyclic amino acids involves a two-step derivatization followed by GC-MS analysis on a chiral column.[3][4]

  • Esterification: Convert the carboxylic acid group of the amino acid to an ester (e.g., by reacting with an acidic alcohol).

  • Acylation: Acylate the amino group using an acylating agent (e.g., trifluoroacetic anhydride).

  • GC Separation: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-L-Val). The diastereomeric derivatives will elute at different retention times.

  • MS Detection: Use the mass spectrometer to detect and quantify the separated diastereomers.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation to mass analysis. Ions are propelled through a drift tube filled with a buffer gas by a weak electric field. Their velocity, and thus their drift time, depends on their collision cross-section (CCS), which is related to their size and shape. By forming diastereomeric adducts with a chiral selector, enantiomers can exhibit different CCS values, leading to their separation in the ion mobility cell.[3][5]

  • Sample and Chiral Selector Preparation: Prepare a solution containing the amino acid enantiomers and a suitable chiral selector (e.g., a chiral amino acid like L-proline and a metal salt like copper(II) acetate).

  • Ionization: Introduce the solution into an ESI source to form diastereomeric complexes.

  • Ion Mobility Separation: The generated ions are introduced into the ion mobility drift cell where they are separated based on their drift times.

  • Mass Analysis: The mobility-separated ions are then analyzed by the mass spectrometer.

  • Data Analysis: The arrival time distribution (ATD) will show separate peaks for the diastereomeric complexes, allowing for their differentiation and quantification.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflow for chiral differentiation by mass spectrometry and a more specific workflow for the host-guest method using ESI-FT-ICR MS.

Chiral_Differentiation_Workflow cluster_sample Sample Preparation cluster_method Mass Spectrometry Method cluster_analysis Data Analysis Enantiomeric_Mixture Enantiomeric Mixture (e.g., Cyclopentane β-Amino Acids) ESI_FT_ICR ESI-FT-ICR MS + Chiral Selector Enantiomeric_Mixture->ESI_FT_ICR GC_MS GC-MS + Derivatization Enantiomeric_Mixture->GC_MS IM_MS IM-MS + Chiral Selector Enantiomeric_Mixture->IM_MS Differentiation Chiral Differentiation (e.g., Reaction Rates, Retention Times, Drift Times) ESI_FT_ICR->Differentiation GC_MS->Differentiation IM_MS->Differentiation Quantification Quantification (e.g., Enantiomeric Excess) Differentiation->Quantification

Caption: General workflow for chiral differentiation of amino acid enantiomers using mass spectrometry.

Host_Guest_Workflow cluster_prep 1. Sample Preparation cluster_ms 2. ESI-FT-ICR MS cluster_data 3. Data Analysis Mix Mix Amino Acid Enantiomers with Chiral Selector ESI Electrospray Ionization (Formation of Host-Guest Complexes) Mix->ESI Isolate Isolate Diastereomeric Complexes in ICR Cell ESI->Isolate React Introduce Reagent Gas (Guest-Exchange Reaction) Isolate->React Detect Detect Reactant and Product Ions React->Detect Rates Determine Reaction Rates for each Enantiomer Detect->Rates Compare Compare Rates for Chiral Differentiation Rates->Compare

References

Unveiling the Conformational Dichotomy: A Comparative Guide to Peptides Containing cis- vs. trans-ACPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conformational landscape of peptides is a critical determinant of their biological activity and therapeutic potential. The incorporation of constrained amino acids, such as 4-aminocyclopentane-2-carboxylic acid (ACPC), offers a powerful tool to modulate peptide folding and stability. This guide provides an objective comparison of the folding properties of peptides containing the diastereomeric forms of ACPC—cis-ACPC and trans-ACPC—supported by experimental data to inform the rational design of novel peptide-based therapeutics.

The stereochemistry of the amino and carboxyl groups on the cyclopentane ring of ACPC profoundly influences the backbone dihedral angles and, consequently, the secondary structure of the resulting peptide. Generally, trans-ACPC acts as a potent helix-promoting residue, while cis-ACPC favors the formation of turns and sheet-like structures. This fundamental difference in conformational preference is a key consideration in the design of peptidomimetics with desired structural and functional attributes.

Quantitative Comparison of Folding Properties

The following table summarizes the key differences in the folding properties of peptides containing cis-ACPC versus trans-ACPC based on data from circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyPeptides Containing cis-ACPCPeptides Containing trans-ACPC
Predominant Secondary Structure Extended, Sheet-like Structures, β-turns, 16/18-helices, or 9/10/9/12-helices in specific contexts.12-Helix (a specific type of helix with 12 atoms in the hydrogen-bonded ring).[1][2]
Helicity (from CD Spectroscopy) Generally lower helical content compared to trans-ACPC analogs. CD spectra often show a single minimum characteristic of random coil or β-sheet structures.High helical content. CD spectra typically display two minima around 208 nm and 222 nm, characteristic of helical structures. The helicity increases with the number of trans-ACPC residues, indicating cooperative folding.[2]
Thermal Stability (Tm) Generally lower thermal stability compared to their trans-ACPC counterparts when incorporated into helical peptides.Higher thermal stability in helical structures. The stability of the 12-helix increases with oligomer length.
NMR Spectroscopy - Key Features - Chemical Shifts: Amide proton chemical shifts are typically in the random coil region. - Coupling Constants (³JHNα): Values are often consistent with extended conformations. - NOE Patterns: Sequential NH-NH and αH-NH(i, i+1) NOEs are observed, but medium-range NOEs characteristic of helices are generally absent.- Chemical Shifts: Dispersed amide proton chemical shifts, indicative of a well-ordered structure. - Coupling Constants (³JHNα): Values are consistent with helical dihedral angles. - NOE Patterns: Presence of characteristic medium-range NOEs, such as αH-NH(i, i+3) and αH-βH(i, i+3), which are hallmarks of helical structures.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Sample Preparation:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • The identity of the peptides is confirmed by mass spectrometry.

  • Peptide concentration is determined accurately by UV absorbance at 280 nm if the sequence contains tryptophan or tyrosine, or by other quantitative methods such as amino acid analysis.

  • Peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 50-100 µM.

Data Acquisition:

  • CD spectra are recorded on a calibrated spectropolarimeter equipped with a Peltier temperature controller.

  • Measurements are performed in a quartz cuvette with a path length of 1 mm.

  • Spectra are typically scanned from 190 to 260 nm at a scanning speed of 50 nm/min with a bandwidth of 1 nm.

  • Each spectrum is the average of at least three scans to improve the signal-to-noise ratio.

  • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

Data Analysis:

  • The raw ellipticity (in millidegrees) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (millidegrees) / (pathlength in mm × concentration in molar × number of residues)

  • The helical content can be estimated from the MRE value at 222 nm.

Thermal Denaturation Studies:

  • Thermal stability is assessed by monitoring the change in the CD signal at 222 nm as a function of temperature.

  • The temperature is increased from 20°C to 90°C at a rate of 1°C/min.

  • The melting temperature (Tm) is determined by fitting the denaturation curve to a sigmoidal function, representing the midpoint of the unfolding transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Sample Preparation:

  • Lyophilized peptides are dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a deuterated organic solvent like methanol-d₄, to a concentration of 1-5 mM.

  • The pH of aqueous samples is adjusted to the desired value.

Data Acquisition:

  • NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • A standard set of two-dimensional (2D) NMR experiments are performed for resonance assignment and structural analysis, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides isotopically labeled with ¹⁵N, to resolve amide proton and nitrogen resonances.

Data Analysis:

  • Resonance assignments are made by sequential walking through the peptide backbone using the TOCSY and NOESY spectra.

  • The secondary structure is inferred from the analysis of:

    • Chemical Shift Index (CSI): The deviation of α-proton chemical shifts from random coil values can indicate helical or extended conformations.

    • ³JHNα Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the backbone dihedral angle φ.

    • NOE Connectivity Patterns: The presence of specific short- and medium-range NOEs provides definitive evidence for particular secondary structures. For example, a series of dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of a helix.

Visualizing the Conformational Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships between the stereochemistry of the incorporated ACPC residue and the resulting peptide conformation.

G cluster_input ACPC Isomer cluster_conformation Peptide Backbone Conformation cis-ACPC cis-ACPC Extended/Turn Extended/Turn cis-ACPC->Extended/Turn Favors trans-ACPC trans-ACPC Helical Helical trans-ACPC->Helical Strongly Promotes

Caption: Conformational preference of peptides based on ACPC isomer.

G cluster_workflow Experimental Workflow Peptide Synthesis Peptide Synthesis Purification (RP-HPLC) Purification (RP-HPLC) Peptide Synthesis->Purification (RP-HPLC) Characterization (MS) Characterization (MS) Purification (RP-HPLC)->Characterization (MS) Conformational Analysis Conformational Analysis Characterization (MS)->Conformational Analysis CD Spectroscopy CD Spectroscopy Conformational Analysis->CD Spectroscopy NMR Spectroscopy NMR Spectroscopy Conformational Analysis->NMR Spectroscopy Secondary Structure Secondary Structure CD Spectroscopy->Secondary Structure Thermal Stability Thermal Stability CD Spectroscopy->Thermal Stability 3D Structure 3D Structure NMR Spectroscopy->3D Structure

Caption: Workflow for analyzing peptide folding properties.

References

Enhancing Enzymatic Resistance in Peptidomimetics: A Comparative Guide on the Role of cis-2-Amino-1-cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics is their inherent susceptibility to enzymatic degradation. This guide provides a comparative assessment of peptidomimetics incorporating cis-2-amino-1-cyclopentanecarboxylic acid, a constrained β-amino acid, as a strategy to overcome this challenge. We will explore its performance in enhancing enzymatic stability in comparison to other common peptide modifications, supported by experimental data and detailed protocols.

The modification of peptide backbones with non-natural amino acids is a cornerstone strategy in modern drug design to improve pharmacokinetic profiles.[1][2] The inclusion of sterically constrained residues, such as cis-2-amino-1-cyclopentanecarboxylic acid, can protect the peptide from proteolytic attack by hindering the access of enzymes to the amide bonds.[3][4] This guide will delve into the principles of this enhanced stability and provide a framework for its assessment.

Comparative Analysis of Peptide Stabilization Strategies

Peptidomimetics containing β-amino acids have demonstrated significant resistance to proteolysis.[2][5] The altered backbone structure compared to natural α-peptides disrupts the recognition sites for many common proteases. While direct quantitative data comparing the enzymatic stability of peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid against other modifications within the same parent peptide is limited in the available literature, we can draw illustrative comparisons from studies on similarly modified peptides.

The following table summarizes the half-life of various peptides with different stabilizing modifications when exposed to enzymatic degradation, typically in human serum or plasma, or in the presence of specific proteases like trypsin and chymotrypsin. It is important to note that the half-life is highly dependent on the peptide sequence and the specific experimental conditions.

Peptide/Modification StrategyKey Structural FeatureHalf-life (t½)Reference
Illustrative Constrained Amino Acid
Tuftsin Analog with Methano-Amino AcidIncorporation of a constrained amino acid analogHigh resistance to enzymatic hydrolysis[6]
Common Alternative Modifications
Linear Peptide (Control)Standard α-amino acids~8 min (in presence of chymotrypsin)[7]
D-Amino Acid SubstitutionReplacement of an L-amino acid with its D-enantiomer> 240 min[8]
N-MethylationMethylation of a backbone amide nitrogenCan confer greater resistance than the parent peptide[9]
Backbone Cyclization (Head-to-Tail)Formation of a cyclic peptide backboneCan significantly increase plasma half-life[10]

This table presents illustrative data from various studies and is not a direct head-to-head comparison within the same peptide sequence.

Principles of Enhanced Enzymatic Resistance

The introduction of cis-2-amino-1-cyclopentanecarboxylic acid and other non-natural amino acids enhances enzymatic stability through several mechanisms:

  • Steric Hindrance : The cyclic and constrained nature of this amino acid can physically block the active site of proteolytic enzymes, preventing them from cleaving adjacent peptide bonds.[3]

  • Conformational Rigidity : The incorporation of such residues can induce a more rigid conformation in the peptide backbone. Many proteases recognize and cleave peptides in an extended conformation, so a constrained structure can be less susceptible to enzymatic action.[5]

  • Altered Bond Geometry : The presence of a β-amino acid creates a different spacing between the amino and carboxyl groups compared to α-amino acids, which can disrupt the precise geometry required for enzyme-substrate binding.[2]

Experimental Protocols for Assessing Enzymatic Stability

To quantitatively assess the enzymatic degradation resistance of peptidomimetics, standardized in vitro assays are crucial. Below are detailed protocols for stability assays in human plasma and with specific proteases.

In Vitro Peptide Stability Assay in Human Plasma

This assay evaluates the stability of a peptidomimetic in a biologically relevant matrix containing a complex mixture of proteases.

Materials:

  • Test peptidomimetic (e.g., containing cis-2-amino-1-cyclopentanecarboxylic acid)

  • Control peptide (unmodified parent peptide)

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Ethanol (EtOH) or Trichloroacetic acid (TCA) for protein precipitation

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV or Mass Spectrometry (MS) detector

Protocol:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted with water).

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C.

    • In a microcentrifuge tube, mix the peptide stock solution with human plasma (e.g., a 1:1 ratio of peptide solution to plasma) to achieve a final peptide concentration in the low micromolar range.

    • Incubate the mixture at 37°C.

  • Time Points: Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The 0-minute time point serves as the initial concentration reference.

  • Protein Precipitation:

    • Immediately after withdrawal, add a quenching solution to the aliquot to stop the enzymatic reaction and precipitate plasma proteins. Common methods include:

      • Adding 2 volumes of cold ACN/EtOH (1:1, v/v).

      • Adding TCA to a final concentration of 1-5%.

    • Vortex the mixture and incubate at -20°C for at least 20 minutes (for organic solvent precipitation) or on ice for 10 minutes (for TCA precipitation).

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak areas to the area at time 0 (considered 100%).

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.

In Vitro Protease Stability Assay (e.g., with Trypsin)

This assay assesses the stability of a peptidomimetic against a specific protease.

Materials:

  • Test and control peptides

  • Protease (e.g., Trypsin, α-Chymotrypsin) stock solution in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Quenching solution (e.g., 10% TFA or a specific protease inhibitor)

  • Incubator at 37°C

  • RP-HPLC system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a solution of the peptide in the reaction buffer at a defined concentration.

  • Initiate Reaction: Add the protease stock solution to the peptide solution to start the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points and Quenching: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Calculate the half-life as described in the plasma stability assay protocol.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the enzymatic stability of peptidomimetics.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Protein Precipitation cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (Test & Control) Incubate Mix and Incubate at 37°C Peptide_Stock->Incubate Enzyme_Source Enzyme Source (Human Plasma or Specific Protease) Enzyme_Source->Incubate Time_Points Withdraw Aliquots at Different Time Points Incubate->Time_Points Quench Add Quenching Solution (e.g., ACN/EtOH or TCA) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC or LC-MS Centrifuge->Analyze Data_Analysis Quantify Peak Area & Calculate Half-life (t½) Analyze->Data_Analysis

Caption: A generalized workflow for the in vitro assessment of peptidomimetic enzymatic stability.

References

Safety Operating Guide

Proper Disposal of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride as a hazardous chemical waste product. Dispose of it through your institution's hazardous waste management program. Do not discard it down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound. The following protocols are designed to supplement, not replace, institution-specific safety guidelines and the official Safety Data Sheet (SDS).

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet, it can cause severe skin burns and eye damage[1]. Therefore, it must be managed and disposed of as hazardous chemical waste. It is crucial to segregate this waste from non-hazardous materials to ensure safe handling and disposal[2].

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes[1].

  • Hand Protection : Wear appropriate chemical-resistant gloves[1].

  • Body Protection : A lab coat or other protective clothing should be worn[1].

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.

  • Solid Waste :

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within a designated solid hazardous waste container.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves should also be collected in a dedicated and clearly labeled hazardous waste container[3].

  • Liquid Waste :

    • If this compound is dissolved in a solvent, collect the solution in a designated container for chemical waste.

    • Ensure the container is compatible with the solvent used.

    • Aqueous solutions should not be disposed of down the drain[4].

  • Contaminated Labware :

    • Disposable Labware : Items such as pipette tips and plastic tubes that have come into contact with the chemical should be placed in the solid hazardous waste container[4].

    • Non-disposable Labware : Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures[4].

Container Management

  • Use only approved hazardous waste containers obtained from your institution's Environmental Health and Safety (EHS) department.

  • Ensure all waste containers are securely sealed and properly labeled with their contents.

  • Store waste containers in a designated secondary containment area away from incompatible materials[4].

Spill Management

In the event of a spill:

  • Restrict access to the spill area.

  • For powdered material, prevent dust from becoming airborne.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[4].

Final Disposal

Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor[3]. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Summary of Key Disposal Information

Aspect Guideline Reference
Waste Classification Hazardous WasteSDS[1]
PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Solid Waste Collect in labeled, sealed container for hazardous waste[3]
Liquid Waste Collect in a compatible, labeled hazardous waste container. Do not pour down the drain.[3][4]
Contaminated Items Dispose of as solid hazardous waste. Decontaminate reusable glassware and collect rinsate as liquid hazardous waste.[4]
Final Disposal Through institutional EHS or a licensed contractor.[3]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: - Unused/Expired Solid - Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions - Rinsate from Decontamination waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Securely in Secondary Containment solid_container->storage liquid_container->storage disposal Arrange Pickup with Institutional EHS storage->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling, storage, and disposal of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment.

Core Safety Directives:

  • Corrosive Hazard: This compound is corrosive and can cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Immediate Medical Attention: In case of exposure, immediate medical attention is required.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldRecommended when there is a high risk of splashing.[3][4]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[4][5]
Body Protection Acid-Resistant Suit/CoverallsMade from durable, corrosion-resistant materials like PVC or neoprene.[4]
Laboratory CoatTo be worn over personal clothing.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for spill response.[5][6]
Foot Protection Chemical-resistant bootsSteel-toed and shank boots are recommended, especially for large-scale operations.[6]

Operational Workflow for Safe Handling:

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Verify Chemical Identity Verify Chemical Identity Review SDS Review SDS Verify Chemical Identity->Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Dissolving in Solvent Dissolving in Solvent Weighing in Fume Hood->Dissolving in Solvent Performing Reaction Performing Reaction Dissolving in Solvent->Performing Reaction Decontaminate Work Area Decontaminate Work Area Performing Reaction->Decontaminate Work Area Remove PPE Remove PPE Decontaminate Work Area->Remove PPE Wash Hands Thoroughly Wash Hands Thoroughly Remove PPE->Wash Hands Thoroughly Segregate Waste Segregate Waste Wash Hands Thoroughly->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Approved Vendor Dispose via Approved Vendor Label Waste Container->Dispose via Approved Vendor Exposure Exposure Occurs Remove Remove Victim to Fresh Air and Keep at Rest Exposure->Remove Skin IF ON SKIN: Wash with Plenty of Soap and Water Exposure->Skin Eyes IF IN EYES: Rinse Cautiously with Water for Several Minutes Exposure->Eyes Ingestion IF SWALLOWED: Rinse Mouth. DO NOT Induce Vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Remove->Medical ContaminatedClothing Take Off Contaminated Clothing and Wash Before Reuse Skin->ContaminatedClothing RemoveLenses Remove Contact Lenses, if Present and Easy to Do Eyes->RemoveLenses Ingestion->Medical ContaminatedClothing->Medical RemoveLenses->Medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.